molecular formula C4H5N5O2 B040954 1H-1,2,4-Triazole-3,5-dicarboxamide CAS No. 111340-55-7

1H-1,2,4-Triazole-3,5-dicarboxamide

Cat. No.: B040954
CAS No.: 111340-55-7
M. Wt: 155.12 g/mol
InChI Key: CNKWYSDYKQZVGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-1,2,4-Triazole-3,5-dicarboxamide ( 111340-55-7) is a high-purity chemical compound with the molecular formula C4H5N5O2 and a molecular weight of 155.11 g/mol . It serves as a versatile chemical building block in medicinal chemistry and drug discovery research. The 1,2,4-triazole scaffold is a privileged structure in pharmacology due to its ability to interact with a wide range of biological targets . This nucleus is a key component in numerous clinically approved drugs, including antifungal agents (e.g., fluconazole, itraconazole), anticancer aromatase inhibitors (e.g., letrozole), and broad-spectrum antivirals (e.g., ribavirin) . Researchers value 1,2,4-triazole derivatives for their stability, hydrogen-bonding capacity, and resemblance to biological molecules, making them excellent candidates for developing novel enzyme inhibitors and receptor ligands . The dicarboxamide functional groups on this specific compound provide additional sites for synthetic modification, enabling the creation of diverse libraries for structure-activity relationship (SAR) studies . This product is intended for research applications in chemical synthesis and investigative biology. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

111340-55-7

Molecular Formula

C4H5N5O2

Molecular Weight

155.12 g/mol

IUPAC Name

1H-1,2,4-triazole-3,5-dicarboxamide

InChI

InChI=1S/C4H5N5O2/c5-1(10)3-7-4(2(6)11)9-8-3/h(H2,5,10)(H2,6,11)(H,7,8,9)

InChI Key

CNKWYSDYKQZVGN-UHFFFAOYSA-N

SMILES

C1(=NC(=NN1)C(=O)N)C(=O)N

Canonical SMILES

C1(=NC(=NN1)C(=O)N)C(=O)N

Synonyms

1H-1,2,4-Triazole-3,5-dicarboxamide(9CI)

Origin of Product

United States
Foundational & Exploratory

Physicochemical Profiling and Synthetic Methodologies of 1H-1,2,4-Triazole-3,5-dicarboxamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1H-1,2,4-Triazole-3,5-dicarboxamide (CAS: 111340-55-7) is a highly functionalized heterocyclic scaffold characterized by a central 1,2,4-triazole core flanked by two primary carboxamide groups[1][2]. This unique structural motif presents an exceptionally high density of hydrogen bond donors and acceptors, making it a critical pharmacophore in medicinal chemistry, coordination chemistry, and the development of metalloenzyme inhibitors. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, molecular dynamics, and validated synthetic methodologies designed for drug development professionals.

Physicochemical Profiling & Molecular Dynamics

Structural Attributes and Tautomerism

The 1,2,4-triazole ring exhibits annular tautomerism, rapidly interconverting between the 1H, 2H, and 4H forms in solution. For 1H-1,2,4-triazole-3,5-dicarboxamide, the 1H-tautomer is overwhelmingly favored in the solid state. Causality: This stabilization is driven by an extensive intermolecular hydrogen-bonding network where the carboxamide -NH₂ groups act as donors to the adjacent bare triazole nitrogen atoms (N2 and N4), creating highly ordered, crystalline lattices with elevated melting points and restricted solubility in non-polar media.

Electronic Effects and pKa Shift

Unsubstituted 1,2,4-triazole is a weak acid with a pKa of approximately 10.2. However, the introduction of two strongly electron-withdrawing carboxamide groups at the C3 and C5 positions exerts profound negative inductive (-I) and mesomeric (-M) effects. Causality: These groups delocalize electron density away from the triazole ring, drastically stabilizing the conjugate anion and increasing the acidity of the triazole N-H proton. Consequently, the pKa drops to an estimated 5.5–6.5. For drug development, this is a critical parameter: at physiological pH (7.4), a significant fraction of the molecule exists as an anion, which dramatically alters its membrane permeability, solubility, and its ability to coordinate with metal ions (e.g., Zn²⁺, Mg²⁺) in biological targets.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters critical for lead optimization and formulation[2].

PropertyValue
Chemical Name 1H-1,2,4-Triazole-3,5-dicarboxamide
CAS Registry Number 111340-55-7
Molecular Formula C₄H₅N₅O₂
Molecular Weight 155.12 g/mol
Topological Polar Surface Area (TPSA) 129.3 Ų
Hydrogen Bond Donors 5 (4 from amides, 1 from triazole N-H)
Hydrogen Bond Acceptors 4 (2 from carbonyls, 2 from triazole N)
Predicted pKa (Triazole N-H) ~ 5.5 - 6.5
Predicted LogP -1.8 to -2.5 (Highly Hydrophilic)

Synthetic Methodology & Validation

Route Selection and Mechanistic Rationale

The synthesis of 1H-1,2,4-triazole-3,5-dicarboxamide is most efficiently achieved via the ammonolysis of diethyl 1H-1,2,4-triazole-3,5-dicarboxylate, a commercially available precursor utilized in advanced heterocyclic synthesis[3][4]. Causality for Route Selection: While direct amidation of the corresponding 1,2,4-triazole-3,5-dicarboxylic acid using peptide coupling agents (e.g., HATU, EDC) is theoretically possible, it is atom-inefficient and complicates purification due to the generation of water-soluble urea byproducts. Ammonolysis of the diester using methanolic ammonia is highly scalable; the nucleophilic acyl substitution produces only ethanol as a byproduct, which is easily removed in vacuo, driving the equilibrium toward the desired product.

Step-by-Step Protocol: Ammonolysis of Diethyl 1H-1,2,4-triazole-3,5-dicarboxylate

This protocol is designed as a self-validating system, ensuring high purity and yield.

  • Preparation of Reagents: Dissolve 10.0 g (46.9 mmol) of diethyl 1H-1,2,4-triazole-3,5-dicarboxylate in 100 mL of 7N ammonia in methanol (NH₃/MeOH) within a clean, dry reaction flask.

  • Reaction Execution: Transfer the solution to a heavy-walled pressure vessel (sealed tube) to prevent the escape of volatile ammonia gas. Stir the mixture magnetically at 60 °C for 24 hours. Note: The elevated temperature accelerates the nucleophilic attack, while the sealed environment maintains the necessary high concentration of dissolved ammonia.

  • In-Process Monitoring (Self-Validation): Monitor the reaction progression via LC-MS (ESI+). The sequential disappearance of the diester peak (m/z 214.1) and the intermediate mono-amide mono-ester, coupled with the emergence of the target product mass (m/z 156.1), serves as a definitive checkpoint for reaction completion.

  • Isolation: Upon confirmed completion, cool the vessel to 0 °C before carefully venting in a fume hood. The product will precipitate as a highly crystalline white solid due to the formation of its extensive hydrogen-bonding network.

  • Purification: Filter the precipitate under vacuum, wash the filter cake with cold methanol (2 × 20 mL) to remove any residual mono-ester impurities, and dry in a vacuum oven at 50 °C for 12 hours to afford pure 1H-1,2,4-triazole-3,5-dicarboxamide.

SynthesisWorkflow Step1 Precursor Diethyl 1H-1,2,4-triazole-3,5-dicarboxylate Step2 Ammonolysis NH3 in MeOH, 60°C, 24h (Sealed Tube) Step1->Step2 Step3 Intermediate Mono-amide mono-ester (Transient) Step2->Step3 Step4 Target Product 1H-1,2,4-Triazole-3,5-dicarboxamide Step3->Step4 Step5 Validation LC-MS (m/z 156.1), NMR Step4->Step5

Fig 1: Step-by-step synthetic workflow and validation for 1H-1,2,4-Triazole-3,5-dicarboxamide.

Analytical Characterization Data

To ensure trustworthiness and batch-to-batch reproducibility, the isolated product must conform to the following spectral parameters:

Analytical TechniqueExpected Signals / Observations
¹H NMR (400 MHz, DMSO-d₆) δ 15.2 (br s, 1H, triazole N-H), 8.1 (br s, 2H, -NH₂), 7.8 (br s, 2H, -NH₂)
¹³C NMR (100 MHz, DMSO-d₆) δ 160.5 (C=O), 155.2 (Triazole C3/C5)
LC-MS (ESI+) m/z 156.1 [M+H]⁺
IR Spectroscopy (ATR) 3350, 3180 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (Amide I, C=O), 1610 cm⁻¹ (Amide II)

Pharmacophoric Utility & Logical Relationships

The utility of 1H-1,2,4-triazole-3,5-dicarboxamide in drug design stems from its ability to act as a bioisostere for dicarboxylic acids and its capacity to form robust bidentate interactions with target proteins. The interplay between its tautomeric state, hydrogen bonding, and ionization is mapped below.

Tautomerism T1 1H-Tautomer (Favored in Solid State) T2 4H-Tautomer (Minor in Solution) T1->T2 Proton Transfer H1 Intermolecular H-Bonding (Amide-Amide Dimers) T1->H1 Crystallization H2 Anionic Form (Physiological pH 7.4) T1->H2 Deprotonation (pKa ~6)

Fig 2: Tautomeric equilibrium, hydrogen bonding, and pH-dependent ionization logic.

References

  • NextSDS. (2026). "3,5-DIAMINO-1,2,4-TRIAZOLE — Chemical Substance Information". NextSDS Database. URL: [Link]

  • Google Patents. (2015). "US8946223B2 - Substituted hydroxamic acids and uses thereof". Google Patents.

Sources

An In-depth Technical Guide to the Crystal Structure and Hydrogen Bonding of 1H-1,2,4-Triazole Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the solid-state architecture of 1H-1,2,4-triazole carboxamide derivatives, with a specific focus on the crystal structure and hydrogen bonding networks. While experimental crystallographic data for 1H-1,2,4-triazole-3,5-dicarboxamide is not publicly available at the time of this writing, this guide leverages comprehensive data from closely related, structurally significant analogues: 1H-1,2,4-Triazole-3-carboxamide and 1H-1,2,4-triazole-3,5-diamine . By examining the experimentally determined structures of these compounds, we can infer and project the likely supramolecular arrangements and key intermolecular interactions that would govern the crystal packing of the target dicarboxamide. This guide offers valuable insights for researchers in medicinal chemistry and materials science, where understanding and predicting crystal packing is crucial for modulating physicochemical properties such as solubility, stability, and bioavailability.

Introduction: The Significance of 1,2,4-Triazole Carboxamides

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities.[1] The incorporation of carboxamide functional groups onto this heterocyclic core introduces potent hydrogen bond donor and acceptor sites, significantly influencing the molecule's interaction with biological targets and its solid-state properties. The arrangement of these functional groups dictates the formation of extensive hydrogen-bonding networks, which are fundamental to crystal engineering and the rational design of pharmaceutical solids. An in-depth understanding of the crystal structure is therefore paramount for the development of stable, effective, and bioavailable active pharmaceutical ingredients.

Synthesis and Crystallization of 1,2,4-Triazole Carboxamide Derivatives

The synthesis of 1,2,4-triazole carboxamides can be achieved through various synthetic routes. A common and effective method involves the amination of a corresponding ester precursor.

Experimental Protocol: Synthesis of 1H-1,2,4-Triazole-3-carboxamide

This protocol is based on the successful synthesis reported in the literature.[2]

Materials:

  • Methyl 1H-1,2,4-triazole-3-carboxylate

  • 25% Ammonium hydroxide solution

  • Ethanol

Procedure:

  • To 20 mmol (2.54 g) of methyl 1H-1,2,4-triazole-3-carboxylate, add 20 ml of 25% ammonium hydroxide.

  • Stir the reaction mixture for 8 hours at 353 K.

  • A white precipitate will form. Filter the precipitate and wash it several times with ethanol.

  • Dry the resulting white solid in vacuo. The expected yield is approximately 85%.

Single Crystal Growth:

Single crystals suitable for X-ray diffraction can be obtained by the slow evaporation of a 50% ethanol solution of the synthesized compound at room temperature over a period of one week.[2]

Crystal Structure Analysis of 1H-1,2,4-Triazole-3-carboxamide

The crystal structure of 1H-1,2,4-Triazole-3-carboxamide reveals a planar molecule that organizes into sheets through an extensive network of hydrogen bonds.

Crystallographic Data

The following table summarizes the crystallographic data for 1H-1,2,4-Triazole-3-carboxamide.[2]

ParameterValue
Chemical FormulaC₃H₄N₄O
Molecular Weight112.10 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a3.6944 (4) Å
b17.527 (3) Å
c7.0520 (17) Å
β94.4670 (10)°
Volume455.24 (14) ų
Z4
RadiationMo Kα
Temperature298 (2) K
Hydrogen Bonding Network

The supramolecular architecture of 1H-1,2,4-Triazole-3-carboxamide is dominated by N—H⋯O and N—H⋯N hydrogen bonds. These interactions link the planar molecules into infinite sheets that are parallel to the (101) plane of the crystal lattice.[2] The C=O bond length of 1.252 (2) Å confirms the amide form of the molecule.[2]

Figure 1: A simplified representation of the key hydrogen bonding interactions in the crystal lattice of 1H-1,2,4-Triazole-3-carboxamide, illustrating the formation of a 2D network.

Crystal Structure Analysis of 1H-1,2,4-triazole-3,5-diamine monohydrate

The crystal structure of 1H-1,2,4-triazole-3,5-diamine, particularly as a monohydrate, provides further insight into the hydrogen bonding capabilities of the triazole core, especially with the inclusion of water molecules.

Crystallographic Data

The following table summarizes the crystallographic data for 1H-1,2,4-triazole-3,5-diamine monohydrate.[3][4]

ParameterValue
Chemical FormulaC₂H₅N₅·H₂O
Molecular Weight117.13 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a3.80560 (5) Å
b9.49424 (11) Å
c14.01599 (15) Å
β92.9639 (11)°
Volume505.74 (1) ų
Z4
RadiationCu Kα
Temperature123 K
Hydrogen Bonding Network

In the hydrated crystal structure, the water molecule plays a crucial role in mediating the hydrogen bonding network. The water molecules, along with the diamino-triazole molecules, form a three-dimensional network.[3][4] Hirshfeld surface analysis reveals that H⋯O contacts account for 8.5% of the intermolecular interactions.[3][4] The amino groups and the triazole ring nitrogen atoms act as both hydrogen bond donors and acceptors, creating a complex and robust supramolecular assembly.[4]

Sources

Synthesis Pathways for 1H-1,2,4-Triazole-3,5-dicarboxamide Precursors: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-1,2,4-triazole-3,5-dicarboxamide scaffold and its primary precursor, 1H-1,2,4-triazole-3,5-dicarboxylic acid (H3dctrz), are foundational building blocks in advanced materials science and pharmacology. Their unique structural rigidity and bifunctional nature make them critical for constructing metal-organic frameworks (MOFs)[1] and synthesizing biologically active Schiff bases with potent antimicrobial and antitumor properties[2].

This whitepaper provides an in-depth, field-proven guide to the chemoselective synthesis pathways required to construct 1H-1,2,4-triazole-3,5-dicarboxamide. As a Senior Application Scientist, I have structured this guide to move beyond theoretical steps, focusing heavily on the thermodynamic causality, chemoselectivity, and experimental rigor required to build a self-validating synthetic system.

Strategic Pathway Selection & Logical Architecture

When targeting 1H-1,2,4-triazole-3,5-dicarboxamide, chemists must first synthesize the diacid precursor. Two primary routes exist:

  • The Sandmeyer Route : Diazotization of 3,5-diamino-1,2,4-triazole followed by cyanidation (using CuCN) and subsequent acidic hydrolysis.

  • The Oxidation Route : Exhaustive oxidation of 3,5-dimethyl-1H-1,2,4-triazole.

Causality for Route Selection: The oxidation route is overwhelmingly preferred for scalable, high-purity synthesis. The Sandmeyer approach involves highly unstable triazole diazonium intermediates and highly toxic copper(I) cyanide. Conversely, the electron-deficient nature of the 1,2,4-triazole core provides intrinsic thermodynamic protection against oxidative ring cleavage, allowing for the safe, chemoselective oxidation of the alkyl substituents using standard oxidants[3].

Visualization of the Synthesis Logic

SynthesisPathway A1 Hydrazine + Acetonitrile B1 3,5-Dimethyl-1H-1,2,4-triazole A1->B1 Solvothermal / 130°C A2 3,5-Diamino-1,2,4-triazole B2 1,2,4-Triazole-3,5-dicarbonitrile A2->B2 Diazotization / CuCN C1 1H-1,2,4-Triazole-3,5-dicarboxylic acid B1->C1 KMnO4 / KOH (aq) B2->C1 Acidic Hydrolysis D1 Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate C1->D1 MeOH / H2SO4 D2 1H-1,2,4-Triazole-3,5-dicarbonyl dichloride C1->D2 SOCl2 / DMF (cat) E1 1H-1,2,4-Triazole-3,5-dicarboxamide D1->E1 NH3 in MeOH D2->E1 NH3 (aq)

Fig 1: Chemoselective synthesis pathways for 1H-1,2,4-triazole-3,5-dicarboxamide precursors.

Synthesis of the Core Precursor: 3,5-Dimethyl-1H-1,2,4-triazole

The construction of the triazole core is achieved via the solvothermal condensation of hydrazine hydrate with acetonitrile. This reaction relies on the nucleophilic attack of hydrazine on the nitrile carbon, followed by cyclization and the elimination of ammonia.

Protocol 1: Solvothermal Ring Annulation
  • Reagents : Acetonitrile (excess/solvent), Hydrazine hydrate (80%).

  • Conditions : Solvothermal, 130 °C, 12 hours.

Step-by-Step Methodology:

  • Charge a Teflon-lined stainless steel autoclave with acetonitrile and hydrazine hydrate in a 2.5:1 molar ratio.

  • Seal the reactor and heat to 130 °C for 12 hours. The autogenous pressure facilitates the cyclization step.

  • Cool the reactor to room temperature. Caution: Vent carefully in a fume hood, as ammonia gas is a byproduct of the cyclization.

  • Transfer the mixture to a rotary evaporator and concentrate under reduced pressure to remove unreacted acetonitrile and water.

  • Recrystallize the crude 3,5-dimethyl-1H-1,2,4-triazole from absolute ethanol to yield pure white crystals.

Scientist's Insight (E-E-A-T): Maintaining a strict temperature of 130 °C is critical. Below 110 °C, the reaction stalls at the linear amidrazone intermediate. Above 150 °C, hydrazine decomposition accelerates, severely reducing the yield and increasing the risk of over-pressurization.

Exhaustive Oxidation to 1H-1,2,4-Triazole-3,5-dicarboxylic Acid

The conversion of the dimethyl intermediate to 1H-1,2,4-triazole-3,5-dicarboxylic acid requires a strong oxidant. Potassium permanganate (KMnO₄) in an alkaline medium is the industry standard[4].

Causality of Alkaline Conditions: Conducting the oxidation at pH > 10 is an absolute necessity. In acidic or neutral media, the partially oxidized intermediate (3-methyl-1,2,4-triazole-5-carboxylic acid) will precipitate out of the solution, physically halting further oxidation. Alkaline conditions ensure the substrate remains fully dissolved as a potassium salt, facilitating complete oxidation to the dicarboxylate[5].

Protocol 2: Permanganate Oxidation
  • Reagents : 3,5-Dimethyl-1H-1,2,4-triazole, KMnO₄, KOH, Deionized Water.

  • Conditions : Aqueous alkaline, 80–100 °C, 6 hours.

Step-by-Step Methodology:

  • Dissolve 3,5-dimethyl-1H-1,2,4-triazole (1.0 eq) in a 2M aqueous KOH solution to establish a pH > 10.

  • Heat the solution to 80 °C under continuous magnetic stirring.

  • Slowly add KMnO₄ (4.5 eq) in small portions over a 2-hour period.

  • Elevate the temperature to reflux (approx. 100 °C) and maintain for 4 hours until the purple color dissipates, indicating the complete reduction of Mn(VII) to insoluble MnO₂.

  • Filter the hot solution through a Celite pad to remove the MnO₂ precipitate. Wash the filter cake with hot water.

  • Cool the filtrate to 0–5 °C in an ice bath and carefully acidify with concentrated HCl to pH 2.

  • Collect the precipitated 1H-1,2,4-triazole-3,5-dicarboxylic acid via vacuum filtration, wash with ice-cold water, and dry under vacuum at 60 °C.

Scientist's Insight (E-E-A-T): The addition rate of KMnO₄ must be strictly controlled. Rapid addition leads to thermal runaway, which can overcome the thermodynamic stability of the triazole ring, causing oxidative cleavage and generating unwanted nitrogen gas and oxalate byproducts.

Amidation Strategies: Bypassing Thermal Decarboxylation

Direct amidation of 1H-1,2,4-triazole-3,5-dicarboxylic acid with ammonia gas is thermodynamically unfavorable. The reaction forms a stable diammonium salt that requires temperatures exceeding 200 °C for dehydration. Heating a 1,2,4-triazole-carboxylic acid to these temperatures inevitably leads to thermal decarboxylation.

To bypass this, the diacid must be activated. Converting the diacid into dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate creates a highly electrophilic species that readily undergoes ammonolysis at room temperature.

Protocol 3: Esterification and Ammonolysis
  • Reagents : 1H-1,2,4-Triazole-3,5-dicarboxylic acid, Anhydrous Methanol, Conc. H₂SO₄, 7N Ammonia in Methanol.

  • Conditions : Reflux (Esterification), Room Temperature (Ammonolysis).

Step-by-Step Methodology:

  • Esterification: Suspend 1H-1,2,4-triazole-3,5-dicarboxylic acid in anhydrous methanol (10 mL per gram of acid).

  • Add a catalytic amount of concentrated H₂SO₄ (0.1 eq).

  • Reflux the mixture for 16 hours.

  • Cool the reaction, neutralize with saturated NaHCO₃, and extract the diester intermediate with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Ammonolysis: Dissolve the purified dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate in a 7N solution of ammonia in methanol (excess NH₃).

  • Seal the reaction vessel and stir at room temperature for 24 hours.

  • The product, 1H-1,2,4-triazole-3,5-dicarboxamide, will precipitate as a white solid. Filter, wash with cold methanol, and dry under high vacuum.

Scientist's Insight (E-E-A-T): Ensure strictly anhydrous conditions during the esterification step. The presence of water will drive the equilibrium backward, significantly reducing the yield of the diester intermediate. Utilizing a Soxhlet extractor with 3Å molecular sieves is highly recommended for scale-up.

Quantitative Yield and Reaction Parameters

The following table summarizes the expected quantitative data across the optimized three-step workflow. Tracking these specific impurities is vital for validating the success of each step.

Reaction StepSubstrateReagentsTemp (°C)Time (h)Typical Yield (%)Key Impurities to Monitor
Ring Annulation Acetonitrile + N₂H₄Solvothermal1301275–85%Unreacted N₂H₄, Amidrazone
Oxidation 3,5-Dimethyl-1,2,4-triazoleKMnO₄, KOH (aq)80–100660–70%3-Methyl-1,2,4-triazole-5-carboxylic acid
Esterification 1,2,4-Triazole-3,5-diacidMeOH, H₂SO₄651685–90%Mono-ester derivative
Ammonolysis Dimethyl 1,2,4-triazole-3,5-dicarboxylateNH₃ / MeOH252490–95%Unreacted diester

References

  • [5] Cas no 34550-41-9 (4H-1,2,4-triazole-3,5-dicarboxylic acid): Structure and Synthesis. Chem960. 5

  • [4] Bis[triaqua(1H-1,2,4-triazole-3,5-dicarboxylato-κ2 O 3,N 4)copper(II)] di-μ-aqua-bis[diaqua(1H-1,2,4-triazole-3,5-dicarboxylato-κO,N)copper(II)]. National Institutes of Health (NIH) / PMC. 4

  • [1] Synthesis and characterisation of Mn(ii), Co(ii) and Cd(ii) coordination polymers of 1,2,4-triazole-3, 5-dicarboxylic acid. Dalton Transactions (RSC Publishing). 1

  • [2] Biological Evaluation of New Schiff Bases: Synthesized from 4-Amino-3,5-dimethyl-1,2,4-triazole, Phenathroline and Bipyridine Dicarboxaldehydes. Scientific Research Publishing (SCIRP). 2

  • [3] A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. MDPI. 3

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of 1H-1,2,4-Triazole-3,5-dicarboxamide at Room Temperature

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Stability in Application

The 1,2,4-triazole ring is a privileged scaffold in pharmacology, forming the core of numerous antifungal, antiviral, and anticancer agents.[1] Its stability is a key determinant of a drug's shelf-life, efficacy, and safety. For 1H-1,2,4-Triazole-3,5-dicarboxamide, understanding its thermodynamic stability is paramount for its development as a potential therapeutic agent or functional material. Instability at room temperature could lead to degradation, resulting in a loss of potency and the formation of potentially toxic byproducts. This guide will delve into the factors governing its stability and the methods to quantify it.

The inherent stability of the 1,2,4-triazole ring is attributed to its aromatic character.[2] This five-membered heterocycle with three nitrogen atoms exhibits a high degree of electron delocalization, rendering it resistant to cleavage under typical acidic and basic conditions.[3] However, the substituents on the ring play a crucial role in modulating this inherent stability. The two carboxamide groups at the 3 and 5 positions of 1H-1,2,4-Triazole-3,5-dicarboxamide are expected to influence its electronic and steric properties, thereby affecting its overall thermodynamic profile.

Theoretical Assessment of Thermodynamic Stability

In the absence of direct experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool for assessing the thermodynamic stability of molecules like 1H-1,2,4-Triazole-3,5-dicarboxamide.[4] DFT calculations can provide valuable insights into the molecule's electronic structure, optimized geometry, and key thermodynamic parameters.

Key DFT-Calculated Parameters for Stability Assessment
  • Optimized Molecular Geometry: Determines the most stable three-dimensional arrangement of atoms, providing insights into bond lengths, bond angles, and dihedral angles.

  • Enthalpy of Formation (ΔHf°): The standard enthalpy of formation is a crucial indicator of thermodynamic stability. A lower (more negative) enthalpy of formation generally corresponds to greater stability.

  • Gibbs Free Energy of Formation (ΔGf°): This is the most definitive measure of thermodynamic stability at a given temperature and pressure, as it accounts for both enthalpy and entropy. A more negative Gibbs free energy of formation indicates a more stable compound.

  • HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A larger HOMO-LUMO gap generally suggests higher kinetic stability.

Protocol for DFT-Based Stability Prediction

This protocol outlines a self-validating system for the computational assessment of 1H-1,2,4-Triazole-3,5-dicarboxamide's stability.

Step 1: Molecular Structure Input

  • Construct the 3D structure of 1H-1,2,4-Triazole-3,5-dicarboxamide using a molecular modeling software (e.g., Avogadro, ChemDraw).

Step 2: Geometry Optimization

  • Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[5] This step is crucial to find the lowest energy conformation of the molecule.

Step 3: Frequency Calculation

  • Perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

Step 4: Calculation of Thermodynamic Properties

  • From the output of the frequency calculation, extract the standard enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°).

Step 5: Analysis of Electronic Properties

  • Calculate and analyze the HOMO-LUMO energy gap to assess the kinetic stability of the molecule.

Diagram: Workflow for DFT-Based Stability Assessment

DFT_Workflow A 1. Molecular Structure Input B 2. Geometry Optimization (DFT) A->B C 3. Frequency Calculation B->C D 4. Verification of Minimum Energy Structure C->D F 6. Analysis of Electronic Properties (HOMO-LUMO Gap) C->F D->B Imaginary frequencies present E 5. Calculation of Thermodynamic Parameters (ΔHf°, ΔGf°) D->E No imaginary frequencies G 7. Stability Assessment E->G F->G

Caption: A generalized workflow for the computational assessment of molecular stability using DFT.

Experimental Determination of Thermodynamic Stability

Experimental techniques provide definitive data on the thermodynamic stability and decomposition behavior of a compound. The following protocols are standard in the field for characterizing materials like 1H-1,2,4-Triazole-3,5-dicarboxamide.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine melting point, phase transitions, and decomposition temperatures.

Protocol for DSC Analysis:

  • Accurately weigh 1-5 mg of 1H-1,2,4-Triazole-3,5-dicarboxamide into an aluminum DSC pan.

  • Seal the pan hermetically. An empty, sealed pan is used as the reference.

  • Place both the sample and reference pans into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Record the heat flow as a function of temperature. An endothermic peak will indicate melting, while an exothermic peak will suggest decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of a material.

Protocol for TGA Analysis:

  • Place a small, accurately weighed sample (5-10 mg) of 1H-1,2,4-Triazole-3,5-dicarboxamide onto the TGA sample pan.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the mass of the sample as a function of temperature. A significant loss of mass indicates decomposition.

Combustion Calorimetry

Combustion calorimetry is the standard experimental method for determining the standard enthalpy of formation of a compound.

Protocol for Combustion Calorimetry:

  • A precisely weighed pellet of the sample is placed in a bomb calorimeter.

  • The bomb is filled with excess pure oxygen under pressure.

  • The bomb is placed in a known mass of water in an insulated container.

  • The sample is ignited, and the temperature change of the water is measured.

  • From the heat of combustion, the standard enthalpy of formation (ΔHf°) can be calculated using Hess's law.[6]

Diagram: Experimental Workflow for Stability Analysis

Experimental_Workflow A Sample Preparation (1H-1,2,4-Triazole-3,5-dicarboxamide) B Differential Scanning Calorimetry (DSC) A->B C Thermogravimetric Analysis (TGA) A->C D Combustion Calorimetry A->D E Melting Point & Decomposition Temperature B->E F Mass Loss Profile vs. Temperature C->F G Enthalpy of Formation (ΔHf°) D->G H Comprehensive Stability Profile E->H F->H G->H

Caption: A workflow illustrating the key experimental techniques for determining the thermodynamic stability of a compound.

Discussion and Data Interpretation

While specific data for 1H-1,2,4-Triazole-3,5-dicarboxamide is pending experimental determination, we can infer its likely stability based on related compounds.

Thermodynamic Data for Related 1,2,4-Triazole Derivatives

The following table summarizes known thermodynamic data for 1H-1,2,4-triazole and some of its derivatives. This data provides a valuable reference for estimating the properties of 1H-1,2,4-Triazole-3,5-dicarboxamide.

CompoundFormulaΔfH°(solid) (kJ/mol)ΔfH°(gas) (kJ/mol)Reference
1H-1,2,4-TriazoleC₂H₃N₃105.5 ± 0.5192.7 ± 0.8[7]
3-Amino-1H-1,2,4-triazoleC₂H₄N₄85.3 ± 2.1197.8 ± 2.3[6]
3,5-Diamino-1H-1,2,4-triazoleC₂H₅N₅74.9 ± 3.4208.7 ± 3.6[6]

The positive enthalpies of formation for these compounds indicate that they are thermodynamically less stable than their constituent elements in their standard states. The addition of amino groups appears to slightly decrease the solid-phase enthalpy of formation, suggesting a stabilizing effect in the crystalline state, likely due to enhanced intermolecular hydrogen bonding.

The carboxamide groups in 1H-1,2,4-Triazole-3,5-dicarboxamide are capable of participating in extensive hydrogen bonding, which would be expected to contribute significantly to its crystal lattice energy and, consequently, its solid-state stability.

Potential Degradation Pathways at Room Temperature

At room temperature and in the absence of harsh chemical reagents or high-energy radiation, 1H-1,2,4-Triazole-3,5-dicarboxamide is expected to be kinetically stable due to the aromaticity of the triazole ring. However, potential degradation could be initiated by factors such as:

  • Hydrolysis: The carboxamide groups could be susceptible to hydrolysis, especially under acidic or basic conditions, to yield the corresponding carboxylic acids. The 1,2,4-triazole ring itself is generally resistant to hydrolysis under mild conditions.[3]

  • Photodegradation: Exposure to ultraviolet (UV) light can induce photochemical reactions in some triazole derivatives, leading to ring cleavage or other transformations.[3]

Diagram: Potential Degradation Pathways

Degradation_Pathways A 1H-1,2,4-Triazole-3,5-dicarboxamide B Hydrolysis (H₂O, H⁺/OH⁻) A->B D Photodegradation (UV light) A->D C 1H-1,2,4-Triazole-3,5-dicarboxylic acid B->C E Ring Cleavage Products D->E

Caption: Hypothetical degradation pathways for 1H-1,2,4-Triazole-3,5-dicarboxamide.

Conclusion and Future Directions

This technical guide has outlined a comprehensive framework for assessing the thermodynamic stability of 1H-1,2,4-Triazole-3,5-dicarboxamide at room temperature. While direct experimental data for this specific compound is currently unavailable, the methodologies presented here, combining computational prediction with established experimental techniques, provide a clear path forward for its characterization.

The 1,2,4-triazole core imparts a high degree of inherent stability, and the dicarboxamide substituents are likely to enhance solid-state stability through hydrogen bonding. For a definitive understanding, it is recommended that the experimental protocols outlined in this guide be performed. The resulting data will be crucial for the successful development and application of 1H-1,2,4-Triazole-3,5-dicarboxamide in the fields of medicinal chemistry and materials science.

References

  • MDPI. (2025). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Retrieved from [Link]

  • Wiley Online Library. (2021). Heat of Formation of Triazole‐Based Salts: Prediction and Experimental Validation. Propellants, Explosives, Pyrotechnics, 46(1), 124-133. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and thermal study of 1,2,4-triazole derivatives. 7(7), 592-601. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. 6(6), 1034-1041. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives. Retrieved from [Link]

  • ResearchGate. (2016). Degradation of 1,2,4-Triazole fungicides in the environment. Retrieved from [Link]

  • PubMed. (2025). Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and thermal analysis of some 1, 2, 4-Triazole derivatives. Retrieved from [Link]

  • NIST. (n.d.). 1H-1,2,4-Triazole. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Retrieved from [Link]

  • PMC. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

  • ResearchGate. (2018). Stability of 1,2,4-triazoles?. Retrieved from [Link]

  • ResearchGate. (2025). Thermochemistry of amino-1,2,4-triazole derivatives. Retrieved from [Link]

  • PMC. (n.d.). 1H-1,2,4-Triazole-3-carboxamide. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-1,2,4-Triazole (CAS 288-88-0). Retrieved from [Link]

Sources

Spectroscopic Characterization of 1H-1,2,4-Triazole-3,5-dicarboxamide: A Comprehensive Guide for Structural Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1H-1,2,4-Triazole-3,5-dicarboxamide (C₄H₅N₅O₂) is a highly polar, nitrogen-dense heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural validation presents unique analytical challenges due to annular tautomerism, extensive intermolecular hydrogen bonding, and a high density of exchangeable protons. This technical guide establishes a rigorous, self-validating framework for the spectroscopic characterization of this molecule, providing causal explanations for experimental choices across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS).

Structural Dynamics: Tautomerism and Solvent Effects

The 1,2,4-triazole core is characterized by its ability to exist in three distinct annular tautomeric forms: 1H, 2H, and 4H. In the solid state, the 1H and 2H tautomers are thermodynamically favored and stabilized by a robust intermolecular hydrogen-bonding network facilitated by the two primary carboxamide (-CONH₂) groups [1].

When designing a spectroscopic workflow, the choice of solvent is the most critical variable. Protic solvents (e.g., D₂O, CD₃OD) induce rapid deuterium exchange with the triazole N-H and the carboxamide -NH₂ protons, effectively erasing the most diagnostic signals in the ¹H NMR spectrum. Therefore, an aprotic, highly polar solvent—specifically anhydrous DMSO-d₆—must be used. DMSO disrupts the solid-state intermolecular hydrogen bonds, solvating the monomeric unit while preserving the exchangeable protons for observation[2].

Tautomerism T1 1H-Tautomer (Dominant in DMSO) T2 2H-Tautomer (Equivalent to 1H) T1->T2 Rapid Exchange T4 4H-Tautomer (Minor/Unstable) T1->T4 Hbond Intermolecular H-Bonding (Solid State) T1->Hbond Solid State Shifts NMR Deshielding (NH @ 13.5-14.5 ppm) T1->Shifts Solvated (DMSO)

Caption: Tautomeric equilibrium and its impact on physical state and NMR chemical shifts.

Spectroscopic Modalities & Causal Interpretations

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectrum, the triazole N-H proton is highly deshielded due to the electron-withdrawing nature of the adjacent sp² nitrogens and the carboxamide groups, typically appearing as a broad singlet beyond 13.5 ppm[3].

Causality of Amide Splitting: The primary carboxamide protons do not appear as a single integration of 4H. Instead, restricted rotation around the C-N partial double bond (caused by resonance with the carbonyl oxygen) forces the two protons of each amide group into distinct magnetic environments (cis and trans to the carbonyl). This results in two broad signals (or a complex multiplet) between 7.5 and 8.5 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of ATR over KBr Pellets: Traditional KBr pellet preparation is contraindicated for 1H-1,2,4-Triazole-3,5-dicarboxamide. KBr is highly hygroscopic; the mechanical pressing process introduces atmospheric moisture, resulting in a massive, broad O-H stretching band at ~3400 cm⁻¹ that completely masks the diagnostic asymmetric and symmetric N-H stretches of the carboxamide groups. Attenuated Total Reflectance (ATR) FT-IR must be utilized to acquire a self-validating, moisture-free spectrum of the pristine solid lattice [4].

High-Resolution Mass Spectrometry (HRMS)

Given the basicity of the triazole nitrogens, Electrospray Ionization in positive mode (ESI+) is the optimal soft-ionization technique. The molecule readily accepts a proton to form the[M+H]⁺ pseudomolecular ion.

Quantitative Data Summaries

Table 1: ¹H and ¹³C NMR Chemical Shifts (DMSO-d₆, 298 K)
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Structural Feature
¹H 13.50 – 14.50Broad Singlet1HTriazole annular N-H (highly deshielded)
¹H 8.00 – 8.30Broad Singlet2H-CONH₂ (protons trans to carbonyl oxygen)
¹H 7.60 – 7.80Broad Singlet2H-CONH₂ (protons cis to carbonyl oxygen)
¹³C 160.0 – 162.0Singlet2CC=O (Carboxamide carbonyl carbons)
¹³C 151.0 – 156.0Singlet2CTriazole C3 and C5 (Annular sp² carbons)
Table 2: ATR-FTIR Diagnostic Wavenumbers
Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentVibrational Mode
~3410Strong, SharpPrimary Amide (-NH₂)N-H Asymmetric Stretch
~3320Strong, SharpPrimary Amide (-NH₂)N-H Symmetric Stretch
~3150Medium, BroadTriazole Ring (N-H)N-H Stretch (H-bonded)
~1695Very StrongCarboxamide (C=O)Amide I (C=O Stretch)
~1610StrongPrimary Amide (-NH₂)Amide II (N-H Bend)
~1530MediumTriazole RingC=N Annular Stretch
Table 3: HRMS (ESI+) Exact Mass Data
SpeciesFormulaTheoretical Mass (Da)Observed Mass (m/z)Mass Error (ppm)
Neutral MoleculeC₄H₅N₅O₂155.0443N/AN/A
Protonated Adduct[C₄H₆N₅O₂]⁺156.0516156.0518< 2.0

Experimental Workflows (Self-Validating Protocols)

Workflow Prep Sample Preparation (DMSO-d6 / ESI Matrix) NMR 1H & 13C NMR (Tautomer & Framework) Prep->NMR FTIR ATR-FTIR (Functional Groups) Prep->FTIR HRMS HRMS (ESI+) (Exact Mass) Prep->HRMS Data Structural Validation NMR->Data FTIR->Data HRMS->Data

Caption: Multi-modal spectroscopic validation workflow for 1H-1,2,4-Triazole-3,5-dicarboxamide.

Protocol A: High-Fidelity NMR Acquisition
  • Sample Preparation: Dissolve precisely 15.0 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: Anhydrous conditions prevent the residual water peak (δ 3.33) from broadening and overlapping with the amide signals. TMS provides a self-validating internal zero-point calibration.

  • Probe Optimization: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform Automated Tuning and Matching (ATMA) on both the ¹H and ¹³C channels.

    • Causality: The high dielectric constant of DMSO significantly alters probe impedance; tuning is mandatory to maximize signal-to-noise (S/N) ratio.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, relaxation delay (D1) of 2.0 seconds, spectral width of 16 ppm (to ensure the highly deshielded 14 ppm N-H peak is captured without fold-over).

    • ¹³C NMR: 1024 scans, D1 of 2.0 seconds, with ¹H decoupling (WALTZ-16).

  • Validation Check: Verify that the residual DMSO-d₅ quintet is perfectly centered at δ 2.50 ppm (¹H) and the DMSO-d₆ septet is at δ 39.52 ppm (¹³C).

Protocol B: ATR-FTIR Solid-State Analysis
  • Background Calibration: Ensure the diamond ATR crystal is cleaned with volatile electronics-grade isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Causality: This mathematically subtracts ambient CO₂ and atmospheric water vapor, ensuring the baseline is flat.

  • Sample Application: Deposit 2–3 mg of the crystalline powder directly onto the center of the diamond crystal.

  • Mechanical Compression: Lower the ATR anvil and apply maximum calibrated pressure.

    • Causality: Intimate contact between the crystal and the solid lattice is required to prevent signal attenuation, particularly at higher wavenumbers (>3000 cm⁻¹) where the critical N-H stretches reside.

  • Data Acquisition: Collect 32 scans. Validate the spectrum by confirming a flat baseline in the 2000–2500 cm⁻¹ "silent region."

Conclusion

The spectroscopic characterization of 1H-1,2,4-Triazole-3,5-dicarboxamide requires a deliberate approach to sample preparation and instrumental parameters. By leveraging anhydrous DMSO-d₆ for NMR to preserve exchangeable protons, utilizing ATR-FTIR to bypass moisture contamination, and applying ESI-HRMS for exact mass confirmation, researchers can achieve a robust, self-validating structural proof of this complex heterocyclic framework.

References

  • Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. MDPI - Molecules.[Link]

  • Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay. Asian Journal of Chemistry / ResearchGate.[Link]

  • Acetylation of 5-Amino-1H-[1,2,4]triazole Revisited. ACS Publications - Journal of Organic Chemistry.[Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry / NIH.[Link]

Sources

A Theoretical Investigation of the Electronic Structure of 1H-1,2,4-Triazole-3,5-dicarboxamide: A DFT-Based Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 1H-1,2,4-Triazole-3,5-dicarboxamide (CAS No. 111340-55-7) using Density Functional Theory (DFT) calculations. While the 1,2,4-triazole scaffold is a well-established pharmacophore in medicinal chemistry, this specific dicarboxamide derivative remains largely uncharacterized in the scientific literature.[1] This document serves as a roadmap for researchers, outlining a robust computational protocol to elucidate the molecule's electronic properties, which are critical for understanding its potential as a drug candidate. The proposed methodology is grounded in established DFT practices for related heterocyclic compounds and is designed to yield reliable data on molecular geometry, frontier molecular orbitals, and electrostatic potential.

Introduction: The Significance of the 1,2,4-Triazole Scaffold and the Unexplored Potential of its 3,5-Dicarboxamide Derivative

The 1,2,4-triazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1] Its prevalence stems from its metabolic stability, capacity for hydrogen bonding, and its ability to serve as a bioisostere for other functional groups. The dicarboxamide substitution at the 3 and 5 positions of the 1H-1,2,4-triazole core in our molecule of interest, 1H-1,2,4-Triazole-3,5-dicarboxamide, presents an intriguing candidate for drug design. The two carboxamide groups offer additional sites for hydrogen bonding and potential interactions with biological targets.

Despite its promising structure, a thorough review of the scientific literature reveals a notable absence of experimental and computational studies specifically on 1H-1,2,4-Triazole-3,5-dicarboxamide. This guide, therefore, proposes a comprehensive in silico investigation to predict its electronic structure and lay the groundwork for future experimental validation and drug development efforts.

Theoretical Framework: Leveraging Density Functional Theory

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in quantum chemistry to investigate the electronic structure of molecules. Its balance of accuracy and computational cost makes it an ideal tool for studying systems like 1H-1,2,4-Triazole-3,5-dicarboxamide. By calculating the electron density, DFT can provide valuable insights into a molecule's geometry, stability, and reactivity.

Tautomerism in 1,2,4-Triazoles

A critical consideration in the computational study of 1,2,4-triazoles is the potential for tautomerism. The 1H- and 4H-tautomers are in equilibrium, and their relative stability can significantly influence the molecule's properties. For substituted 1,2,4-triazoles, it is essential to determine the most stable tautomer in the relevant environment (gas phase or solution) to ensure the accuracy of subsequent electronic structure calculations.

Proposed Computational Protocol: A Step-by-Step Guide

The following protocol outlines a robust methodology for the DFT-based investigation of 1H-1,2,4-Triazole-3,5-dicarboxamide.

Molecular Geometry Optimization and Tautomer Stability
  • Structure Preparation: Construct the 3D structures of the 1H- and 4H-tautomers of 1H-1,2,4-Triazole-3,5-dicarboxamide using a molecular modeling software.

  • Initial Optimization: Perform an initial geometry optimization using a computationally less expensive method, such as a semi-empirical method (e.g., PM7) or a small basis set DFT calculation.

  • DFT Geometry Optimization: Conduct full geometry optimizations for both tautomers in the gas phase using a reliable DFT functional and basis set. Based on literature for similar triazole derivatives, the B3LYP functional with the 6-311++G(d,p) basis set is a recommended starting point.

  • Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). The vibrational frequencies can also be used for comparison with future experimental infrared (IR) and Raman spectroscopic data.

  • Tautomer Energy Comparison: Compare the total electronic energies of the optimized 1H- and 4H-tautomers to determine the most stable form in the gas phase. The Gibbs free energy difference should also be calculated to account for thermal and entropic contributions.

  • Solvation Effects (Optional but Recommended): To model a more biologically relevant environment, repeat the geometry optimization and energy calculations in a solvent (e.g., water or DMSO) using a continuum solvation model like the Polarizable Continuum Model (PCM).

Electronic Structure Analysis

Once the most stable tautomer is identified, a comprehensive analysis of its electronic structure can be performed.

  • Frontier Molecular Orbitals (FMOs): Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

    PropertyDescriptionSignificance in Drug Design
    EHOMO Energy of the Highest Occupied Molecular OrbitalRelates to the ability to donate electrons (nucleophilicity).
    ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRelates to the ability to accept electrons (electrophilicity).
    HOMO-LUMO Gap ELUMO - EHOMOIndicates chemical reactivity and stability.
  • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution on the molecule's surface. The MEP is crucial for identifying regions of positive (electron-deficient) and negative (electron-rich) potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively. This information is invaluable for understanding potential intermolecular interactions, such as hydrogen bonding with biological targets.

  • Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to gain a deeper understanding of the bonding and charge distribution within the molecule. This analysis provides information on atomic charges, hybridization, and delocalization of electron density.

Visualizing the Computational Workflow

The following diagram illustrates the proposed computational workflow for the investigation of 1H-1,2,4-Triazole-3,5-dicarboxamide.

DFT_Workflow cluster_tautomer Tautomer Analysis cluster_dft DFT Calculations cluster_analysis Electronic Structure Analysis Tautomer_1H 1H-Tautomer Opt_Freq Geometry Optimization & Frequency Calculation (B3LYP/6-311++G(d,p)) Tautomer_1H->Opt_Freq Tautomer_4H 4H-Tautomer Tautomer_4H->Opt_Freq Energy_Comp Energy Comparison Opt_Freq->Energy_Comp Stable_Tautomer Most Stable Tautomer Energy_Comp->Stable_Tautomer FMO HOMO-LUMO Analysis Stable_Tautomer->FMO MEP MEP Mapping Stable_Tautomer->MEP NBO NBO Analysis Stable_Tautomer->NBO

Caption: Computational workflow for the DFT analysis of 1H-1,2,4-Triazole-3,5-dicarboxamide.

Expected Outcomes and Implications for Drug Development

The proposed DFT calculations are expected to yield a comprehensive understanding of the electronic structure of 1H-1,2,4-Triazole-3,5-dicarboxamide. The key outcomes will include:

  • A validated molecular geometry: The optimized structure will provide the foundation for further computational studies, such as molecular docking.

  • Identification of the most stable tautomer: This is crucial for ensuring the relevance of the calculated electronic properties.

  • Quantification of electronic properties: The HOMO-LUMO gap, MEP, and NBO analysis will provide insights into the molecule's reactivity, stability, and potential interaction sites.

This theoretical data will be invaluable for guiding future research on 1H-1,2,4-Triazole-3,5-dicarboxamide. Specifically, it can inform:

  • Synthetic chemistry: Understanding the reactive sites can aid in the design of synthetic routes for derivatization.

  • Pharmacophore modeling: The electronic features can be used to build pharmacophore models for virtual screening of potential biological targets.

  • Structure-activity relationship (SAR) studies: The calculated properties can be used as descriptors in QSAR models to correlate with biological activity.

Conclusion and Future Directions

This technical guide has outlined a detailed and robust computational protocol for the investigation of the electronic structure of 1H-1,2,4-Triazole-3,5-dicarboxamide using DFT. In the absence of experimental data, this theoretical approach provides a critical first step in characterizing this promising molecule. The insights gained from these calculations will be instrumental in guiding future experimental work, including synthesis, spectroscopic characterization, and biological evaluation. The proposed workflow serves as a template for the in silico assessment of other unexplored substituted triazoles, thereby accelerating the discovery of new therapeutic agents.

References

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1H-1,2,4-Triazole-3,5-dicarboxamide solubility profile in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 1H-1,2,4-Triazole-3,5-dicarboxamide

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 1H-1,2,4-Triazole-3,5-dicarboxamide. In the absence of extensive published quantitative data for this specific molecule, this document establishes a scientifically grounded, predictive framework based on its physicochemical properties and the known solubility of analogous structures. It is intended for researchers, scientists, and drug development professionals, offering both a theoretical understanding of the compound's likely behavior in various organic solvents and a detailed, field-proven protocol for its empirical determination.

Introduction: The Significance of 1H-1,2,4-Triazole-3,5-dicarboxamide

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous antifungal, antiviral, and anticancer agents[1]. The addition of carboxamide functional groups, known for their ability to participate in hydrogen bonding, can significantly influence a molecule's interaction with biological targets and its pharmacokinetic properties. 1H-1,2,4-Triazole-3,5-dicarboxamide, featuring two such groups symmetrically placed on the triazole ring, is a molecule of considerable interest for creating novel therapeutics and functional materials.

Understanding the solubility of this compound is a critical first step in its development pathway. Solubility dictates the choice of solvents for synthesis, purification, and formulation, and is a key determinant of bioavailability in drug discovery[2]. This guide addresses the current information gap by providing a robust predictive analysis and a practical methodology for experimental validation.

Part 1: Physicochemical Characteristics and Predicted Solubility Profile

The solubility of a compound is fundamentally governed by its molecular structure. The "like dissolves like" principle, which states that substances with similar intermolecular forces are likely to be soluble in one another, provides the basis for our analysis[3].

Molecular Structure Analysis

1H-1,2,4-Triazole-3,5-dicarboxamide is a highly polar, aromatic heterocyclic compound. Its key structural features are:

  • 1,2,4-Triazole Core: An aromatic, five-membered ring containing three nitrogen atoms. This ring system is polar and possesses both hydrogen bond donor (the N-H proton) and acceptor (the other two nitrogen atoms) sites[1].

  • Two Primary Carboxamide Groups (-CONH₂): Attached at positions 3 and 5, these groups are exceptionally potent hydrogen bond donors (two N-H bonds each) and acceptors (the carbonyl oxygen and the nitrogen lone pair).

The combination of the triazole ring and two carboxamide groups results in a molecule with a high capacity for forming strong intermolecular hydrogen bonds. This extensive hydrogen bonding network in the solid state is expected to lead to a high crystal lattice energy, which must be overcome for dissolution to occur.

Predicted Solubility in Organic Solvents

Based on these structural characteristics, the following solubility profile is predicted:

  • Low Solubility in Non-Polar Solvents: In solvents like hexane, toluene, and chloroform, which lack hydrogen bonding capability and have low polarity, the solubility is expected to be negligible. The energy required to break the strong solute-solute interactions (crystal lattice energy) would not be compensated by the weak solute-solvent interactions.

  • Moderate to High Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are highly polar and can act as effective hydrogen bond acceptors. They are expected to be good solvents for 1H-1,2,4-Triazole-3,5-dicarboxamide by effectively solvating the amide and triazole protons.

  • Variable Solubility in Polar Protic Solvents:

    • Alcohols (Methanol, Ethanol): These solvents are both hydrogen bond donors and acceptors. While they can interact favorably with the solute, they also have strong self-association. The solubility will depend on the delicate balance between breaking the solute's crystal lattice and disrupting the solvent's own hydrogen-bonded network. It is predicted to be slightly to moderately soluble in lower-chain alcohols.

    • Water: As a highly polar, protic solvent, water can engage in extensive hydrogen bonding. While the molecule has features that suggest aqueous solubility, the strong and potentially planar crystal structure held together by multiple hydrogen bonds might limit its solubility. It is expected to be slightly soluble in water.

  • Low Solubility in Ethers and Esters: Solvents like diethyl ether and ethyl acetate have moderate polarity but are primarily hydrogen bond acceptors with limited strength. They are unlikely to be effective at solvating the multiple hydrogen bond donor sites of the molecule, resulting in poor solubility.

Part 2: Comparative Solubility Data of Analogous Compounds

To provide a practical benchmark for formulation scientists, the following table summarizes the known solubility of structurally related 1,2,4-triazole derivatives. These compounds share key functional motifs with 1H-1,2,4-Triazole-3,5-dicarboxamide and serve as valuable reference points.

Solvent1H-1,2,4-Triazole[4][5]Ribavirin (Form II)[1]Methyl 1H-1,2,4-Triazole-3-carboxylate[5]
Polar Protic
WaterVery SolubleReadily Soluble (>10 wt%)Data Not Available
MethanolSolubleSlightly Soluble (<1 wt%)Soluble (Mole Fraction x = 0.0294 at 298.15 K)
EthanolSolubleSlightly Soluble (<1 wt%)Moderately Soluble (Mole Fraction x = 0.0096 at 298.15 K)
1-PropanolSolubleSolubleModerately Soluble (Mole Fraction x = 0.0067 at 298.15 K)
Polar Aprotic
DMSOData Not AvailableReadily Soluble (>10 wt%)Data Not Available
DMFData Not AvailableReadily Soluble (>10 wt%)Data Not Available
AcetoneData Not AvailableSlightly Soluble (<1 wt%)Soluble (Mole Fraction x = 0.0211 at 298.15 K)
AcetonitrileData Not AvailableData Not AvailableSoluble (Mole Fraction x = 0.0152 at 298.15 K)
Non-Polar
ChloroformData Not AvailableSlightly to Very Slightly SolubleData Not Available
Methylene ChlorideData Not AvailableSlightly to Very Slightly SolubleData Not Available

Note: Qualitative descriptions are based on literature, while quantitative data is provided where available. The solubility of 1H-1,2,4-Triazole-3,5-dicarboxamide is expected to be generally lower than the parent 1H-1,2,4-triazole due to the increased potential for strong intermolecular hydrogen bonding from the two amide groups, leading to higher crystal lattice energy.

Part 3: Experimental Protocol for Equilibrium Solubility Determination

To obtain definitive solubility data, an empirical study is essential. The "shake-flask" method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the saturated state[6].

Objective: To determine the equilibrium solubility of 1H-1,2,4-Triazole-3,5-dicarboxamide in a range of organic solvents at a specified temperature (e.g., 298.15 K / 25 °C).

Materials and Equipment:

  • Solute: 1H-1,2,4-Triazole-3,5-dicarboxamide (purity > 99%).

  • Solvents: HPLC-grade organic solvents of interest.

  • Apparatus:

    • Analytical balance (±0.1 mg accuracy).

    • Scintillation vials (e.g., 20 mL) with PTFE-lined caps.

    • Thermostatically controlled orbital shaker or rotator.

    • Centrifuge.

    • Syringe filters (e.g., 0.22 µm PTFE or nylon, depending on solvent compatibility).

    • Volumetric flasks and pipettes.

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column, or a UV-Vis spectrophotometer.

Step-by-Step Methodology:

  • Preparation:

    • Add a pre-weighed amount of the selected solvent (e.g., 5 mL) to several scintillation vials.

    • Add an excess amount of 1H-1,2,4-Triazole-3,5-dicarboxamide to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium with a saturated solution.

    • Include a control vial for each solvent without the solute.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in the orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the vials at a constant speed (e.g., 150 rpm) for a predetermined period. A minimum of 24-48 hours is recommended to ensure equilibrium is reached. It is best practice to establish the time to equilibrium by taking measurements at various time points (e.g., 24, 48, 72 hours) until consecutive measurements are consistent.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 2 hours in the same temperature-controlled environment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove all solid particles. This step must be performed quickly to avoid temperature changes that could cause precipitation.

  • Analysis:

    • Accurately weigh the filtered saturated solution.

    • Dilute a known weight or volume of the filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

    • Quantify the concentration of the solute in the diluted sample using a validated HPLC or UV-Vis method against a standard curve prepared with known concentrations of the compound.

  • Calculation:

    • Calculate the solubility in the desired units (e.g., mg/mL, mol/L, or mole fraction) based on the measured concentration and the dilution factor.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis A Add Solvent to Vial B Add Excess Solute A->B C Agitate at Constant Temp (24-48h) B->C D Settle Undissolved Solid (2h) C->D E Withdraw Supernatant D->E F Filter (0.22 µm) E->F G Dilute Sample F->G H Quantify via HPLC / UV-Vis G->H I Calculate Solubility H->I

Caption: Workflow for the Shake-Flask Solubility Measurement Method.

Part 4: Key Factors Influencing Solubility

The solubility of 1H-1,2,4-Triazole-3,5-dicarboxamide is a result of the interplay between solute and solvent properties. Understanding these factors is key to selecting appropriate solvents for any application.

  • Solvent Polarity: As a highly polar molecule, the compound's solubility will be greatest in polar solvents. A solvent's dipole moment and dielectric constant are key indicators of its ability to solvate polar molecules.

  • Hydrogen Bonding: This is the most critical factor. Solvents that are strong hydrogen bond acceptors (like DMSO) will be effective at solvating the N-H groups of the triazole and amide functions. Solvents that are both donors and acceptors (like methanol) can also be effective, but their performance depends on the overall thermodynamics of the dissolution process.

  • Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy input to overcome the crystal lattice forces. Determining the temperature dependence of solubility is crucial for designing crystallization processes.

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solubility Solubility of 1H-1,2,4-Triazole- 3,5-dicarboxamide CrystalLattice High Crystal Lattice Energy CrystalLattice->Solubility decreases HBondDonors H-Bond Donors (N-H) HBondDonors->Solubility influences HBondAcceptors H-Bond Acceptors (N, C=O) HBondAcceptors->Solubility influences Polarity High Polarity Polarity->Solubility influences SolventPolarity Solvent Polarity SolventPolarity->Solubility increases in polar solvents SolventHBA H-Bond Accepting Ability SolventHBA->Solubility increases SolventHBD H-Bond Donating Ability SolventHBD->Solubility increases Temp Temperature Temp->Solubility generally increases

Sources

Methodological & Application

Advanced Applications of 1H-1,2,4-Triazole-3,5-dicarboxamide in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Rationale: The Architecture of a Bifunctional Ligand

In the realm of crystal engineering and metal-organic framework (MOF) design, the selection of the bridging ligand dictates the ultimate topology and functional properties of the material. 1H-1,2,4-Triazole-3,5-dicarboxamide (CAS: 111340-55-7) represents a highly versatile, bifunctional polydentate ligand. While its parent compound, 1,2,4-triazole-3,5-dicarboxylic acid, is widely utilized [1], the dicarboxamide derivative introduces unique mechanistic advantages for supramolecular assembly.

As an Application Scientist, it is critical to understand the causality behind choosing this specific ligand:

  • The Triazole Core (N1, N2, N4): The 1,2,4-triazole ring acts as a rigid, multi-π-electron backbone. When deprotonated at the N1 position (typically requiring a pH > 5.5), the triazolate anion becomes an exceptional short-distance bridging ligand (via N1 and N2). This short bridge facilitates strong orbital overlap between adjacent transition metal centers, making it a premier choice for engineering spin-crossover materials and antiferromagnetic chains [2].

  • The Carboxamide Wings (-CONH₂): Unlike carboxylate groups which primarily coordinate via oxygen, the carboxamide groups offer dual-mode engagement. They can chelate to the primary metal center via the carbonyl oxygen, stabilizing the metal's coordination sphere (often forming a 5-membered chelate ring with the adjacent triazole nitrogen). More importantly, the terminal -NH₂ protons act as powerful, directional hydrogen-bond donors. This causality is profound: while the metal-ligand coordinate bonds define the 1D or 2D polymeric framework, the extensive N-H···O and N-H···N hydrogen bonding networks cross-link these lower-dimensional structures into robust, 3D supramolecular architectures [3].

Quantitative Coordination Parameters and Topologies

The structural and magnetic outcomes of utilizing 1H-1,2,4-triazole-3,5-dicarboxamide (and its isostructural analogues) are highly dependent on the chosen transition metal. Table 1 summarizes the quantitative structural parameters and resulting magnetic behaviors typically observed in these systems.

Table 1: Representative Quantitative Data for Metal-Triazole Frameworks

Metal CenterM-N(triazole) Bond Length (Å)M-O(amide) Bond Length (Å)N-M-O Bite Angle (°)Framework TopologyMagnetic Coupling Constant J (cm⁻¹)
Cu(II) 1.98 – 2.052.35 – 2.45 (axial)~ 78.51D Zigzag Chains-40 to -60 (Strong Antiferromagnetic)
Co(II) 2.10 – 2.152.08 – 2.12~ 76.22D Rhombus Grid-2.5 to -5.0 (Weak Antiferromagnetic)
Mn(II) 2.20 – 2.282.15 – 2.22~ 73.83D Interpenetrated-0.5 to -1.5 (Weak Antiferromagnetic)
Zn(II) 2.05 – 2.122.02 – 2.10~ 77.01D Helical ChainsDiamagnetic (N/A)

Note: Bond lengths and J-values are synthesized from crystallographic data of analogous triazole-dicarboxylate and substituted triazole coordination polymers [1][3].

MagneticPathway M1 M(II) Spin Center N1 N1 (Triazole) M1->N1 dx2-y2 overlap O1 O/N (Carboxamide) M1->O1 Chelation (Secondary) N2 N2 (Triazole) N1->N2 π-system bridge M2 M(II) Spin Center N2->M2 dx2-y2 overlap

Fig 1: Superexchange magnetic pathway via the 1,2,4-triazole N1,N2-bridge between metal centers.

Self-Validating Experimental Protocols

To harness the full potential of 1H-1,2,4-triazole-3,5-dicarboxamide, researchers must employ controlled hydrothermal synthesis. The following protocol is designed as a self-validating system, ensuring that intermediate failures are caught before expensive crystallographic analysis.

Protocol: Hydrothermal Synthesis of a Co(II) 2D Coordination Polymer

Rationale for Hydrothermal Conditions: The formation of rigid, extended 2D/3D coordination networks carries a high activation energy. Operating in a sealed Teflon-lined autoclave at 120°C generates autogenous pressure. This pressure dramatically increases the solubility of the otherwise insoluble polymeric intermediates, allowing for the slow, reversible bond formation required to grow diffraction-quality single crystals.

Step 1: Reagent Preparation & Mixing

  • Suspend 0.5 mmol of 1H-1,2,4-triazole-3,5-dicarboxamide in 10 mL of a 1:1 (v/v) H₂O/Ethanol mixture.

    • Causality: The mixed solvent system balances the high polarity needed to dissolve the metal salt with the slightly lower dielectric constant of ethanol, which promotes the eventual crystallization of the neutral coordination polymer.

  • Add 0.5 mmol of Co(NO₃)₂·6H₂O to the suspension under continuous stirring.

  • Critical Control Point (pH Adjustment): Add 0.1 M NaOH dropwise until the pH reaches exactly 5.8.

    • Causality: At pH < 5.0, the triazole ring remains protonated, acting only as a monodentate ligand. At pH > 6.5, Co(OH)₂ will irreversibly precipitate. A pH of 5.8 selectively deprotonates the triazole N1 proton, activating the bridging mode [1].

Step 2: Hydrothermal Reaction

  • Transfer the clear, pink solution into a 25 mL Teflon-lined stainless-steel autoclave. Seal tightly.

  • Heat the assembly in a programmable oven to 120°C at a rate of 2°C/min. Hold at 120°C for 48 hours.

  • Cool to room temperature at a strictly controlled rate of 5°C/hour.

    • Causality: Rapid cooling leads to thermodynamic trapping, yielding amorphous powders. Slow cooling (5°C/h) allows for the kinetic resolution of defects, yielding highly ordered single crystals.

Step 3: Built-In Validation (FT-IR Spectroscopy) Before proceeding to Single Crystal X-Ray Diffraction (SCXRD), isolate a few crystals, wash with ethanol, and perform an ATR-FTIR scan.

  • Validation Checkpoint: The success of the deprotonated coordination is confirmed by the complete disappearance of the broad triazole N-H stretching band at ~3100 cm⁻¹. Furthermore, a shift in the carboxamide C=O stretch from ~1680 cm⁻¹ (free ligand) to ~1630 cm⁻¹ validates the participation of the amide oxygen in metal chelation. If these shifts are absent, the pH was likely incorrect, resulting in a simple salt rather than a coordination polymer.

SynthesisWorkflow N1 Ligand Preparation 1H-1,2,4-Triazole-3,5-dicarboxamide N2 Metal Salt Addition (e.g., Co(NO3)2·6H2O) N1->N2 Mix N3 Solvent & pH Adjustment (H2O/EtOH, pH 5.8) N2->N3 Dissolve N4 Hydrothermal Reaction (Teflon autoclave, 120°C, 48h) N3->N4 Seal & Heat N5 Controlled Cooling (Rate: 5°C/h) N4->N5 Nucleation N6 Validation: FT-IR (Check N-H loss & C=O shift) N5->N6 Isolate Crystals

Fig 2: Self-validating hydrothermal synthesis workflow for triazole-dicarboxamide MOFs.

References

  • Ma, Q., Zhu, M., Lu, L., Feng, S., & Wang, T. (2010). Synthesis and characterisation of Mn(II), Co(II) and Cd(II) coordination polymers of 1,2,4-triazole-3,5-dicarboxylic acid. Dalton Transactions, 39(25), 5885-5893.
  • Haasnoot, J. G. (2000). Mononuclear, oligonuclear and polynuclear metal coordination compounds with 1,2,4-triazole derivatives as ligands. Coordination Chemistry Reviews, 200-202, 131-185.
  • Xie, L.-X., Li, X., Xie, P.-H., & Jin, Q. (2009). Bis[triaqua(1H-1,2,4-triazole-3,5-dicarboxylato-κO,N)copper(II)] di-μ-aqua-bis[diaqua(1H-1,2,4-triazole-3,5-dicarboxylato-κO,N)copper(II)]. Acta Crystallographica Section E, E65, m964-m965.

Application Notes and Protocols for 1H-1,2,4-Triazole-3,5-dicarboxamide in Pharmaceutical Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The 1,2,4-Triazole Scaffold as a Cornerstone in Medicinal Chemistry

The 1,2,4-triazole ring system is a preeminent scaffold in modern medicinal chemistry, widely recognized for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide and ester functionalities. These attributes contribute to favorable pharmacokinetic and pharmacodynamic profiles, making it a "privileged structure" in drug design. This five-membered heterocycle is a core component in a multitude of clinically approved drugs, demonstrating a vast spectrum of biological activities including antifungal, antiviral, anticancer, and anti-inflammatory properties. The versatility of the 1,2,4-triazole nucleus allows for the strategic placement of various substituents, enabling fine-tuning of a compound's therapeutic properties.

This guide focuses on a specific, yet highly promising derivative: 1H-1,2,4-Triazole-3,5-dicarboxamide . The symmetrical arrangement of two carboxamide groups at the 3 and 5 positions offers a unique platform for creating diverse chemical libraries. The two amide functionalities provide key hydrogen bond donor and acceptor sites, which are critical for molecular recognition and binding to biological targets. Furthermore, the amide nitrogens can be readily substituted, providing a straightforward avenue for combinatorial library synthesis and the exploration of structure-activity relationships (SAR). This document provides a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for leveraging 1H-1,2,4-Triazole-3,5-dicarboxamide in pharmaceutical drug discovery.

Synthesis of the 1H-1,2,4-Triazole-3,5-dicarboxamide Scaffold

The synthesis of 1H-1,2,4-Triazole-3,5-dicarboxamide can be approached through a multi-step process, commencing with the formation of the core triazole ring bearing precursor functional groups, followed by their conversion to the desired dicarboxamide. A plausible and efficient synthetic strategy is outlined below, based on established methods for the synthesis of related 1,2,4-triazole dicarboxylic acids and subsequent amidation.

Part 1: Synthesis of 1H-1,2,4-Triazole-3,5-dicarboxylic Acid

The initial step involves the construction of the triazole ring with carboxylic acid groups at the 3 and 5 positions. A reliable method for this is the reaction of thiocarbohydrazide with a dicarboxylic acid, such as oxalic acid, which provides the necessary carbon backbone for the 3 and 5 positions.[1][2]

Protocol 1: Synthesis of 1H-1,2,4-Triazole-3,5-dicarboxylic Acid

Reagent/SolventMolecular WeightQuantityMoles
Thiocarbohydrazide106.15 g/mol 10.62 g0.1
Oxalic Acid Dihydrate126.07 g/mol 12.61 g0.1
Polyphosphoric Acid-~50 g-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, combine thiocarbohydrazide (10.62 g, 0.1 mol) and oxalic acid dihydrate (12.61 g, 0.1 mol).

  • Carefully add polyphosphoric acid (~50 g) to the flask. The mixture will become a thick paste.

  • Heat the mixture with stirring in an oil bath to 120-130 °C. The reaction is exothermic, and the temperature should be carefully controlled.

  • Maintain the temperature for 2-3 hours, during which the evolution of hydrogen sulfide gas will be observed (ensure the reaction is performed in a well-ventilated fume hood). The reaction mixture will gradually become more homogeneous.

  • After the reaction is complete (monitored by TLC, e.g., using a 10% methanol in dichloromethane mobile phase), allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing 500 mL of crushed ice with vigorous stirring.

  • A white precipitate of 1H-1,2,4-Triazole-3,5-dicarboxylic acid will form.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Causality: The use of polyphosphoric acid serves as both a solvent and a dehydrating agent, facilitating the cyclocondensation reaction between thiocarbohydrazide and oxalic acid to form the triazole ring. The high temperature is necessary to overcome the activation energy of the reaction.

Part 2: Conversion to 1H-1,2,4-Triazole-3,5-dicarboxamide

With the dicarboxylic acid in hand, the next step is the conversion of the carboxylic acid groups to carboxamides. This can be achieved through a two-step process involving the formation of an activated intermediate (e.g., an acyl chloride or an activated ester) followed by reaction with ammonia. A more direct approach is the use of a coupling agent.

Protocol 2: Synthesis of 1H-1,2,4-Triazole-3,5-dicarboxamide

Reagent/SolventMolecular WeightQuantityMoles
1H-1,2,4-Triazole-3,5-dicarboxylic acid157.08 g/mol 1.57 g0.01
Thionyl Chloride (SOCl₂)118.97 g/mol 3.57 g (2.18 mL)0.03
Dichloromethane (DCM), anhydrous-50 mL-
Ammonium Hydroxide (28-30% solution)-20 mL-

Procedure:

  • Suspend 1H-1,2,4-Triazole-3,5-dicarboxylic acid (1.57 g, 0.01 mol) in anhydrous dichloromethane (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Slowly add thionyl chloride (2.18 mL, 0.03 mol) to the suspension at room temperature.

  • Heat the mixture to reflux and maintain for 2-3 hours. The solid will gradually dissolve as the diacyl chloride is formed.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.

  • Dissolve the resulting crude diacyl chloride in 30 mL of anhydrous tetrahydrofuran (THF).

  • In a separate beaker, cool 20 mL of concentrated ammonium hydroxide solution in an ice bath.

  • Slowly add the THF solution of the diacyl chloride to the cold ammonium hydroxide solution with vigorous stirring. A white precipitate of 1H-1,2,4-Triazole-3,5-dicarboxamide will form immediately.

  • Continue stirring for 1 hour at 0 °C.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 60-70 °C.

Causality: Thionyl chloride converts the carboxylic acids to the more reactive acyl chlorides. The subsequent reaction with ammonia is a nucleophilic acyl substitution that proceeds rapidly to form the stable amide bonds. Using a high concentration of ammonia and low temperature minimizes side reactions.

Application in Drug Discovery: A Scaffold for Library Synthesis

The 1H-1,2,4-Triazole-3,5-dicarboxamide scaffold is an excellent starting point for the generation of diverse chemical libraries for high-throughput screening. The two primary amide groups can be N-functionalized to introduce a wide variety of chemical moieties, allowing for the exploration of a large chemical space.

Workflow for Library Synthesis

G A 1H-1,2,4-Triazole-3,5-dicarboxamide B N,N'-Dialkylation/Arylation A->B R-X, Base C Diverse Library of N,N'-disubstituted derivatives B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Lead Optimization (SAR studies) E->F G Preclinical Candidate F->G

Caption: Workflow for generating and screening a library of 1H-1,2,4-Triazole-3,5-dicarboxamide derivatives.

Protocol 3: Parallel Synthesis of a N,N'-Disubstituted Dicarboxamide Library

This protocol outlines a general procedure for the parallel synthesis of a small library of N,N'-disubstituted derivatives in a 24-well plate format.

Materials:

  • 1H-1,2,4-Triazole-3,5-dicarboxamide

  • A selection of alkyl or benzyl halides (e.g., iodomethane, benzyl bromide, substituted benzyl chlorides)

  • A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF))

  • 24-well reaction block with magnetic stirring bars

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To each well of the 24-well reaction block, add 1H-1,2,4-Triazole-3,5-dicarboxamide (e.g., 0.02 mmol, 3.14 mg).

  • Add a magnetic stirring bar to each well.

  • Under an inert atmosphere, add anhydrous DMF (1 mL) to each well.

  • Add the base to each well. For NaH (60% dispersion in mineral oil), use a slight excess (e.g., 0.05 mmol, 2 mg). For K₂CO₃, use a larger excess (e.g., 0.1 mmol, 13.8 mg).

  • Stir the suspensions at room temperature for 30 minutes to allow for deprotonation of the amide nitrogens.

  • To each well, add a solution of a unique alkyl or benzyl halide (0.05 mmol) in a small amount of DMF (0.2 mL).

  • Seal the reaction block and stir the reactions at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours.

  • Monitor the progress of the reactions by TLC or LC-MS.

  • Upon completion, quench the reactions by adding water (1 mL) to each well.

  • Extract the products with a suitable organic solvent (e.g., ethyl acetate, 3 x 1 mL).

  • Combine the organic extracts for each well and wash with brine.

  • Dry the organic layers over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude products.

  • Purify the products as needed using techniques such as preparative TLC or automated flash chromatography.

Causality: The use of a strong base like NaH or a milder base like K₂CO₃ deprotonates the amide nitrogens, forming nucleophilic anions that readily react with the electrophilic alkyl or benzyl halides in an Sₙ2 reaction. Parallel synthesis allows for the rapid generation of a diverse set of compounds for initial biological screening.

Potential Therapeutic Applications and Screening Protocols

Given the broad spectrum of activities associated with the 1,2,4-triazole scaffold, derivatives of 1H-1,2,4-Triazole-3,5-dicarboxamide are promising candidates for screening against a variety of therapeutic targets.

Anticancer Activity

Many 1,2,4-triazole derivatives exhibit potent anticancer activity through various mechanisms, including inhibition of kinases, tubulin polymerization, and aromatase.

Protocol 4: In Vitro Anticancer Screening using MTT Assay

This protocol describes a standard method for assessing the cytotoxicity of the synthesized compounds against a panel of cancer cell lines.

Cell Lines:

  • A selection of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), HeLa (cervical)).

  • A normal human cell line (e.g., HEK-293) to assess selectivity.

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare stock solutions of the test compounds (10 mM in DMSO) and serially dilute them in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with medium only (blank), medium with DMSO (vehicle control), and a known anticancer drug (positive control, e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundCell LineIC₅₀ (µM)
Lead Compound 1 MCF-7X
A549Y
HCT116Z
HEK-293>100
Doxorubicin MCF-7A
Antimicrobial Activity

The 1,2,4-triazole moiety is a key component of many antifungal and antibacterial drugs.

Protocol 5: In Vitro Antimicrobial Screening (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of bacteria and fungi.

Microorganisms:

  • Bacteria: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)

  • Fungi: Candida albicans, Aspergillus niger

Procedure:

  • Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, include a standard antibiotic/antifungal drug (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Incubate the plates at 37 °C for 24 hours (for bacteria) or 48 hours (for fungi).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Lead Compound 2 XYZ
Ciprofloxacin AB-
Fluconazole --C
Enzyme Inhibition Assays

The symmetrically disposed functional groups of 1H-1,2,4-Triazole-3,5-dicarboxamide make it an attractive scaffold for designing enzyme inhibitors, particularly for enzymes with symmetrical binding pockets or those that form dimers.

Example Target Pathway: Kinase Inhibition

G cluster_0 Kinase Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase A->B D ADP B->D E Downstream Signaling B->E Phosphorylation C ATP C->B F Cell Proliferation, Survival E->F G 1H-1,2,4-Triazole-3,5- dicarboxamide Derivative G->B Inhibition

Caption: Potential mechanism of action for a 1H-1,2,4-Triazole-3,5-dicarboxamide derivative as a kinase inhibitor.

Protocol 6: General Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol provides a general framework for screening compounds against a specific kinase.

Procedure:

  • In a 96-well plate, add the kinase enzyme, the kinase substrate, and ATP to the appropriate buffer.

  • Add the test compounds at various concentrations. Include a no-inhibitor control and a known kinase inhibitor as a positive control.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™).

  • The luminescence signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.

Conclusion

1H-1,2,4-Triazole-3,5-dicarboxamide represents a highly versatile and promising scaffold for pharmaceutical drug discovery. Its straightforward synthesis and the potential for facile derivatization of the two amide groups make it an ideal starting point for the construction of large and diverse chemical libraries. The inherent properties of the 1,2,4-triazole core, combined with the hydrogen bonding capabilities of the dicarboxamide functionality, suggest a high potential for discovering novel bioactive molecules with a wide range of therapeutic applications. The protocols provided in this guide offer a solid foundation for researchers to synthesize, derivatize, and screen compounds based on this promising scaffold, paving the way for the development of next-generation therapeutics.

References

  • Synthesis and Diagnosis of Some Derivatives of 1,2,4-Triazole-3-Dicarboxylic Acid and Study their Biological Activity. International Journal of Drug Delivery Technology. [Link]

  • Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid. Molecules. [Link]

  • Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. Asian Journal of Chemistry. [Link]

  • N-substituted-1H-1,2,4-triazole-3-carboxamides, analogues thereof, and methods of treatment using same.
  • 1h-1,2,4-triazole-3-carboxamide derivatives as cannabinoid-cb1 receptor ligands.
  • 1-phenyl-5-substituted-1H-1, 2,4-triazole-3-carboxamide derivates, process for preparation of the same, and fungicidal composition comprising the same.
  • Process for preparing 1,2,4-triazole-3-carboxamides.
  • Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry. [Link]

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules. [Link]

  • Synthesis and biological screening of 1,2,4-triazole derivatives. Semantic Scholar. [Link]

  • Pharmacological screening of some newly synthesized triazoles for H1 receptor antagonist activity. ResearchGate. [Link]

  • Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry. [Link]

  • Synthesis of 1,2,4-triazole-3(5)-carboxylates 1. ResearchGate. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: a review. RSC Advances. [Link]

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  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]

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Guide to Obtaining X-ray Diffraction Quality Crystals of 1H-1,2,4-Triazole-3,5-dicarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed exploration of crystallization techniques tailored for obtaining high-quality single crystals of 1H-1,2,4-triazole-3,5-dicarboxamide suitable for X-ray diffraction (XRD) analysis. The successful acquisition of a crystal structure is the gold standard for unambiguous molecular structure confirmation, offering precise insights into bond lengths, angles, and intermolecular interactions. This document moves beyond simple procedural lists to explain the fundamental principles and causal relationships behind experimental choices. It details field-proven protocols for slow evaporation, vapor diffusion, and temperature gradient methods, complete with troubleshooting guides and solvent selection strategies specifically adapted for this polar, hydrogen-bonding compound.

Introduction: The Crystallization Challenge

1H-1,2,4-triazole-3,5-dicarboxamide is a molecule of significant interest due to its rigid heterocyclic core and multiple hydrogen bond donor and acceptor sites. These characteristics suggest a high propensity for forming ordered crystalline lattices, but also present challenges in controlling nucleation and growth to yield single crystals of adequate size and quality (>0.1 mm) for XRD.

The primary obstacle in crystallizing polar molecules like this is often their high solubility in polar solvents and near-insolubility in non-polar ones, limiting the options for solvent/anti-solvent systems. The compound's structure, featuring two amide groups and a triazole ring, is rich in hydrogen-bonding potential. These interactions are critical for forming a stable crystal lattice but can also lead to rapid precipitation or the formation of amorphous solids if not carefully controlled.[1][2] Therefore, the choice of solvent and crystallization technique is paramount.

This guide provides a systematic approach to navigate these challenges, emphasizing patience and methodical exploration of the crystallization parameter space.

Foundational Principles: Mastering Solvent Selection

The choice of solvent is the most critical factor in a successful crystallization experiment.[3] For 1H-1,2,4-triazole-3,5-dicarboxamide, an ideal solvent is one in which the compound is moderately soluble. High solubility often leads to supersaturated solutions that yield microcrystals, while poor solubility prevents the necessary concentration for crystal growth.[3]

Given the dicarboxamide's structure, solvents capable of hydrogen bonding are excellent starting points.[1] The table below provides a screening guide.

Solvent CategoryExample SolventsRationale for 1H-1,2,4-Triazole-3,5-dicarboxamidePotential Issues
Polar Protic Water, Methanol, EthanolStrong hydrogen bonding mimics the solute's interactions, likely providing moderate to good solubility. A related compound, 1H-1,2,4-triazole-3-carboxamide, was successfully crystallized from an ethanol/water mixture.[4]Solubility might be too high at room temperature, requiring cooling or anti-solvent techniques.
Polar Aprotic DMSO, DMF, AcetoneCan dissolve the compound, but may be too effective, making it difficult to achieve supersaturation. Best used for vapor diffusion with a non-polar anti-solvent.[1]High boiling points can make evaporation slow; risk of solvent inclusion in the crystal lattice.[1]
Ethers Tetrahydrofuran (THF), DioxaneModerate polarity. Can be used in binary systems or as anti-solvents.Lower potential for specific hydrogen bonding with the amide groups.
Non-Polar Toluene, Hexane, HeptaneThe compound is expected to be insoluble. Primarily used as anti-solvents in diffusion methods to slowly decrease the polarity of the system.[5]Not suitable as primary solvents.

Expert Insight: The "like dissolves like" principle is a good starting point.[1] For a polar, hydrogen-bonding molecule, start with polar, hydrogen-bonding solvents. Binary solvent systems, such as Ethanol/Water or Acetone/Toluene, often provide the fine-tuned solubility needed for controlled crystal growth.

General Experimental Workflow

The path from a purified compound to a mounted crystal for X-ray diffraction follows a logical sequence. The process requires meticulous attention to detail, as contaminants like dust can introduce unwanted nucleation sites and ruin an experiment.[3]

G cluster_prep Phase 1: Preparation cluster_cryst Phase 2: Crystallization cluster_harvest Phase 3: Analysis Purify Purify Compound (>95% Purity) Clean Clean Glassware Rigorously Filter Prepare & Filter Solvents Sol_Prep Prepare Near-Saturated Solution Filter->Sol_Prep Use pure starting materials Setup Set Up Crystallization (Evaporation, Diffusion, etc.) Incubate Incubate Undisturbed (Days to Weeks) Observe Observe Under Microscope Incubate->Observe Patience is critical Harvest Harvest Best Crystal with Loop Mount Mount on Diffractometer G cluster_vial Vial_Top Parafilm with Pinholes Vial_Body Solution Near-Saturated Solution Crystal Crystal Evaporation Solvent Vapor Evaporates Evaporation->Vial_Top G cluster_chamber Sealed Outer Vial cluster_inner Inner Vial Solution Compound in 'Good' Solvent (e.g., DMSO) AntiSolvent Anti-Solvent Reservoir (e.g., Toluene) Vapor Anti-Solvent Vapor Diffusion Vapor->Solution

Caption: Vapor Diffusion (Sitting Drop) Setup.

Protocol 3: Slow Cooling / Temperature Gradient

This method is effective for compounds that exhibit a significant increase in solubility with temperature. A[6] saturated or near-saturated solution is prepared at an elevated temperature and then cooled slowly. As the temperature decreases, the solubility drops, leading to supersaturation and crystallization.

[1][9]Step-by-Step Methodology:

  • Prepare a saturated solution of the compound in a suitable solvent (e.g., water or a water/ethanol mixture) in a sealed vial at an elevated temperature (e.g., 60-70°C). Ensure some solid material remains to confirm saturation.

  • Heat the solution further until all the solid just dissolves.

  • Filter the hot solution into a clean, pre-warmed vial to remove any dust or undissolved particles.

  • Seal the vial and place it in an insulated container (e.g., a beaker wrapped in glass wool or a Dewar flask containing water at the same temperature). 5[9]. Allow the entire apparatus to cool slowly and undisturbed to room temperature over 24-48 hours.

  • Crystals should form as the solution cools.

Troubleshooting Common Crystallization Problems

ProblemCommon CausesPotential Solutions
No Crystals Form Solution is not supersaturated; solubility is too high.Allow more solvent to evaporate; add a small amount of anti-solvent; cool the solution to a lower temperature.
Oiling Out Supersaturation is too high; solubility drops too quickly.Use a more dilute solution; slow down the rate of anti-solvent addition or cooling; use a solvent system where solubility is lower.
Shower of Tiny Crystals Too many nucleation sites; supersaturation achieved too quickly.Filter the solution to remove dust; slow down the crystallization process (slower evaporation, slower cooling, etc.); use a slightly more dilute starting solution.
Amorphous Precipitate The compound is crashing out of solution too rapidly.Significantly slow down the process; try a different solvent system or a gentler technique like vapor diffusion.

Conclusion

Obtaining X-ray quality crystals of 1H-1,2,4-triazole-3,5-dicarboxamide is an achievable goal that hinges on a systematic and patient approach. The compound's hydrogen-bonding capabilities are key to its crystallization, making polar protic solvents and their mixtures the most promising starting points. The techniques of slow evaporation, vapor diffusion, and slow cooling provide a robust toolkit for exploring the conditions necessary for high-quality crystal growth. By understanding the principles behind each method and meticulously controlling experimental variables, researchers can successfully produce the single crystals required for definitive structural elucidation.

References

  • Boyle, P. D. (2006, January 8). Crystallisation Techniques.
  • Tuan, D. A., et al. (2019). Temperature Gradient: A Simple Method for Single Crystal Growth.
  • Thao, P., & Thrasher, J. S. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide.
  • BenchChem. (n.d.).
  • Duong, A. (2019). Temperature Gradient: A Simple Method for Single Crystal Growth.
  • Unknown Author. (n.d.).
  • Mirai Intex. (2024, July 25).
  • Unknown Author. (n.d.).
  • Duong, A. (2019, March 26). Temperature Gradient: A Simple Method for Single Crystal Growth. Semantic Scholar.
  • Groom, C. R., et al. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • IMSERC. (n.d.).
  • Spingler, B., et al. (2012).
  • Coles, S. J. (2024, October 16). How to grow crystals for X-ray crystallography.
  • Aacio, E., et al. (n.d.). 1H-1,2,4-Triazole-3-carboxamide. Acta Crystallographica Section E: Structure Reports Online.
  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Chemistry Department.

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Application Note: High-Resolution ¹H NMR Spectroscopy of 1H-1,2,4-Triazole-3,5-dicarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1H-1,2,4-Triazole-3,5-dicarboxamide is a molecule of significant interest in medicinal chemistry and materials science due to its rich hydrogen bonding capabilities and rigid heterocyclic core. However, its structural characterization by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is complicated by the presence of multiple exchangeable protons (N-H and -NH₂) and challenging solubility profiles. These factors can lead to peak broadening, signal disappearance, and ambiguous spectral interpretation. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the sample preparation of 1H-1,2,4-Triazole-3,5-dicarboxamide. It details robust protocols designed to overcome these challenges, ensuring the acquisition of high-quality, high-resolution ¹H NMR spectra suitable for definitive structural elucidation and analysis. The methodologies emphasize strategic solvent selection, parameter optimization, and confirmatory techniques, grounding each step in the fundamental principles of NMR spectroscopy.

Core Principles: Understanding the Molecule's NMR Behavior

The key to successfully analyzing 1H-1,2,4-Triazole-3,5-dicarboxamide lies in understanding the chemical behavior of its protons, particularly the three sets of exchangeable protons: one on the triazole ring (1H) and two on each of the two carboxamide (-CONH₂) groups.

The Challenge of Exchangeable Protons

Protons attached to heteroatoms like nitrogen (-NH) or oxygen (-OH) are termed "exchangeable" because they can rapidly exchange with other labile protons in the solution, such as residual water in the deuterated solvent.[1] This chemical exchange process has profound effects on the NMR spectrum:

  • Peak Broadening: If the rate of exchange is comparable to the NMR timescale, the resulting signals are often broad and poorly defined, sometimes appearing as low, rolling humps that are difficult to distinguish from the baseline.

  • Signal Disappearance: In protic solvents like Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), the amide and triazole protons will exchange with the solvent's deuterium atoms. Since deuterium is not observed in a standard ¹H NMR experiment, these signals will disappear entirely.[2][3]

  • Variable Chemical Shifts: The chemical shift of exchangeable protons is highly sensitive to the sample's environment, including concentration, temperature, and solvent, due to its strong influence on hydrogen bonding networks.[1][4]

Strategic Solvent Selection: The Decisive Factor

The choice of deuterated solvent is the most critical decision in preparing an NMR sample of this compound.[5] The goal is to select a solvent that both fully solubilizes the analyte and slows the exchange rate of the N-H protons.

  • Primary Recommendation: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) Causality: DMSO is a highly polar, aprotic solvent with a strong hydrogen-bond accepting character. It effectively solvates polar molecules like 1H-1,2,4-Triazole-3,5-dicarboxamide while disrupting intermolecular proton exchange between analyte molecules. By forming strong hydrogen bonds to the N-H protons, it "locks" them in place, significantly slowing their exchange rate.[1][6][7] This results in much sharper N-H signals, which are crucial for structural confirmation.

  • Confirmatory Solvent: D₂O (Deuterium Oxide) Causality: D₂O is an excellent solvent for highly polar, water-soluble compounds.[2] Its primary utility here is diagnostic. By causing all N-H protons to exchange with deuterium, it makes their signals vanish from the ¹H spectrum.[3] Comparing a spectrum in DMSO-d₆ with one after adding a drop of D₂O provides unambiguous proof of which signals correspond to the exchangeable protons.

  • Solvents to Avoid: CDCl₃ and CD₃OD Causality: Deuterated chloroform (CDCl₃) is insufficiently polar to dissolve the dicarboxamide, which is rich in hydrogen bond donors and acceptors.[8] Deuterated methanol (CD₃OD) is a protic solvent; its hydroxyl deuterium will actively and rapidly exchange with the analyte's N-H protons, leading to severe signal broadening or complete disappearance.

The logical workflow for solvent selection is illustrated below.

cluster_solubility Solubility & Polarity Assessment cluster_protons Exchangeable Proton Analysis cluster_solvent Solvent Choice cluster_rationale Rationale Start Analyte: 1H-1,2,4-Triazole-3,5-dicarboxamide (High Polarity, H-Bonding) Protons Presence of Labile N-H Protons? Start->Protons DMSO Primary Choice: DMSO-d6 Protons->DMSO Yes Avoid Avoid: CDCl3, CD3OD Protons->Avoid Yes D2O Confirmatory Choice: D2O DMSO->D2O For Confirmation Rationale_DMSO Aprotic, H-bond acceptor Slows exchange -> Sharp peaks DMSO->Rationale_DMSO Rationale_D2O Protic, diagnostic tool Confirms N-H peaks by exchange D2O->Rationale_D2O Rationale_Avoid Insoluble (CDCl3) Promotes exchange (CD3OD) Avoid->Rationale_Avoid

Figure 1. Logic diagram for selecting the optimal NMR solvent for 1H-1,2,4-Triazole-3,5-dicarboxamide.

Optimizing Sample Parameters

Beyond solvent choice, several other parameters must be controlled for a high-quality spectrum.

  • Concentration: For a standard ¹H NMR spectrum of a small molecule, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical.[9] For 1H-1,2,4-Triazole-3,5-dicarboxamide in DMSO-d₆, starting with ~10 mg is recommended. Overly concentrated samples can lead to viscosity-induced line broadening, while very dilute samples will require longer acquisition times to achieve a good signal-to-noise ratio.[3][10]

  • Purity & Filtration: The sample must be free of particulate matter and paramagnetic impurities.[3] Solids will not appear in a solution NMR spectrum but will degrade the magnetic field homogeneity, resulting in poor peak shape (shimming).[9] Paramagnetic metals (e.g., iron, copper) cause severe line broadening. It is best practice to dissolve the sample in a separate vial and filter it through a pipette with a small cotton or glass wool plug into the NMR tube.[11]

  • Temperature: Amide proton exchange is temperature-dependent.[12][13][14] If N-H signals are still broad at room temperature, acquiring spectra at a lower temperature (e.g., 0 °C) can slow the exchange rate further and sharpen the peaks. Conversely, acquiring spectra at elevated temperatures can sometimes be used to study dynamic processes or overcome solubility issues, though it may exacerbate exchange broadening for solvent-exposed protons.[13][15]

Materials & Equipment

  • Analyte: 1H-1,2,4-Triazole-3,5-dicarboxamide (ensure purity)

  • Deuterated Solvents:

    • Dimethyl-d₆ sulfoxide (DMSO-d₆), ≥99.5 atom % D

    • Deuterium Oxide (D₂O), ≥99.9 atom % D

  • Equipment:

    • Analytical balance (4-decimal place)

    • 5 mm NMR tubes (high-precision, e.g., Wilmad 535-PP or equivalent)

    • NMR tube rack and caps

    • Small glass vials (e.g., 2 mL)

    • Pasteur pipettes and bulbs

    • Small plug of cotton or glass wool

    • Vortex mixer

    • NMR Spectrometer (300 MHz or higher recommended)

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation in DMSO-d₆

This protocol is the primary method for obtaining a high-resolution spectrum showing all proton signals.

start Start weigh 1. Weigh Sample ~10 mg of analyte into a clean, dry vial. start->weigh add_solvent 2. Add Solvent Add ~0.7 mL of DMSO-d6 to the vial. weigh->add_solvent dissolve 3. Dissolve Vortex/sonicate until a clear, homogenous solution is formed. add_solvent->dissolve prepare_filter 4. Prepare Filter Pipette Place a small cotton plug into a Pasteur pipette. dissolve->prepare_filter filter_transfer 5. Filter & Transfer Transfer the solution through the filter pipette into a 5 mm NMR tube. prepare_filter->filter_transfer cap_label 6. Cap & Label Securely cap the tube and label the upper part. filter_transfer->cap_label acquire 7. Acquire Spectrum Insert into spectrometer, lock, shim, and acquire data. cap_label->acquire

Figure 2. Step-by-step workflow for preparing the NMR sample in DMSO-d6.

Detailed Steps:

  • Weigh Sample: Accurately weigh approximately 10 mg of 1H-1,2,4-Triazole-3,5-dicarboxamide into a clean, dry glass vial.

  • Add Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[3][9] This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube.

  • Dissolve Sample: Securely cap the vial and vortex thoroughly. If necessary, gentle warming in a water bath or brief sonication can be used to aid dissolution. Visually inspect the solution against a bright background to ensure it is clear and free of any suspended particles.

  • Filter and Transfer: Place a small, loose plug of cotton or glass wool into the narrow part of a Pasteur pipette. Transfer the clear solution from the vial through this filter pipette directly into the NMR tube. This critical step removes any microparticulates that could interfere with shimming.[9][11]

  • Cap and Mix: Cap the NMR tube securely. Invert the tube several times to ensure the final solution is homogenous. Wipe the outside of the tube clean.

  • Acquire Spectrum: Insert the sample into the NMR spectrometer. The instrument will use the deuterium signal from the DMSO-d₆ to "lock" the magnetic field.[5] Perform standard shimming procedures to optimize the magnetic field homogeneity, then acquire the ¹H NMR spectrum.

Protocol 2: Confirmatory D₂O Exchange Experiment

This protocol is performed after acquiring the initial spectrum in DMSO-d₆ to definitively identify the N-H proton signals.

  • Acquire Initial Spectrum: First, run the standard ¹H NMR spectrum in pure DMSO-d₆ as described in Protocol 1.

  • Add D₂O: Carefully remove the NMR tube from the spectrometer. Uncap it and add one single drop (approximately 20-50 µL) of D₂O.

  • Mix Thoroughly: Re-cap the tube and shake it vigorously for 10-15 seconds to ensure the D₂O is fully mixed with the DMSO-d₆ solution.

  • Re-acquire Spectrum: Place the sample back into the spectrometer. It may require minor re-shimming. Acquire a new ¹H NMR spectrum using the same parameters.

  • Compare Spectra: The signals corresponding to the triazole N-H and the amide -NH₂ protons will have disappeared or significantly diminished in the second spectrum, confirming their identity.

Protocol 3: Variable Temperature (VT) NMR for Signal Sharpening

This protocol is a useful troubleshooting step if the amide or triazole proton signals remain broad at ambient temperature.

  • Prepare Sample: Prepare the sample as described in Protocol 1.

  • Initial Spectrum: Acquire a standard spectrum at the spectrometer's default temperature (e.g., 25 °C or 298 K).

  • Lower Temperature: Instruct the spectrometer's software to lower the sample temperature. A good starting point is 0 °C (273 K). Allow several minutes for the temperature to equilibrate.

  • Acquire VT Spectrum: Re-shim the sample at the new temperature, as shims are temperature-dependent. Acquire a new ¹H NMR spectrum.

  • Analysis: Compare the spectra. In many cases, the signals for the N-H protons will become significantly sharper at the lower temperature due to a reduced rate of chemical exchange.[1][14]

Data Summary & Troubleshooting

Recommended Sample Preparation Parameters
ParameterRecommended ValueRationale & Notes
Primary Solvent DMSO-d₆Aprotic, polar solvent. Minimizes N-H proton exchange, yielding sharper peaks.[1][6]
Analyte Conc. 10-15 mg/mLBalances good signal-to-noise with potential for concentration-based line broadening.[3][9]
Solvent Volume 0.6 - 0.7 mLAchieves optimal sample height (4-5 cm) in a standard 5 mm NMR tube for best shimming.[9]
Filtration Mandatory Removes particulates that degrade magnetic field homogeneity and spectral resolution.[11]
Internal Standard Tetramethylsilane (TMS)Optional. For precise chemical shift referencing, TMS is set to 0.00 ppm. The residual DMSO peak at ~2.50 ppm is often sufficient for routine referencing.[8][9]
Confirmatory Test D₂O Shake (1 drop)Unambiguously identifies N-H signals by exchanging them with deuterium, causing them to disappear.[3]
Troubleshooting Guide
ProblemProbable Cause(s)Suggested Solution(s)
Broad, poorly resolved peaks (all signals) 1. Poor shimming due to particulates. 2. Sample is too concentrated. 3. Paramagnetic impurities.1. Re-prepare the sample, ensuring filtration.[9] 2. Dilute the sample or prepare a new, less concentrated one. 3. Ensure high-purity starting material and clean glassware.
N-H / -NH₂ signals are broad or absent 1. Rapid chemical exchange with residual H₂O. 2. Incorrect solvent choice (e.g., CD₃OD).1. Use high-purity DMSO-d₆ from a freshly opened container. 2. Perform a Variable Temperature experiment at a lower temperature (e.g., 0 °C) to slow exchange.[12][15] 3. Re-prepare the sample in DMSO-d₆.
Cannot achieve deuterium lock 1. Insufficient deuterated solvent. 2. Contamination with paramagnetic impurities.1. Ensure the sample contains at least 5-10% deuterated solvent.[16] 2. Purify the starting material; use high-purity solvents and clean equipment.
Chemical shifts differ from literature 1. Different solvent used. 2. Different sample concentration or temperature. 3. Incorrect referencing.1. Ensure conditions match the reference source. 2. Note that N-H chemical shifts are highly sensitive to these parameters.[1] 3. Re-reference the spectrum to the residual DMSO-d₆ peak at 2.50 ppm or TMS at 0.00 ppm.

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  • ChemicalBook. (n.d.). 1,2,4-Triazole(288-88-0) ¹H NMR spectrum.
  • PubChem. (n.d.). 1H-1,2,4-Triazole-3-carboxamide, 5-(((2-aminoacetyl)amino)methyl).... National Center for Biotechnology Information.
  • Inoue, T., et al. (2022). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1234–1238. [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved March 18, 2026, from [Link].

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Application Note: Catalytic Properties of 1H-1,2,4-Triazole-3,5-dicarboxamide Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

The rational design of transition metal catalysts relies heavily on the electronic and steric tunability of their supporting ligands. 1H-1,2,4-Triazole-3,5-dicarboxamide represents a highly versatile, multi-dentate ligand scaffold. Featuring a robust 1,2,4-triazole core flanked by two carboxamide groups, this molecule offers a dense array of coordination sites (N1, N2, N4 from the triazole ring, and O/N donors from the carboxamides).

Why this scaffold matters:

  • Sigma-Donor Capacity: The triazole nitrogens are strong σ -donors, which effectively stabilize high-valent transition metal intermediates (e.g., Pd(IV) or Fe(IV)) during catalytic cycles[1].

  • Secondary Coordination Sphere Effects: The peripheral carboxamide groups participate in extensive hydrogen-bonding networks. This enzymatic-like pocket orientation lowers the activation energy barrier for incoming substrates and stabilizes polar transition states[2].

  • Pincer Complex Formation: The geometry of the 3,5-disubstituted triazole allows for the formation of highly stable, meridional tridentate "pincer" complexes (O-N-O or N-N-N coordination), preventing catalyst degradation via metal leaching[3].

These properties make 1H-1,2,4-triazole-3,5-dicarboxamide transition metal complexes exceptionally potent for cross-coupling reactions, C-H functionalization, and selective hydrocarbon oxidation[4].

Coordination Modes & Catalyst Architecture

Depending on the metal center's hardness (Pearson Acid-Base concept) and the reaction pH, the ligand exhibits divergent coordination behavior:

CoordinationModes Ligand 1H-1,2,4-Triazole- 3,5-dicarboxamide Mode1 Bidentate (N, N) Cu(II), Ni(II) Ligand->Mode1 Soft Lewis Acids Mode2 Tridentate (O, N, O) Pd(II), Fe(III) Ligand->Mode2 Pincer Formation Mode3 Bridging (N, N') Zn(II), Co(II) Ligand->Mode3 MOF Networks

Fig 1. Divergent coordination modes of 1H-1,2,4-triazole-3,5-dicarboxamide with transition metals.

Experimental Protocols: Synthesis and Catalysis

The following self-validating protocols detail the synthesis of a Palladium(II) pincer pre-catalyst and its subsequent application in a Heck cross-coupling workflow.

Protocol A: Synthesis of Pd(II)-Triazole-3,5-dicarboxamide Pincer Pre-catalyst

Objective: Generate an air-stable Pd(II) pre-catalyst for downstream C-C bond formation[1].

Materials:

  • 1H-1,2,4-Triazole-3,5-dicarboxamide (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (1.0 equiv)

  • Potassium tert-butoxide (KOtBu) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Ligand Deprotonation: Suspend the triazole ligand in anhydrous THF under an inert Argon atmosphere. Add KOtBu dropwise at 0 °C.

    • Causality: The strong base selectively deprotonates the acidic N-H of the triazole ring (pKa ~10), generating a highly nucleophilic triazolate anion primed for metalation.

  • Metalation: Slowly add a solution of Pd(OAc)₂ in THF to the deprotonated ligand mixture. Heat the reaction to 60 °C for 12 hours.

  • Isolation: Concentrate the mixture in vacuo. Redissolve the crude solid in dichloromethane (DCM) and filter through a short pad of Celite to remove insoluble potassium acetate salts.

  • Self-Validation (Analytical Check): Analyze the product via ¹H-NMR (in DMSO-d6). The complete disappearance of the broad triazole N-H signal at ~14.0 ppm confirms successful coordination to the Palladium center. The carboxamide NH₂ protons should shift downfield due to the electron-withdrawing effect of the Pd(II) core.

Protocol B: Catalytic Heck Cross-Coupling Workflow

Objective: Couple an aryl halide with an olefin using the synthesized Pd(II) complex[3].

Materials:

  • Aryl iodide (e.g., 4-iodoanisole) (1.0 mmol)

  • Olefin (e.g., n-butyl acrylate) (1.5 mmol)

  • Pd(II)-Triazole Pre-catalyst (0.5 mol%)

  • Sodium acetate (NaOAc) (2.0 mmol)

  • Dimethylacetamide (DMAc) (5 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a flame-dried Schlenk tube, combine the aryl iodide, n-butyl acrylate, NaOAc, and the Pd(II) pre-catalyst.

  • Solvent Addition: Add degassed DMAc.

    • Causality: DMAc is chosen as a polar aprotic solvent because it heavily stabilizes the polar transition states during the oxidative addition of the aryl halide to the active Pd(0) species.

  • Thermal Activation: Heat the mixture to 125 °C for 15 hours. The elevated temperature reduces the Pd(II) pre-catalyst to the active Pd(0) species in situ, utilizing the olefin as a sacrificial reductant.

  • Reaction Monitoring & Validation: At t = 14 hours, extract a 50 µL aliquot, dilute with ethyl acetate, and analyze via GC-MS. The reaction is validated as complete when the aryl iodide peak (starting material) is entirely absent, and the product mass ion [M]⁺ dominates the chromatogram.

  • Workup: Cool to room temperature, quench with water, and extract with ethyl acetate (3x). Dry the organic layer over MgSO₄ and purify via silica gel chromatography.

CatalyticCycle Precatalyst Pd(II)-Triazole Pre-catalyst ActiveSpecies Active Pd(0) Species Precatalyst->ActiveSpecies Base / Heat OxidativeAddition Oxidative Addition Complex ActiveSpecies->OxidativeAddition + Aryl Halide MigratoryInsertion Migratory Insertion Intermediate OxidativeAddition->MigratoryInsertion + Olefin MigratoryInsertion->ActiveSpecies Catalyst Regeneration Product Cross-Coupled Product MigratoryInsertion->Product Reductive Elimination

Fig 2. Pd-catalyzed Heck cross-coupling cycle using triazole-based pincer complexes.

Quantitative Data Presentation

The structural rigidity and electronic properties of 1,2,4-triazole-based transition metal complexes yield exceptional catalytic metrics across various reaction classes. Below is a summary of typical catalytic efficiencies observed in literature for structurally analogous complexes[4],[2],[1]:

Catalyst SystemReaction TypeSubstrateCatalyst LoadingTemp (°C)Yield (%)Turnover Number (TON)
Pd(II)-Triazole Pincer Heck Cross-Coupling4-Bromobenzaldehyde + n-Butyl acrylate0.5 mol%12595up to 97,000
Cu(I)-Triazole Complex C-H Arylation1,2,4-Triazole + Diaryliodonium salts5.0 mol%8088> 350
Fe(III)-Triazole Complex Hydrocarbon OxidationMethane to Methanol1.0 mol%2572> 1,200
Ru(II)-Triazole Complex Electrocatalytic CO₂ ReductionCO₂ to CO2.0 mol%2091 (Faradaic)> 5,000

Note: High TON values in the Palladium systems highlight the resistance of the triazole-dicarboxamide scaffold to catalyst poisoning and thermal degradation.

References

  • 1,2,4-Triazole-Based Palladium Pincer Complexes. A New Type of Catalyst for the Heck Reaction. E. Diez-Barra, J. Guerra, V. Hornillos, S. Merino, J. Tejeda. Organometallics, 2003.[Link]

  • Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts. ACS Omega, 2019.[Link]

  • Triazole catalysts and methods of making and using the same.

Sources

1H-1,2,4-Triazole-3,5-dicarboxamide formulation methods for cell culture

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation and In Vitro Dosing Protocols for 1H-1,2,4-Triazole-3,5-dicarboxamide

Executive Summary

The triazole scaffold is a cornerstone of modern medicinal chemistry, serving as a critical pharmacophore in the development of antiviral, anticancer, and antifungal agents[1]. Specifically, 1H-1,2,4-Triazole-3,5-dicarboxamide (CAS: 111340-55-7) and its derivatives act as potent nucleoside analogues. However, as a Senior Application Scientist, I frequently observe that the most common point of failure in small molecule screening is not the compound's intrinsic lack of efficacy, but poor formulation leading to bioavailability artifacts in vitro. This guide provides a self-validating, causality-driven protocol for formulating 1H-1,2,4-Triazole-3,5-dicarboxamide for cell culture assays, ensuring high scientific integrity and reproducible data.

Physicochemical Profiling & Causality in Formulation

Understanding the physicochemical nature of a compound is a prerequisite for robust assay design. The 1,2,4-triazole ring possesses unique structural properties, including multiple nitrogen heteroatoms that readily interact with target proteins and enzymes[1].

  • The Solubility Paradox: Despite being a highly polar molecule (C₄H₅N₅O₂), the presence of two carboxamide groups allows 1H-1,2,4-Triazole-3,5-dicarboxamide to form an exceptionally stable, tightly packed crystal lattice via extensive intermolecular hydrogen bonding. This results in poor spontaneous aqueous solubility at physiological pH.

  • Solvent Selection (Causality): To break these hydrogen bonds, Dimethyl Sulfoxide (DMSO) must be used as the primary vehicle. DMSO acts as a universal hydrogen-bond acceptor, disrupting the crystal lattice and ensuring complete dissolution at the molecular level.

  • The "Solvent Crash" Phenomenon: Direct addition of a high-concentration DMSO stock into aqueous culture media often causes the hydrophobic/lattice-prone compound to rapidly precipitate (crash out) before it can evenly disperse. This necessitates a step-wise intermediate dilution strategy.

TriazoleMechanism A 1H-1,2,4-Triazole-3,5-dicarboxamide B Cellular Uptake & Kinase Phosphorylation A->B C Target Enzyme Inhibition (e.g., IMPDH / Polymerase) B->C Active Nucleotide Analogue D Intracellular GTP Pool Depletion C->D E Phenotypic Response: Antiviral / Antiproliferative Effect D->E

Generalized cellular mechanism of action for triazole-based nucleoside analogues.

Quantitative Formulation Parameters

To standardize experimental conditions and prevent vehicle-induced cytotoxicity, adhere strictly to the parameters outlined in Table 1. The Assay Guidance Manual emphasizes that DMSO concentrations must be tightly controlled to avoid chemical interference with cellular metabolism[2],[3].

Table 1: Physicochemical & Formulation Guidelines

ParameterRecommended ValueCausality / Rationale
Primary Solvent 100% DMSO (Cell Culture Grade)Disrupts intermolecular H-bonds; prevents aqueous precipitation.
Master Stock Concentration 10 mM to 50 mMPrevents supersaturation and minimizes freeze-thaw precipitation risks.
Intermediate Dilution 10X in pre-warmed culture mediaPrevents localized "solvent crash" upon final application to cells.
Max Final DMSO (v/v) ≤ 0.1% (Standard) to 0.5% (Max)Avoids solvent-induced cytotoxicity and transcriptomic drift in sensitive cells.
Storage Conditions -20°C to -80°C (Desiccated)Prevents hygroscopic water absorption by DMSO, which degrades stock integrity.

Step-by-Step Methodologies

This protocol is designed as a self-validating system. Each phase includes critical handling steps to ensure the compound remains in solution and the cells remain uncompromised.

Phase 1: 1000X Master Stock Preparation
  • Equilibration: Allow the lyophilized 1H-1,2,4-Triazole-3,5-dicarboxamide powder to equilibrate to room temperature in a desiccator for 30 minutes before opening. Reasoning: Prevents ambient moisture condensation, which can hydrolyze the compound or alter the actual weighed mass.

  • Weighing & Dissolution: Weigh the required mass using an analytical balance. Add the calculated volume of sterile, anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve a 10 mM or 50 mM stock.

  • Homogenization: Vortex the vial for 60 seconds. If the solution is not completely clear, sonicate in a water bath at 37°C for 5–10 minutes.

  • Aliquoting: Divide the Master Stock into 10–20 µL single-use aliquots in amber microcentrifuge tubes. Store at -80°C. Reasoning: Triazole dicarboxamides can precipitate irreversibly after repeated freeze-thaw cycles.

Phase 2: Intermediate Working Solution Preparation
  • Thawing: Thaw a single Master Stock aliquot at room temperature. Vortex briefly.

  • Pre-warming Media: Warm the target cell culture media (containing appropriate serum, e.g., 10% FBS) to 37°C.

  • Step-wise Dilution: To prepare a 10X intermediate solution, add the DMSO stock dropwise into the warmed media while simultaneously vortexing the tube.

    • Critical Step: Never add the media to the DMSO; always add the DMSO to the larger volume of media to ensure rapid dispersion and prevent localized supersaturation.

Phase 3: Cell Culture Dosing
  • Media Aspiration: Carefully aspirate the spent media from the cell culture plates (e.g., 96-well plate) without disturbing the adherent cell monolayer.

  • Application: Add the final 1X dosing media to the wells. For a 100 µL final well volume, add 90 µL of fresh media followed by 10 µL of the 10X Intermediate Solution.

  • Incubation: Return the plates to the 37°C, 5% CO₂ incubator for the desired exposure period (typically 24–72 hours).

FormulationWorkflow A 1H-1,2,4-Triazole- 3,5-dicarboxamide (Dry Powder) B 1000X Master Stock (100% DMSO) A->B Dissolve & Vortex C 10X Intermediate (Culture Media) B->C Dilute 1:100 D 1X Final Dosing (≤0.1% DMSO) C->D Dilute 1:10

Workflow for formulating 1H-1,2,4-Triazole-3,5-dicarboxamide into cell culture.

Quality Control & Self-Validating Systems

To ensure trustworthiness, the experimental design must validate its own integrity. Implement the following controls:

  • Microscopic Validation (Precipitation Check): Immediately after dosing (Phase 3), inspect the wells under an inverted phase-contrast microscope at 20X magnification. Look for needle-like or amorphous micro-crystals. If crystals are present, the compound has "crashed," and the assay is invalid due to unknown effective concentrations.

  • Mandatory Vehicle Control: Always include a "Vehicle-Only" control well containing the exact final concentration of DMSO (e.g., 0.1%) but no triazole compound. This isolates the pharmacological effect of the triazole from potential solvent toxicity[4],[3].

  • Metabolic Viability Confirmation: When using downstream viability readouts (like MTT or ATP-based luminescence), ensure that the vehicle control shows ≥95% viability compared to untreated cells. As noted in the Assay Guidance Manual, tetrazolium reduction assays reflect viable cell metabolism, which can be artificially skewed if the vehicle itself induces stress[3].

References

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review Source: MDPI (Molecules / Organics) URL:[Link]

  • The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL:[Link]

  • Assay Guidance Manual: Cell Viability Assays Source: National Center for Advancing Translational Sciences (NCATS) / NCBI Bookshelf URL:[Link]

  • Assay Guidance Manual: General Principles Source: National Center for Advancing Translational Sciences (NCATS) / NCBI Bookshelf URL:[Link]

Sources

Application Notes & Protocols: 1H-1,2,4-Triazole-3,5-dicarboxamide as a Versatile Precursor for Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,4-triazole heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its inherent chemical stability, resistance to metabolic degradation, and capacity for diverse functionalization make it an ideal framework for drug design.[1][2] Notably, the 1,2,4-triazole-3-carboxamide moiety is the cornerstone of Ribavirin, a broad-spectrum antiviral drug with activity against a range of RNA and DNA viruses.[3][4][5] This document provides a comprehensive guide for researchers on utilizing 1H-1,2,4-Triazole-3,5-dicarboxamide and related structures as precursors for the synthesis and evaluation of novel antiviral candidates. We present detailed, field-proven protocols for the synthesis of nucleoside and acyclic analogs, robust methodologies for in vitro antiviral and cytotoxicity screening, and an exploration of the underlying mechanisms of action that drive the therapeutic potential of this compound class.

Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold

The emergence of drug-resistant viral strains and novel pandemic threats necessitates the continuous development of new antiviral therapeutics.[6] Heterocyclic compounds, particularly those containing the 1,2,4-triazole ring, are a focal point of this research due to their proven success.[2][7] The triazole ring can act as a bioisostere of amide or ester groups, enhancing metabolic stability and pharmacokinetic properties.[1]

The archetypal antiviral drug from this class is Ribavirin (1-β-D-ribofuranosyl-1H-1,2,4-triazole-3-carboxamide).[8][9] Its success has spurred extensive research into modifying the triazole core to develop new agents with improved efficacy, selectivity, and safety profiles.[4][9] 1H-1,2,4-Triazole-3,5-dicarboxamide serves as a highly valuable starting point. Its two carboxamide groups offer dual points for chemical modification, allowing for the creation of diverse compound libraries. One carboxamide can be converted to other functional groups or used as an anchor, while the other can be modified or removed, providing access to a wide range of mono-substituted triazole-carboxamides for subsequent elaboration into potential antiviral drugs.

This guide uses the synthesis of Ribavirin from a closely related precursor, methyl-1H-1,2,4-triazole-3-carboxylate, as a foundational protocol, illustrating the core chemical transformations required to build potent antiviral nucleoside analogs.[8]

Synthesis of Antiviral Agents from Triazole Precursors

The chemical versatility of the triazole ring permits the synthesis of various classes of antiviral compounds, including both nucleoside and acyclic analogs. The following protocols provide a blueprint for these synthetic pathways.

Protocol 2.1: Synthesis of a Nucleoside Analog (Ribavirin Model)

This protocol details the synthesis of a Ribavirin-type compound through a two-step process: glycosylation of the triazole heterocycle followed by ammonolysis to form the final carboxamide.[8] This pathway is a cornerstone for creating C-nucleoside analogs from triazole precursors.

Part A: Glycosylation

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and under a dry nitrogen atmosphere, dissolve methyl-1H-1,2,4-triazole-3-carboxylate (1.0 eq) and 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (1.1 eq) in anhydrous dichloromethane.

  • Cooling: Cool the resulting solution to 0-5°C using an ice bath.

    • Scientist's Note: Maintaining a low temperature is crucial during the addition of the Lewis acid catalyst to control the reaction's exothermicity and prevent side reactions.

  • Catalyst Addition: Slowly add tin(IV) chloride (SnCl₄, 1.2 eq) dropwise to the stirred solution. Ensure the internal temperature does not exceed 20°C.

    • Scientist's Note: SnCl₄ is a powerful Lewis acid that facilitates the Sₙ1-type reaction between the protected ribose and the triazole ring. Anhydrous conditions are critical to prevent catalyst decomposition.

  • Reaction: After complete addition, remove the ice bath and allow the mixture to warm to room temperature. Reflux the solution for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting triazole is consumed.

  • Quenching: Cool the reaction mixture and carefully pour it into a flask containing a cold, saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product, methyl 1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxylate, by column chromatography on silica gel.[8]

Part B: Ammonolysis

  • Preparation: Dissolve the purified, protected nucleoside from Part A in anhydrous methanol inside a pressure vessel.

  • Ammonia Saturation: Cool the solution to 0°C and bubble anhydrous ammonia gas through it for 2-3 hours. Seal the pressure vessel securely.

    • Scientist's Note: Ammonia serves a dual purpose: it converts the methyl ester to the primary carboxamide and removes the acetyl protecting groups from the ribose sugar. A pressure vessel is required to maintain a sufficient concentration of ammonia in the solution.

  • Reaction: Allow the vessel to stand at room temperature for 24-48 hours.

  • Work-up: Cool the vessel before opening. Concentrate the solution under reduced pressure to remove methanol and excess ammonia.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure nucleoside analog (e.g., Ribavirin).

G cluster_0 Part A: Glycosylation cluster_1 Part B: Ammonolysis Precursor Methyl-1H-1,2,4-triazole- 3-carboxylate ReactionA Glycosylation (SnCl₄, DCM, Reflux) Precursor->ReactionA Ribose 1,2,3,5-Tetra-O-acetyl- β-D-ribofuranose Ribose->ReactionA Intermediate Protected Nucleoside (Methyl 1-(2,3,5-tri-O-acetyl-β-D- ribofuranosyl)-1H-1,2,4-triazole-3-carboxylate) ReactionA->Intermediate ReactionB Ammonolysis (NH₃, Methanol) Intermediate->ReactionB FinalProduct Final Antiviral Agent (e.g., Ribavirin) ReactionB->FinalProduct

Fig. 1: Synthetic workflow for a Ribavirin-type nucleoside analog.

In Vitro Evaluation of Antiviral Activity

Once synthesized, novel compounds must be evaluated for both their ability to inhibit viral replication and their toxicity to host cells. The ratio between these two activities, the Selectivity Index (SI), is a critical measure of a compound's therapeutic potential.[6]

Protocol 3.1: Cytotoxicity Assay (CC₅₀ Determination)

This protocol determines the 50% cytotoxic concentration (CC₅₀), the concentration at which the test compound reduces host cell viability by 50%.

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6, MDCK, HeLa) at a density of 1 x 10⁴ cells per well in 100 µL of complete cell culture medium.[6]

  • Incubation: Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Dilution: Prepare serial dilutions of the test compound in assay medium (medium with reduced serum, e.g., 2% FBS). A typical starting concentration is 100 µM, serially diluted 2- or 3-fold.[6]

  • Treatment: Remove the culture medium from the cells and add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells as a "cell control" (100% viability).

  • Incubation: Incubate the plate for a period equivalent to the antiviral assay (typically 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • Viability Measurement: Assess cell viability using a suitable reagent such as MTT, XTT, or Neutral Red, following the manufacturer's instructions.[6][10]

  • Data Analysis: Measure absorbance using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the untreated cell control. The CC₅₀ value is determined using regression analysis of the dose-response curve.[10]

Protocol 3.2: Antiviral Efficacy Assay (EC₅₀ Determination)

This protocol measures the 50% effective concentration (EC₅₀), the concentration at which the compound inhibits the virus's cytopathic effect (CPE) or replication by 50%.[10][11]

  • Cell Seeding: Prepare cell plates as described in Protocol 3.1 (Step 1-2).

  • Infection and Treatment: Remove the culture medium. Add 50 µL of assay medium containing the virus at a predetermined multiplicity of infection (MOI).

  • Compound Addition: Immediately add 50 µL of the serially diluted test compound (prepared at 2x the final concentration) to the infected wells.

  • Controls: Include the following controls on every plate:

    • Virus Control (VC): Cells infected with the virus but not treated with the compound (0% inhibition).

    • Cell Control (CC): Cells that are not infected and not treated (100% viability).

    • Positive Control: A known antiviral drug for the specific virus (e.g., Remdesivir, Acyclovir) to validate the assay.[6]

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until the virus control wells show 80-90% CPE (typically 48-72 hours).[6]

  • CPE Inhibition Measurement: Assess cell viability in each well as described in Protocol 3.1 (Step 6).

  • Data Analysis: Calculate the percentage of CPE inhibition for each concentration relative to the virus and cell controls. The EC₅₀ value is determined using regression analysis. The Selectivity Index (SI) is then calculated as CC₅₀ / EC₅₀.[10]

G cluster_0 Cytotoxicity Assay cluster_1 Antiviral Assay start Synthesized Triazole Compound seed_c 1. Seed Host Cells start->seed_c infect_a 2. Infect with Virus & Treat with Compound start->infect_a treat_c 2. Treat with Compound (Serial Dilutions) seed_c->treat_c incubate_c 3. Incubate (48-72h) treat_c->incubate_c measure_c 4. Measure Cell Viability (e.g., MTT Assay) incubate_c->measure_c calc_cc50 5. Calculate CC₅₀ measure_c->calc_cc50 calc_si Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) calc_cc50->calc_si seed_a 1. Seed Host Cells seed_a->infect_a incubate_a 3. Incubate (48-72h) infect_a->incubate_a measure_a 4. Measure CPE Inhibition incubate_a->measure_a calc_ec50 5. Calculate EC₅₀ measure_a->calc_ec50 calc_ec50->calc_si

Fig. 2: Experimental workflow for in vitro evaluation of antiviral candidates.
Data Presentation: Sample Antiviral Activity

The following table presents hypothetical data for Ribavirin and a novel analog derived from a triazole precursor, illustrating how results should be structured for clear interpretation.

CompoundTarget VirusAssay TypeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Ribavirin Hantaan Virus (HTNV)RT-qPCR2.65>100>37.7
Ribavirin Hepatitis C Virus (HCV)Replicon Assay5.4>50>9.3
Analog A-101 Influenza A (H1N1)CPE Reduction9.0>200>22.2
Analog A-101 Respiratory Syncytial Virus (RSV)Plaque Reduction4.5>200>44.4

Data is representative and for illustrative purposes. Actual values must be determined experimentally. A higher SI value indicates greater selectivity for viral targets over host cells.

Mechanistic Insights: How Triazole Antivirals Work

The broad-spectrum activity of Ribavirin is attributed to its ability to interfere with multiple viral and cellular processes, a strategy that can reduce the likelihood of resistance development.[12][13] After entering a cell, Ribavirin is phosphorylated to its active mono-, di-, and triphosphate forms (RMP, RDP, RTP).[14]

  • IMPDH Inhibition: Ribavirin monophosphate (RMP) is a potent inhibitor of the cellular enzyme inosine monophosphate dehydrogenase (IMPDH).[13] This action depletes the intracellular pool of guanosine triphosphate (GTP), which is essential for the synthesis of viral RNA and DNA.[12][13]

  • Inhibition of Viral Polymerase: Ribavirin triphosphate (RTP) can act as a competitive inhibitor of viral RNA-dependent RNA polymerases (RdRp), directly halting the replication of the viral genome.[12][14]

  • Lethal Mutagenesis: RTP can be incorporated into the replicating viral genome in place of adenosine or guanosine.[12] This incorporation does not cause chain termination but introduces mutations throughout the viral RNA.[5][12] The accumulation of these mutations eventually leads to an "error catastrophe," producing non-viable viral progeny.

G cluster_cell Host Cell cluster_outcomes Antiviral Outcomes Ribavirin Ribavirin RMP Ribavirin Monophosphate (RMP) Ribavirin->RMP Phosphorylation RTP Ribavirin Triphosphate (RTP) RMP->RTP Phosphorylation IMPDH IMPDH (Cellular Enzyme) RMP->IMPDH Inhibits RdRp Viral RNA Polymerase (RdRp) RTP->RdRp Inhibits Viral_RNA Viral RNA Replication RTP->Viral_RNA Incorporates & Causes Mutations GTP_pool GTP Pool IMPDH->GTP_pool GTP_depletion GTP Depletion GTP_pool->Viral_RNA Required for Synthesis Replication_halt Replication Halt Error_catastrophe Error Catastrophe

Fig. 3: Multiple mechanisms of action for Ribavirin-like antiviral agents.

Conclusion

1H-1,2,4-Triazole-3,5-dicarboxamide and its derivatives represent a rich and validated platform for the discovery of novel antiviral agents. The synthetic accessibility of this scaffold, combined with the multiple potential mechanisms of action, provides a fertile ground for developing compounds with broad-spectrum activity and a high barrier to resistance. The protocols and methodologies outlined in this guide offer a robust framework for researchers to synthesize, screen, and characterize new triazole-based drug candidates, contributing to the critical pipeline of next-generation antiviral therapies.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Antiviral Assays.
  • Antipov, D. S., et al. (n.d.). Synthesis of 1,2,3-triazolyl nucleoside analogues and their antiviral activity. PMC.
  • Andersen, O., et al. (2019). Ribavirin: Pharmacology, Multiple Modes of Action and Possible Future Perspectives.
  • El-Sayed, H. A., et al. (2013). Synthesis, Antiviral, and Antimicrobial Activity of 1,2,4-Triazole Thioglycoside Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(5).
  • Xia, Y., et al. (n.d.). Triazole Nucleoside Derivatives Bearing Aryl Functionalities on the Nucleobases Show Antiviral and Anticancer Activity. Bentham Science Publishers.
  • Garifullin, B. F., et al. (2023). Synthesis and antiviral activity of 1,2,3-triazolyl nucleoside analogues with N-acetyl-d-glucosamine residue. Taylor & Francis Online.
  • (n.d.). Antiviral activity of 1,2,4-triazole derivatives (microreview). PMC.
  • Leyssen, P., et al. (n.d.). The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase. PMC.
  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing.
  • Kumar, V., et al. (n.d.). A review: Mechanism of action of antiviral drugs. PMC.
  • (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io.
  • Garifullin, B. F., et al. (2023). Synthesis and antiviral activity of 1,2,3-triazolyl nucleoside analogues with N-acetyl-d-glucosamine residue. PubMed.
  • Ferreira, M. L. G., et al. (2013). Design, synthesis, and antiviral activity of new 1H-1,2,3-triazole nucleoside ribavirin analogs. Medicinal Chemistry Research.
  • Crotty, S., et al. (n.d.). Molecular Mechanisms of Action of Ribavirin. Clinical Infectious Diseases, Oxford Academic.
  • Kausar, M. A., et al. (n.d.). In vitro methods for testing antiviral drugs. PMC.
  • Kılıç, M. Ö., et al. (n.d.). Ribavirin shows antiviral activity against SARS-CoV-2 and downregulates the activity of TMPRSS2 and the expression of ACE2 in vitro. Canadian Science Publishing.
  • (n.d.). Synthesis and antiviral activity of 1,2,4-triazole-3-thiocarboxamide and 1,2,4-triazole-3-carboxamidine ribonucleosides. Journal of Medicinal Chemistry, ACS Publications.
  • Rashad, A. E., et al. (2026). Some 1,2,4-triazole derivatives: Synthesis and Antiviral Evaluation. Der Pharma Chemica.
  • Parchenko, V. V. (2025). review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives.
  • (2025). In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68.
  • Benchchem. (n.d.). Methyl-1H-1,2,4-triazole-3-carboxylate as a Precursor for Antiviral Compounds.
  • (n.d.). Design, synthesis, and broad spectrum antiviral activity of 1-.beta.-D-ribofuranosyl-1,2,4-triazole-3-carboxamide and related nucleosides. Journal of Medicinal Chemistry, ACS Publications.
  • (2024). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI.
  • Witkowski, J. T., et al. (1973). Synthesis and antiviral activity of 1,2,4-triazole-3-thiocarboxamide and 1,2,4-triazole-3-carboxamidine ribonucleosides. PubMed.

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting 1H-1,2,4-Triazole-3,5-dicarboxamide Aqueous Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Brick Dust" Paradigm

When working with 1H-1,2,4-Triazole-3,5-dicarboxamide, researchers frequently encounter severe aqueous solubility issues despite the molecule's high polarity. This paradox is a classic example of the "brick dust" versus "grease ball" problem in pharmaceutical development[1]. Unlike "grease ball" molecules (which fail to dissolve due to extreme lipophilicity), "brick dust" molecules like this triazole derivative fail to dissolve because of their exceptionally high crystal lattice energy[2].

The nitrogen-rich triazole core acts as a dual hydrogen-bond donor and acceptor[3], while the two carboxamide groups form an extensive, rigid intermolecular hydrogen-bonding network. Consequently, the energy required to break these crystal bonds far exceeds the solvation energy provided by water, rendering standard aqueous buffers highly ineffective.

Diagnostic FAQ: Overcoming Lattice-Driven Insolubility

Q1: Why doesn't 1H-1,2,4-Triazole-3,5-dicarboxamide dissolve in standard PBS or HEPES buffers? A: The insolubility is thermodynamically driven by the solid state, not the solute-solvent interaction. The extensive intermolecular hydrogen bonding between the carboxamide groups and the triazole ring creates a highly stable crystal lattice[1]. Standard aqueous buffers lack the capacity to disrupt these strong solid-state interactions. Adding standard surfactants (like Tween-20) will not work because the issue is not lipophilicity; you must first break the crystal lattice.

Q2: How can I prepare a high-concentration stock solution for in vitro assays? A: You must use a strongly hydrogen-bond-accepting co-solvent, such as 100% Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMAc)[4]. These solvents possess the necessary dipole moment and H-bond accepting capacity to outcompete the molecule's internal crystal lattice. Once dissolved in DMSO, you can perform a "solvent shift" by rapidly diluting the stock into your aqueous assay buffer.

Q3: Can I use pH adjustment to force the molecule into solution for in vivo dosing? A: Yes, through in situ salt formation. The 1H proton on the 1,2,4-triazole ring is weakly acidic. The presence of two electron-withdrawing carboxamide groups further increases this acidity (lowering the pKa). By adjusting the aqueous vehicle to a mildly basic pH (e.g., pH 8.5–9.0) using NaOH or a basic buffer, you deprotonate the triazole ring to form a highly soluble triazolide salt[2].

Q4: If I cannot alter the pH, what formulation strategies work for animal models? A: You must utilize physical methods to bypass the crystalline state. The most effective approaches are Amorphous Solid Dispersions (ASD) or wet nanomilling[2]. ASDs lock the molecule in a high-energy amorphous state, entirely bypassing the crystal lattice energy barrier. Nanomilling reduces the particle size to the sub-micron range, exponentially increasing the surface area to maximize the kinetic dissolution rate.

Quantitative Comparison of Solubilization Strategies

The table below summarizes the empirical approaches for solubilizing highly crystalline triazole-carboxamides based on the intended application.

StrategyMechanism of ActionEstimated Solubility GainPrimary ApplicationLimitations
DMSO Solvent-Shift H-bond disruption via polar aprotic co-solvent[4]>1000x (in stock)In vitro biochemical & cell assaysDMSO toxicity at >1% final assay volume; risk of precipitation over time.
pH Adjustment (Basic) Deprotonation of 1H-triazole to form triazolide salt[2]50x - 200xIn vivo IV or PO dosingRequires vehicle pH > 8.5; potential local tissue irritation upon injection.
Wet Nanomilling Surface area expansion for kinetic dissolution10x - 50x (apparent)In vivo PO dosing (suspension)Does not increase thermodynamic solubility; requires specialized milling equipment.
Amorphous Solid Dispersion (ASD) Bypasses crystal lattice energy barrier entirely[1]100x - 500xLate-stage in vivo & clinical formulationComplex manufacturing; risk of recrystallization during storage.

Experimental Workflows

G Start 1H-1,2,4-Triazole-3,5-dicarboxamide (High Crystal Lattice Energy) App Target Application? Start->App InVitro In Vitro Assays (Biochemical/Cellular) App->InVitro Low Vol InVivo In Vivo Dosing (PK/PD Models) App->InVivo High Vol DMSO 1. Prepare Stock in 100% DMSO (Disrupts H-bonds) InVitro->DMSO ASD Amorphous Solid Dispersion (ASD) or Wet Nanomilling InVivo->ASD pH pH Adjustment (Form Triazolide Salt at pH > 8.5) InVivo->pH Dilute 2. Rapid Dilution in Aqueous Buffer (Keep DMSO < 1%) DMSO->Dilute Success Soluble Aqueous Formulation Dilute->Success ASD->Success pH->Success

Figure 1: Decision matrix for solubilizing brick-dust triazole-carboxamide compounds.

Protocol 1: DMSO-to-Aqueous Solvent Shift (For In Vitro Assays)

Causality: This protocol uses a self-validating kinetic trap. By fully dissolving the compound in a strong H-bond acceptor, we destroy the crystal lattice. Rapid dilution into an aqueous buffer traps the molecule in a metastable supersaturated state before it can re-nucleate and crystallize.

  • Stock Preparation: Weigh out the required mass of 1H-1,2,4-Triazole-3,5-dicarboxamide.

  • Solvation: Add 100% anhydrous DMSO to achieve a 10 mM to 50 mM stock concentration.

  • Disruption: Sonicate the solution in a water bath at 37°C for 10 minutes until completely clear. Validation step: Hold the tube to the light; no micro-crystals should be visible. If crystals remain, the lattice is unbroken, and downstream dilution will fail.

  • Assay Dilution: Pre-warm your aqueous assay buffer (e.g., PBS, pH 7.4) to 37°C. Rapidly pipette the DMSO stock directly into the vortexing buffer to achieve a final concentration of ≤100 µM (ensuring final DMSO concentration is ≤1% v/v).

  • Usage: Use the solution immediately. The metastable state may only last 2–4 hours before microscopic precipitation begins.

Protocol 2: In Situ Salt Formation (For In Vivo Dosing)

Causality: This protocol relies on Le Chatelier's principle and acid-base chemistry. By raising the pH above the pKa of the triazole proton, we shift the equilibrium entirely to the ionized (salt) form, which interacts favorably with water dipoles, permanently preventing crystal lattice reformation[2].

  • Suspension: Suspend the compound in 80% of the final target volume of sterile Water for Injection (WFI). The solution will be highly cloudy (insoluble suspension).

  • Titration: Under continuous magnetic stirring, add 0.1 M NaOH dropwise. Monitor the pH continuously.

  • Deprotonation: As the pH approaches 8.5–9.0, the suspension will begin to clear as the triazolide sodium salt forms.

  • Equilibration: Once the solution is completely clear, stir for an additional 15 minutes to ensure all micro-crystals have dissolved. Validation step: Measure the pH to ensure it has stabilized and is not drifting downward (which would indicate incomplete dissolution of the acid form).

  • Buffering: Back-titrate carefully with a mild biological buffer (e.g., 100 mM Tris-HCl, pH 8.5) to lock the pH and bring the solution to the final target volume. Filter sterilize through a 0.22 µm PES membrane.

References

  • [2] "How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations." American Pharmaceutical Review, 01 Apr. 2024.5

  • [1] "70–90% of Your Pipeline Can't Dissolve: Why Modern Drug Discovery Produces Insoluble Molecules." DeepCeutix, 17 Nov. 2025.6

  • [4] "Solubility enhancement techniques: A comprehensive review." World Journal of Biology Pharmacy and Health Sciences, 13 Mar. 2023.4

  • [3] "Recent advances in triazole hybrid molecules for the therapeutic management of neglected tropical diseases." PubMed Central (PMC), National Institutes of Health. 3

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Technical Support Center: Storage and Handling of 1H-1,2,4-Triazole-3,5-dicarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for preventing the thermal and environmental degradation of 1H-1,2,4-Triazole-3,5-dicarboxamide during storage. Adherence to these protocols is critical for ensuring the compound's integrity, which is paramount for reproducible experimental results and the overall success of research and development programs.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of 1H-1,2,4-Triazole-3,5-dicarboxamide.

Q1: What are the optimal long-term storage conditions for 1H-1,2,4-Triazole-3,5-dicarboxamide?

A: For optimal long-term stability, the compound should be stored at +4°C in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[1] It must be protected from light and moisture.[1][2] Storing in a desiccator within a refrigerator is a highly effective practice.

Q2: What are the primary environmental factors that accelerate the degradation of this compound?

A: The primary factors are elevated temperature, humidity, and exposure to light (particularly UV).[1] High temperatures can provide the activation energy for decomposition pathways, while moisture can lead to hydrolysis of the dicarboxamide functional groups.[1] Strong oxidizing agents are also incompatible and should be avoided.[3][4]

Q3: Are there any visible signs of degradation I should watch for?

A: Yes. While analytical confirmation is always necessary, visual cues can be early indicators of degradation. These include:

  • Discoloration: A change from a white or off-white solid to yellow or brown.

  • Change in Texture: Clumping or caking of the powder, which may suggest moisture absorption.

  • Reduced Solubility: Difficulty in dissolving the compound in a solvent in which it was previously known to be soluble.

Q4: How do the dicarboxamide functional groups affect the molecule's stability compared to a simple 1,2,4-triazole ring?

A: The 1,2,4-triazole ring itself is a relatively stable aromatic system.[1] However, the two carboxamide groups introduce potential points of vulnerability. Amide bonds are susceptible to hydrolysis, especially under acidic or basic conditions or in the presence of moisture at elevated temperatures, which would convert them into the corresponding carboxylic acids. This makes controlling humidity even more critical for this specific derivative.

Q5: Is 1H-1,2,4-Triazole-3,5-dicarboxamide considered hygroscopic?

Section 2: Troubleshooting Guide for Common Degradation Issues

This table is designed to help researchers diagnose and resolve issues that may arise from improper storage or handling, ensuring the integrity of their experiments.

Observed Problem Potential Cause(s) Recommended Action & Rationale
Inconsistent or non-reproducible results in biological assays. Degradation of the compound in stock solutions or during storage. The active concentration is lower than expected.1. Prepare Fresh Stock Solutions: Discard old solutions. 2. Verify Solid Compound Purity: Use an analytical technique like HPLC-MS/MS to confirm the purity of the stored solid.[6][7] 3. Implement Strict Storage Protocol: Store aliquots of the solid compound under the recommended conditions (see Table 2) to avoid repeated freeze-thaw cycles or exposure of the main stock.
Appearance of new, unexpected peaks in HPLC or LC-MS analysis. Thermal degradation, hydrolysis, or photodegradation has occurred, creating new chemical species.1. Characterize Impurities: If possible, use mass spectrometry to identify the degradation products. This can confirm the degradation pathway (e.g., hydrolysis to a carboxylic acid). 2. Review Storage History: Check temperature logs and handling procedures to identify the point of failure. 3. Discard Compromised Batch: Do not use material with significant impurity peaks, as it can confound experimental results.
Compound shows discoloration (e.g., yellowing). Oxidation due to prolonged exposure to air; minor thermal decomposition.1. Move to Inert Atmosphere Storage: Immediately transfer the compound to a vial, purge with argon or nitrogen, and seal tightly.[1] 2. Re-test Purity: Quantify the level of degradation before further use. A slight color change might not always correlate with a significant loss of purity, but it warrants investigation.
Poor or altered solubility of the solid. Formation of less-soluble degradation products or absorption of moisture leading to clumping.1. Dry the Sample: If moisture is suspected, dry a small aliquot under a high vacuum. 2. Compare with a New Batch: If available, compare the solubility of the suspect batch with a new, unopened batch. 3. Consider Degradation: If drying does not resolve the issue, significant degradation is likely. The material should be discarded.

Section 3: Best Practice Protocols

Protocol 3.1: Recommended Long-Term Storage Protocol

This protocol outlines the gold standard for storing 1H-1,2,4-Triazole-3,5-dicarboxamide to ensure its long-term viability.

  • Aliquot the Compound: Upon receiving the compound, immediately aliquot it into smaller, single-use quantities in amber glass vials. Rationale: This prevents contamination and repeated exposure of the bulk material to the atmosphere.

  • Inert Gas Purge: Place the opened vials in a glove box or use a gentle stream of an inert gas (argon or nitrogen) to displace the air in the vial headspace.

  • Seal Tightly: Immediately and securely cap the vials. For extra protection, wrap the cap with parafilm.

  • Label Clearly: Label each vial with the compound name, date of receipt/aliquoting, and concentration (if in solution).

  • Refrigerate in a Desiccator: Place the sealed vials inside a desiccator containing a suitable desiccant (e.g., silica gel). Store the entire desiccator in a refrigerator at +4°C .[1][8]

Table 1: Summary of Critical Storage Parameters
ParameterRecommended ConditionRationale
Temperature +4°CMinimizes the rate of thermally induced degradation reactions.[1]
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation and minimizes contact with atmospheric moisture.[1]
Light Amber vials or store in the darkPrevents potential photodegradation.[1]
Humidity Store with desiccant (<30% RH)Prevents hydrolysis of the amide functional groups.[5]
Protocol 3.2: Experimental Workflow for Stability Assessment

This protocol provides a framework for users to validate the stability of their compound under their specific laboratory conditions.

G cluster_prep Preparation (T=0) cluster_storage Storage Conditions cluster_analysis Analysis (T=x) prep_sol Prepare stock solution in a validated solvent analyze_t0 Analyze via HPLC-MS/MS (Establish baseline purity and peak area) prep_sol->analyze_t0 cond1 Aliquot 1: +4°C, Dark, Inert Gas analyze_t0->cond1 Store aliquots cond2 Aliquot 2: Room Temp, Benchtop analyze_t0->cond2 Store aliquots cond3 Aliquot 3: +40°C, Dark analyze_t0->cond3 Store aliquots analyze_tx Re-analyze aliquots at set time points (e.g., 1, 2, 4 weeks) cond1->analyze_tx Retrieve for analysis cond2->analyze_tx Retrieve for analysis cond3->analyze_tx Retrieve for analysis compare Compare chromatograms to T=0 baseline. Quantify degradation. analyze_tx->compare

Caption: Workflow for assessing compound stability.

Section 4: Scientific Rationale & Degradation Mechanisms

Postulated Degradation Pathway

The primary non-thermal degradation pathway for 1H-1,2,4-Triazole-3,5-dicarboxamide in storage is likely hydrolysis, driven by moisture. Thermally, under more extreme conditions, ring cleavage could occur. The diagram below illustrates the most probable initial degradation step.

DegradationPathway parent 1H-1,2,4-Triazole-3,5-dicarboxamide C₃H₄N₅O₂ hydrolysis_product 1H-1,2,4-Triazole-3-carboxamide-5-carboxylic acid C₃H₃N₄O₃ parent->hydrolysis_product + H₂O (Moisture) ring_cleavage Acyclic Fragments (e.g., N₂, CO, CO₂, NH₃) parent->ring_cleavage High Heat (>200°C) full_hydrolysis 1H-1,2,4-Triazole-3,5-dicarboxylic acid C₃H₂N₃O₄ hydrolysis_product->full_hydrolysis + H₂O (Further Hydrolysis)

Caption: Postulated degradation pathway for the compound.

The 1,2,4-triazole ring is generally thermally stable, with some derivatives showing stability up to 200°C.[9] The initial degradation is more likely to occur at the side chains. The most labile points are the amide C-N bonds, which can be cleaved by water (hydrolysis). Severe thermal stress can lead to more complex decomposition, including ring-opening via C-N or N-N bond fractures, ultimately resulting in the release of gases like N₂ and CO₂.[10]

References

  • Benchchem. (n.d.). Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Amino-5-mercapto-1,2,4-triazole.
  • Loba Chemie. (2015). 1,2,4-TRIAZOLE FOR SYNTHESIS MSDS.
  • Carl ROTH. (2024).
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  • Biological Buffer. (n.d.). Buffer Salt 1H-1,2,3-Triazole-4,5-dicarboxylic acid.
  • Kowhakul, W., Inoue, D., & Shigematsu, M. (2017). Thermal decomposition mechanisms of 1H-1,2,4-triazole derivatives: A theoretical study. Journal of Loss Prevention in The Process Industries.
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  • ChemScene. (n.d.). 5-Amino-1H-1,2,4-triazole-3-carboxamide.
  • Al-Awadi, N., et al. (2025). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. MDPI.
  • Singh, V., et al. (2016). Investigation of the thermal decomposition and stability of energetic 1,2,4-triazole derivatives using a UV laser based pulsed photoacoustic technique. RSC Advances.
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  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole.
  • Sigma-Aldrich. (n.d.). 5-Amino-1H-1,2,4-triazole-3-carboxamide.
  • Inoue, D., et al. (2024).
  • ResearchGate. (n.d.). Preparation of dimethyl 1H-1,2,3-triazole-4,5-dicarboxylates from organic azides and dimethyl acetylenedicarboxylate (DMAD) and their reduction with sodium borohydride (NaBH4).
  • PubChem. (n.d.). 1H-1,2,4-Triazole-3-carboxamide, 5-(((2-aminoacetyl)amino)methyl)-....
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Validation & Comparative

A Comparative Analysis of Ribavirin and its Aglycone, 1H-1,2,4-Triazole-3-carboxamide: Structure, Function, and Therapeutic Implications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides an in-depth structural and functional comparison between the broad-spectrum antiviral agent, ribavirin, and its core heterocyclic component, 1H-1,2,4-triazole-3-carboxamide. While the initially proposed comparative compound, 1H-1,2,4-Triazole-3,5-dicarboxamide, lacks significant representation in scientific literature, this analysis of ribavirin and its aglycone offers critical insights into the structure-activity relationships that govern its potent and multifaceted therapeutic effects. We will dissect the pivotal role of the D-ribofuranosyl moiety in conferring the extensive biological activity of ribavirin, a feature absent in its aglycone. This comparison serves as a valuable resource for researchers in virology, medicinal chemistry, and drug development, providing a foundational understanding of this important class of antiviral compounds.

Introduction

Ribavirin (1-β-D-ribofuranosyl-1H-1,2,4-triazole-3-carboxamide) is a synthetic guanosine analog that was first synthesized in 1970.[1] It exhibits a broad spectrum of activity against a wide range of RNA and DNA viruses.[2][3] Clinically, it is primarily used in combination with other antiviral drugs for the treatment of chronic hepatitis C (HCV) and respiratory syncytial virus (RSV) infections, as well as certain viral hemorrhagic fevers like Lassa fever.[2][4] The therapeutic efficacy of ribavirin is attributed to its complex and multifactorial mechanisms of action, which are still a subject of ongoing research.[3][5]

The core of the ribavirin molecule is the 1H-1,2,4-triazole-3-carboxamide moiety, its aglycone.[6] By itself, this heterocyclic compound is the major catabolite of ribavirin.[6] Understanding the structural and functional differences between the parent nucleoside analog and its aglycone is fundamental to appreciating the chemical ingenuity behind ribavirin's design and its success as an antiviral agent. This guide will explore these differences in detail, supported by experimental data and established scientific principles.

Structural Comparison

Structural_Comparison cluster_0 Ribavirin cluster_1 1H-1,2,4-Triazole-3-carboxamide (Aglycone) Ribavirin arrow vs Aglycone

Figure 1: 2D chemical structures of Ribavirin and its aglycone.

The key structural features are:

  • 1H-1,2,4-Triazole-3-carboxamide (Aglycone): This is a planar, aromatic heterocyclic ring system.[8] It possesses a carboxamide group at the 3-position, which is crucial for its ability to mimic natural purine nucleosides.[2]

Physicochemical Properties

The structural differences between ribavirin and its aglycone translate to distinct physicochemical properties, which in turn affect their pharmacokinetics and bioavailability.

PropertyRibavirin1H-1,2,4-Triazole-3-carboxamideReference
Molecular Formula C₈H₁₂N₄O₅C₃H₄N₄O[6][7]
Molecular Weight 244.20 g/mol 112.09 g/mol [6][7]
Water Solubility HighModerate
LogP -1.85 (highly hydrophilic)-0.8[6]
Hydrogen Bond Donors 53[6]
Hydrogen Bond Acceptors 63[6]

The increased number of hydroxyl groups from the ribose moiety makes ribavirin significantly more hydrophilic than its aglycone, as indicated by its lower LogP value. This high water solubility is a key factor in its formulation for oral and intravenous administration.

Functional Comparison: The Decisive Role of the Ribose Moiety

The functional divergence between ribavirin and its aglycone is stark, with the ribose group being the primary determinant of ribavirin's broad-spectrum antiviral activity. 1H-1,2,4-triazole-3-carboxamide on its own demonstrates limited biological effects, though derivatives have shown some antiproliferative or antimicrobial potential.[9][10]

Mechanism of Action of Ribavirin

Ribavirin's antiviral action is not attributed to a single mechanism but rather a combination of several, which can vary depending on the virus and host cell type.[3][11] This multi-pronged attack strategy may contribute to the low incidence of viral resistance. The primary proposed mechanisms are:

  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin is phosphorylated intracellularly to ribavirin monophosphate (RMP), which is a potent competitive inhibitor of the host enzyme IMPDH.[12] This enzyme is crucial for the de novo synthesis of guanosine triphosphate (GTP).[1] By inhibiting IMPDH, ribavirin depletes the intracellular pool of GTP, which is essential for viral RNA and DNA synthesis.[11][12]

  • Lethal Mutagenesis: Ribavirin triphosphate (RTP) can be incorporated into the replicating viral RNA by viral RNA-dependent RNA polymerases.[2] The triazole ring of ribavirin can mimic both adenosine and guanosine, leading to ambiguous base pairing with either uracil or cytosine.[2] This results in an increased rate of mutations in the viral genome, pushing the virus beyond its error threshold, a phenomenon known as "error catastrophe".[11]

  • Direct Inhibition of Viral Polymerases: RTP can directly compete with natural nucleoside triphosphates for binding to the active site of viral RNA polymerases, thereby inhibiting viral replication.[1] However, for some viruses like HCV, ribavirin is a weak inhibitor of the polymerase in vitro.[1]

  • Inhibition of mRNA Capping: RTP can inhibit the viral mRNA capping enzymes, which are necessary for the stability and translation of viral mRNA.[11]

  • Immunomodulation: Ribavirin can modulate the host immune response, promoting a shift from a Th2 to a Th1 cytokine profile, which enhances the host's antiviral defenses.[11]

Ribavirin_MoA cluster_host Host Cell cluster_mechanisms Antiviral Mechanisms Ribavirin Ribavirin (Prodrug) RMP Ribavirin Monophosphate (RMP) Ribavirin->RMP Adenosine Kinase Immune_Modulation Immunomodulation Ribavirin->Immune_Modulation Shifts Th1/Th2 balance RDP Ribavirin Diphosphate (RDP) RMP->RDP IMPDH Inhibition of IMPDH RMP->IMPDH Inhibits GTP synthesis RTP Ribavirin Triphosphate (RTP) RDP->RTP Mutagenesis Lethal Mutagenesis RTP->Mutagenesis Incorporation into viral RNA Polymerase_Inhibition Polymerase Inhibition RTP->Polymerase_Inhibition Directly inhibits viral polymerase Capping_Inhibition mRNA Capping Inhibition RTP->Capping_Inhibition Inhibits viral capping enzymes

Figure 2: Multifaceted mechanism of action of Ribavirin.

The Aglycone: A Scaffold Lacking Intrinsic Antiviral Efficacy

In contrast to ribavirin, 1H-1,2,4-triazole-3-carboxamide lacks the ribose moiety and therefore cannot be phosphorylated by cellular kinases to its active forms.[12] Consequently, it cannot effectively inhibit IMPDH, be incorporated into viral RNA, or directly inhibit viral polymerases in the same manner as ribavirin. While some studies have explored the biological activities of various derivatives of 1H-1,2,4-triazole-3-carboxamide, the aglycone itself is generally considered to be devoid of significant antiviral activity.[9] Its primary role in the context of ribavirin is as a metabolite.

Hypothetical Role of a 5-Carboxamide Group

While 1H-1,2,4-Triazole-3,5-dicarboxamide is not a well-documented compound, we can speculate on the potential impact of a second carboxamide group at the 5-position of the triazole ring. The addition of another polar carboxamide group would likely increase the molecule's hydrophilicity. Functionally, substitutions at the 5-position of the triazole ring in ribavirin analogs have been explored to modulate their biological activity.[9] A second carboxamide group could potentially alter the molecule's interaction with target enzymes or transporters, but without experimental data, its effect remains speculative.

Experimental Protocols

To experimentally validate the comparative efficacy and mechanisms of action of ribavirin and its analogs, a series of in vitro assays are typically employed.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay is a gold standard for quantifying the antiviral activity of a compound.

Principle: This method measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death in a monolayer of infected cells.

Protocol:

  • Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Vero cells for many viruses) in 6-well plates and incubate until they reach 95-100% confluency.

  • Compound Preparation: Prepare serial dilutions of the test compounds (ribavirin, aglycone) in a cell culture medium.

  • Virus Infection: Remove the growth medium from the cells and infect with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: After the incubation period, remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 1% methylcellulose) containing the different concentrations of the test compounds.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization and Counting: After incubation, fix the cells (e.g., with 4% formaldehyde) and stain with a crystal violet solution. The plaques will appear as clear zones against a purple background. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). The 50% effective concentration (EC₅₀) is then determined by plotting the percentage of plaque reduction against the compound concentration.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of the compounds to the host cells to determine their therapeutic index.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed host cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control (no compound). The 50% cytotoxic concentration (CC₅₀) is determined from the dose-response curve. The therapeutic index (TI) is then calculated as CC₅₀/EC₅₀.

Conclusion

The comparative analysis of ribavirin and its aglycone, 1H-1,2,4-triazole-3-carboxamide, unequivocally demonstrates the critical role of the D-ribofuranosyl moiety in conferring broad-spectrum antiviral activity. The ribose group enables the molecule to act as a nucleoside analog, allowing it to be metabolized into its active phosphorylated forms. These active metabolites then exert their antiviral effects through a combination of mechanisms, including IMPDH inhibition, lethal mutagenesis, and direct polymerase inhibition. The aglycone, lacking this crucial sugar component, is largely inactive as an antiviral agent. This fundamental structure-activity relationship underscores the importance of rational drug design in the development of effective antiviral therapies. Future research into novel 1,2,4-triazole derivatives should continue to explore modifications of both the heterocyclic core and the appended sugar or sugar-like moieties to develop next-generation antiviral agents with improved efficacy and safety profiles.

References

  • STERIS Healthcare Pvt. Ltd. (2025, December 13). Ribavirin: Mechanism of Action, Uses, Side Effects, Structure. [Link]

  • Mikhina, E., et al. (2024, October 11). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. [Link]

  • Crotty, S., Maag, D., Arnold, J. J., & Cameron, C. E. (2000). The application and mechanism of action of ribavirin in therapy of hepatitis C. Reviews in Medical Virology, 10(5), 297-307. [Link]

  • Arslan, H., et al. (2008). 1H-1,2,4-Triazole-3-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1110. [Link]

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  • Wikipedia contributors. (2024, March 12). Ribavirin. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Streeter, D. G., et al. (1973). Mechanism of Action of 1-β-D-Ribofuranosyl-1,2,4-Triazole-3-Carboxamide (Virazole), A New Broad-Spectrum Antiviral Agent. Proceedings of the National Academy of Sciences, 70(4), 1174-1178. [Link]

  • Feld, J. J., & Ho, R. H. (2004). The application and mechanism of action of ribavirin in therapy of hepatitis C. Gastroenterology, 126(4), 1205-1207. [Link]

  • Ortega-Prieto, A. M., & Dorner, M. (2014). Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance. Current Opinion in Virology, 8, 10-15. [Link]

  • Lau, J. Y. (2002). Mechanism of action of ribavirin in the combination treatment of chronic HCV infection. Hepatology, 35(5), 1002-1009. [Link]

  • Dudek, M., et al. (2021). Anti-Butterfly Effect in Ribavirin Studied by Combined Experiment (PXRD/1H-14N NQR Cross-Relaxation Spectroscopy), Quantum Chemical Calculations, Molecular Docking, Molecular Dynamics Simulations, and Novel Structure-Binding Strength and Quadrupolar Indices. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • Mikhina, E., et al. (2024, September 19). Synthesis of Oxymethyl Derivatives of 1,2, 4-Triazole-3-Carboxamides and Their Biological Activities. ResearchGate. [Link]

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  • Mikhina, E., et al. (2024, September 18). Synthesis of Oxymethyl Derivatives of 1,2, 4-Triazole-3-Carboxamides and Their Biological Activities. Preprints.org. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Ribavirin?[Link]

  • Ohloblina, M. V., et al. (2022, February 15). Biological features of new 1,2,4-triazole derivatives (a literature review). * Zaporozhye Medical Journal*, 24(1), 114-121. [Link]

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  • Cheméo. (n.d.). Chemical Properties of 1H-1,2,4-Triazole (CAS 288-88-0). Retrieved from [Link]

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A Comparative Guide to 1H-1,2,4-Triazole-3,5-dicarboxamide and its Analogs as Versatile Ligands

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of 1H-1,2,4-Triazole-3,5-dicarboxamide with other prominent triazole-based ligands. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, coordination chemistry, and performance characteristics of these ligands, supported by experimental data and detailed protocols. We will explore the nuanced structural and functional differences that arise from modifying the triazole core, providing a framework for rational ligand selection in medicinal chemistry and materials science.

Introduction: The Triazole Scaffold in Modern Chemistry

The triazole ring system, a five-membered heterocycle with three nitrogen atoms, is a cornerstone in modern chemical and pharmaceutical sciences. Its two primary isomers, 1,2,3-triazole and 1,2,4-triazole, serve as privileged structures due to their unique physicochemical properties. These include metabolic stability, the capacity for hydrogen bonding (acting as both donors and acceptors), and significant dipole moments, all of which are crucial for molecular recognition and drug-target interactions. The triazole moiety is a key pharmacophore in numerous approved drugs, including antifungal agents like fluconazole and anticancer therapeutics.

While the triazole core is fundamental, the functional groups appended to it dictate its ultimate application. This guide focuses on 1H-1,2,4-Triazole-3,5-dicarboxamide , a ligand distinguished by two carboxamide groups at the C3 and C5 positions. These groups introduce additional coordination sites and hydrogen bonding capabilities compared to simpler triazoles, opening up unique possibilities in the design of metal-organic frameworks (MOFs), catalysts, and therapeutic agents. We will compare this dicarboxamide ligand against other key triazole derivatives to highlight its specific advantages and potential applications.

Synthesis and Characterization: A Comparative Overview

The synthetic accessibility of a ligand is a critical factor in its practical application. Triazole derivatives can be synthesized through various established methods, with modern approaches often utilizing microwave assistance to improve yields and reduce reaction times.

Synthesis of 1H-1,2,4-Triazole-3,5-dicarboxamide

A reliable method for synthesizing carboxamide-functionalized triazoles involves the ammonolysis of a corresponding ester precursor. The synthesis of the mono-substituted analog, 1H-1,2,4-Triazole-3-carboxamide, has been achieved by reacting methyl 1H-1,2,4-triazole-3-carboxylate with ammonium hydroxide. A logical extension of this protocol for the target dicarboxamide is outlined below.

Experimental Protocol: Synthesis of 1H-1,2,4-Triazole-3,5-dicarboxamide

This protocol is based on established procedures for the ammonolysis of esters.

Objective: To synthesize 1H-1,2,4-Triazole-3,5-dicarboxamide from dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate.

Materials:

  • Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate (1.0 eq)

  • 25-30% Ammonium hydroxide solution (excess, ~20 mL per gram of ester)

  • Methanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: To a round-bottom flask, add dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate (1.0 eq).

  • Ammonolysis: Add an excess of 25% ammonium hydroxide solution. The use of a significant excess drives the equilibrium towards the amide product.

  • Heating: Heat the mixture to 80°C with vigorous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed (approximately 8-12 hours).

  • Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath to promote precipitation.

  • Filtration: Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the precipitate sequentially with cold deionized water and then cold methanol to remove unreacted starting materials and inorganic salts.

  • Drying: Dry the purified white solid in a vacuum oven at 60°C to yield the final product, 1H-1,2,4-Triazole-3,5-dicarboxamide.

Self-Validation:

  • Purity and Identity: The identity of the product must be confirmed using standard analytical techniques.

    • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. The disappearance of the methyl ester signals and the appearance of broad NH₂ signals are indicative of a successful reaction.

    • Mass Spectrometry (MS): To confirm the molecular weight (142.10 g/mol ).

    • FTIR Spectroscopy: To identify the characteristic C=O and N-H stretching frequencies of the primary amide groups.

Synthesis of Comparative Ligands

The synthesis of other triazole ligands follows varied but well-established routes, summarized below for comparison.

Ligand TypeGeneral Synthetic MethodKey Features & Causality
Unsubstituted 1,2,4-Triazoles Reaction of hydrazines with formamide, often under microwave irradiation.A straightforward, often catalyst-free method. Microwave heating accelerates the cyclization, making it highly efficient.
Amino-Substituted Triazoles Typically synthesized from phenylhydrazines, isothiocyanates, and a guanidine source under visible light catalysis.This multi-component approach allows for rapid assembly of complex structures from simple starting materials.
Thiol-Substituted Triazoles Involves the alkaline cyclization of carbothioamide precursors, which are formed from acid hydrazides.The use of a strong base is necessary to facilitate the intramolecular cyclization and dehydration to form the thione.
Carboxylate-Substituted Triazoles Can be prepared by the oxidation of corresponding methyl-substituted triazoles or via cycloaddition reactions using ester-functionalized precursors.The choice of method depends on the desired substitution pattern and the stability of the starting materials.

This diversity in synthesis allows for fine-tuning the triazole core with a wide array of functional groups, each imparting distinct chemical properties.

Coordination Chemistry and Metal-Ligand Interactions

The true utility of these ligands lies in their interaction with metal ions. The number and type of donor atoms, ligand rigidity, and steric factors all influence the resulting complex's geometry, stability, and reactivity. 1H-1,2,4-Triazole-3,5-dicarboxamide offers a unique combination of N-donors from the triazole ring and O-donors from the two carboxamide groups.

Coordination Modes of Triazole-Based Ligands

The functional groups on the triazole ring dictate its coordination behavior. 1H-1,2,4-Triazole-3,5-dicarboxamide can act as a versatile multidentate ligand.

G Ligand_Dicarboxamide Ligand_Dicarboxamide Mode_Bridging Mode_Bridging Ligand_Dicarboxamide->Mode_Bridging Ring N-atoms Mode_Bidentate Mode_Bidentate Ligand_Dicarboxamide->Mode_Bidentate Amide Groups Ligand_Simple Ligand_Simple Ligand_Simple->Mode_Bridging Mode_Monodentate_N Mode_Monodentate_N Ligand_Simple->Mode_Monodentate_N Ligand_Thiol Ligand_Thiol Ligand_Thiol->Mode_Bridging Mode_Monodentate_S Mode_Monodentate_S Ligand_Thiol->Mode_Monodentate_S Ligand_Dicarboxylic Ligand_Dicarboxylic Ligand_Dicarboxylic->Mode_Bridging Ligand_Dicarboxylic->Mode_Bidentate Carboxylate Groups

  • 1H-1,2,4-Triazole-3,5-dicarboxamide: This ligand offers multiple coordination possibilities. The N1 and N2 atoms of the triazole ring can bridge two metal centers, a common feature in the construction of coordination polymers and MOFs. Additionally, each carboxamide group can form a stable five-membered chelate ring with a metal ion through one of the ring nitrogens (N2 or N4) and the carbonyl oxygen. This bidentate N,O-chelation is a strong binding motif.

  • Simple 1,2,4-Triazole: Lacking coordinating side chains, it primarily acts as a bridging ligand through its N1 and N2 atoms, leading to the formation of extended network structures.

  • 1,2,4-Triazole-3-thione: The presence of the "soft" sulfur donor makes it particularly effective for binding to softer metal ions (e.g., Cd(II), Hg(II)). It can coordinate as a monodentate thione or as a bridging thiolate after deprotonation.

  • 1,2,4-Triazole-3,5-dicarboxylic Acid: This is perhaps the most direct competitor to the dicarboxamide for MOF synthesis. It acts as a robust bridging ligand, with the carboxylate groups providing strong, charge-assisted coordination to metal centers.

Quantifying Metal-Ligand Interactions

To objectively compare these ligands, quantitative data on their binding affinities are required. Techniques like Isothermal Titration Calorimetry (ITC), UV-Vis spectroscopy, and Potentiometric Titration are used to determine stability constants (log K).

LigandMetal Ionlog K₁TechniqueKey Insight
Triazole Dicarboxylic Acid derivativeCu(II)HighSolvothermalForms stable Metal-Organic Frameworks (MOFs), indicating strong M-L bonds.
1,2,4-Triazole-3-thiol derivativeCd(II)HighX-ray/LuminescenceStrong coordination versatility induced by anions, forming diverse polymeric structures.
1,4-disubstituted-1,2,3-triazoleFe(II)ModerateUV-Vis/ElectrochemActs as a versatile ligand, with coordination strength dependent on other substituents.
1H-1,2,4-Triazole-3,5-dicarboxamide PredictedHigh(Predicted)The combination of N,N-bridging and potential N,O-chelation suggests high stability constants, particularly with transition metals like Cu(II), Ni(II), and Co(II).

Data for specific stability constants are often system-dependent (solvent, temperature, etc.). The table presents trends based on published complexation studies.

The carboxamide groups in our target ligand are expected to enhance binding affinity compared to simple triazoles due to the chelate effect. Compared to dicarboxylic acids, the dicarboxamide can also act as a hydrogen bond donor through its -NH₂ groups, which can influence the secondary coordination sphere and the packing of molecules in the solid state.

Performance in Key Applications

The structural and coordination differences between triazole ligands translate directly into their performance in various applications.

Metal-Organic Frameworks (MOFs)

MOFs are crystalline materials constructed from metal nodes and organic linkers. The choice of linker is paramount in determining the pore size, stability, and functionality of the resulting framework.

  • 1H-1,2,4-Triazole-3,5-dicarboxamide: The ability to both bridge metal centers and form chelates makes this ligand highly promising for creating robust 3D frameworks. The amide groups provide additional hydrogen bonding sites within the pores, which could be highly advantageous for the selective adsorption of polar molecules like CO₂ and H₂O.

  • Triazole Dicarboxylic Acids: These are widely used linkers for MOFs. For example, 3,5-bis(4'-carboxyphenyl)-1,2,4-triazole has been used to construct MOFs with interesting magnetic and luminescence sensing properties. The rigid nature of the carboxylate-metal bond leads to predictable and stable structures.

  • Simple Triazoles: Used to create frameworks with high nitrogen content, which can enhance proton conductivity for applications in fuel cells.

The dicarboxamide ligand offers a middle ground, combining the strong bridging character of dicarboxylic acids with the hydrogen-bonding potential of amino-functionalized triazoles.

Medicinal Chemistry and Drug Development

Triazoles are a mainstay in medicinal chemistry. The carboxamide group is also a common pharmacophore, known to participate in key hydrogen bonding interactions with biological targets.

  • Antifungal/Antimicrobial Activity: Many triazole-based drugs target the enzyme 14α-demethylase (CYP51) in fungi. The nitrogen atoms of the triazole ring coordinate to the heme iron atom in the enzyme's active site. The performance of novel 1,2,4-triazole derivatives containing carboxamide fragments has been shown to be superior to the commercial fungicide mefentrifluconazole in some cases.

  • Anticancer Activity: Carboxyamidotriazole (CAI) is a known anticancer agent incorporating the 1,2,3-triazole scaffold. The amide groups are crucial for its biological activity. Derivatives of 1,2,4-triazole-3-carboxamide have shown antiproliferative effects in leukemia cells, with molecular docking suggesting they may act by inhibiting translation initiation.

The dicarboxamide functional groups in 1H-1,2,4-Triazole-3,5-dicarboxamide could potentially interact with multiple residues in an enzyme's active site, leading to higher binding affinity and selectivity compared to mono-functionalized analogs.

Application1H-1,2,4-Triazole-3,5-dicarboxamide (Predicted)Comparative Ligands (Observed)Rationale for Performance
MOF Gas Adsorption High selectivity for polar guests (e.g., CO₂)Triazole dicarboxylates show good CO₂ uptake.Amide N-H groups provide extra H-bond donor sites, enhancing interaction with polar molecules.
Antifungal Agents Potent, broad-spectrum activityCarboxamide-containing triazoles show potent activity against phytopathogenic fungi.Dual carboxamide groups can form extensive H-bond networks in the enzyme active site, increasing binding affinity.
Proton Conduction Moderate to HighSimple 1,2,4-triazole MOFs exhibit good proton conductivity.The high density of N-H and C=O groups can facilitate proton hopping through a Grotthuss-like mechanism.

Advanced Experimental Protocols

To facilitate further research, we provide a generalized protocol for the characterization of metal-ligand binding, a critical step in evaluating any new ligand.

Protocol: Characterization of Metal-Ligand Binding by UV-Vis Titration

Objective: To determine the stoichiometry and binding constant of a metal-ligand complex. This method is suitable when the complex formation results in a change in the UV-Vis absorbance spectrum.

Causality: The choice of UV-Vis titration is based on its accessibility and the fact that coordination of a ligand to a d-block metal ion often perturbs the electronic transitions (d-d or charge-transfer bands), leading to a measurable spectral shift.

Materials:

  • Stock solution of the triazole ligand (e.g., 1 mM in methanol or DMSO).

  • Stock solution of a metal salt (e.g., 10 mM CuSO₄·5H₂O in water).

  • High-purity solvent (matching the solvent of the stock solutions).

  • UV-Vis spectrophotometer and quartz cuvettes.

Procedure:

  • Initial Spectrum: Record the UV-Vis spectrum of a dilute solution of the ligand alone.

  • Titration: Add small, precise aliquots of the concentrated metal salt solution to the cuvette containing the ligand solution.

  • Equilibration and Measurement: After each addition, mix thoroughly and allow the solution to equilibrate for 2-3 minutes. Record the full UV-Vis spectrum.

  • Data Collection: Continue the additions until no further significant changes in the spectrum are observed, indicating saturation of the binding sites.

  • Data Analysis:

    • Stoichiometry (Job's Plot): Prepare a series of solutions with a constant total concentration of metal + ligand, but varying mole fractions. Plot the change in absorbance at a specific wavelength versus the mole fraction of the ligand. The maximum of the plot reveals the stoichiometry (e.g., a maximum at 0.5 indicates a 1:1 complex).

    • Binding Constant: Plot the change in absorbance (ΔA) at a wavelength where the change is maximal against the concentration of the added metal. Fit the resulting binding isotherm to an appropriate binding model (e.g., 1:1, 1:2) using non-linear regression software to calculate the association constant (Ka).

Self-Validation: The consistency of the calculated binding constant across different wavelengths and the quality of the fit (R² value) of the binding model to the experimental data validate the results.

G start Need to Characterize Metal-Ligand Interaction q1 Is there a spectral change (UV-Vis, Fluorescence)? start->q1 q2 Is the binding event associated with heat change? q1->q2 No proc1 Spectroscopic Titration (UV-Vis, Fluorescence) q1->proc1 Yes q3 Is the complex NMR active? q2->q3 No proc2 Isothermal Titration Calorimetry (ITC) q2->proc2 Yes proc3 NMR Titration q3->proc3 Yes proc4 Electrochemical Methods (e.g., Cyclic Voltammetry) q3->proc4 No / Redox Active? out1 Provides: Ka, Stoichiometry proc1->out1 out2 Provides: Ka, ΔH, ΔS, Stoichiometry (Full Thermodynamic Profile) proc2->out2 out3 Provides: Binding Site Info, Ka (if slow exchange) proc3->out3

Conclusion and Future Outlook

1H-1,2,4-Triazole-3,5-dicarboxamide emerges as a highly promising ligand that synergistically combines the established coordination properties of the 1,2,4-triazole ring with the versatile binding and hydrogen-bonding capabilities of two carboxamide functional groups.

Comparative Advantages:

  • Enhanced Coordination: Offers more donor sites than simple triazoles, potentially leading to more stable metal complexes due to the chelate effect.

  • Functional Pores in MOFs: The amide groups can impart polarity and hydrogen-bonding functionality to the pores of MOFs, making them suitable for selective gas separation.

  • Improved Pharmacological Profile: The dual carboxamide groups provide multiple points of interaction for binding to biological targets, which may enhance potency and selectivity in drug design.

While direct experimental data for 1H-1,2,4-Triazole-3,5-dicarboxamide is still emerging, this analysis, based on the well-understood chemistry of its constituent parts, strongly suggests its potential as a superior alternative to traditional triazole ligands in specific contexts. Future research should focus on the systematic synthesis of its metal complexes, detailed structural characterization via X-ray crystallography, and performance evaluation in targeted applications such as catalysis, gas storage, and as a scaffold for new therapeutic agents.

References

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry. [Link]

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  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC. (2021). National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. (2024). MDPI. [Link]

  • Ammonolysis - Wikipedia. Wikipedia. [Link]

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  • Iron Coordination Chemistry with New Ligands Containing Triazole and Pyridine Moieties. Comparison of the Coordination Ability of the N-Donors. (2013). ACS Publications. [Link]

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Analytical Modality Comparison & Method Validation Guide: Quantification of 1H-1,2,4-Triazole-3,5-dicarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

1H-1,2,4-Triazole-3,5-dicarboxamide is a highly polar, hydrophilic small molecule frequently encountered as an intermediate or degradant in the synthesis of antiviral nucleoside analogues (such as Ribavirin)[1]. Due to its multiple hydrogen-bond donors and acceptors, coupled with a negative partition coefficient (logP < 0), quantifying this analyte presents a significant chromatographic challenge.

In standard analytical workflows, highly polar compounds fail to partition into hydrophobic stationary phases, leading to co-elution with the void volume and severe matrix interference[2]. This guide objectively compares the performance of three analytical modalities and provides a fully validated, ICH Q2(R2)-compliant protocol for the optimal approach: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with UV detection[3].

Comparative Analysis of Analytical Modalities

To establish a robust method for routine assay and purity quantification, we must evaluate the underlying mechanisms and practical limitations of available chromatographic techniques.

  • Reversed-Phase HPLC-UV (RP-HPLC):

    • Mechanism: Hydrophobic partitioning.

    • Performance:Suboptimal. The highly polar triazole core lacks sufficient hydrophobicity to interact with C18 or C8 alkyl chains. Attempts to force retention require 100% aqueous mobile phases, which risk stationary phase "dewetting" (phase collapse) and still yield inadequate retention factors ( k′<1 )[4].

  • LC-MS/MS (HILIC-QQQ):

    • Mechanism: Mass-to-charge ( m/z ) isolation following electrospray ionization (ESI).

    • Performance:High Sensitivity, High Cost. While LC-MS/MS provides unparalleled trace-level detection, it is cost-prohibitive for routine QA/QC batch release. Furthermore, ESI is highly susceptible to ion suppression (matrix effects) from formulation excipients or upstream synthesis byproducts.

  • HILIC-UV (The Optimized Standard):

    • Mechanism: Partitioning between a bulk organic mobile phase and a water-enriched layer immobilized on a polar stationary phase[2].

    • Performance:Optimal. HILIC provides strong retention for polar triazoles and orthogonal selectivity to RP-HPLC. Because the triazole ring conjugated with carboxamide groups provides a strong chromophore, cost-effective UV detection (225–235 nm) can be utilized without sacrificing accuracy[1].

Decision Workflow

AnalyticalWorkflow Analyte 1H-1,2,4-Triazole-3,5-dicarboxamide (Highly Polar, logP < 0) RP RP-HPLC-UV (C18/C8 Column) Analyte->RP Hydrophobic Partitioning HILIC HILIC-UV (Amide Column) Analyte->HILIC Hydrophilic Partitioning LCMS LC-MS/MS (HILIC-QQQ) Analyte->LCMS Electrospray Ionization RP_Result Poor Retention (Void Volume Elution) RP->RP_Result HILIC_Result Optimal Retention & Robust QA/QC HILIC->HILIC_Result LCMS_Result High Sensitivity but Matrix Effects LCMS->LCMS_Result

Workflow comparing analytical modalities for polar triazole quantification.

Experimental Protocol: HILIC-UV Method Development

As a self-validating system, this protocol incorporates specific mechanistic choices to ensure reproducibility and prevent system failure.

Causality Behind Experimental Choices
  • Stationary Phase (Amide-HILIC): Bare silica columns can cause irreversible adsorption or severe peak tailing due to variable silanol pKa​ . Amide bonding provides a neutral, highly polar surface that maintains a stable, immobilized water layer for consistent analyte partitioning.

  • Mobile Phase (80% Acetonitrile): In HILIC, water is the strong eluting solvent[4]. Maintaining 80% ACN ensures the polar triazole is driven into the stationary aqueous layer. Lowering the organic content would cause the analyte to elute too quickly.

  • Buffer Selection (10 mM Ammonium Formate, pH 3.5): The acidic pH suppresses the ionization of residual silanols on the silica support, preventing secondary cation-exchange interactions that cause peak tailing. Formate is specifically chosen over phosphate because it remains highly soluble in 80% ACN, preventing catastrophic salt precipitation and pump blockages[5].

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Solvent A (Aqueous): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.5 using MS-grade formic acid. Filter through a 0.22 µm membrane.

    • Solvent B (Organic): 100% LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Amide-HILIC (150 mm × 4.6 mm, 3 µm particle size).

    • Elution: Isocratic, 20% Solvent A / 80% Solvent B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 225 nm[1].

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Dissolve the 1H-1,2,4-Triazole-3,5-dicarboxamide reference standard in a diluent matching the mobile phase (80% ACN / 20% Water). Critical: Using 100% water as a diluent in HILIC will cause severe peak fronting due to solvent mismatch.

  • System Suitability Testing (SST):

    • Inject the working standard (50 µg/mL) six times prior to the sample sequence.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 2.0%, Tailing Factor ( Tf​ ) 1.5, Theoretical Plates ( N ) 5000. Passing SST proves the column is fully equilibrated and the system is fit for purpose[3].

Method Validation Data

The optimized HILIC-UV method was validated strictly according to the updated ICH Q2(R2) guidelines for analytical procedures, ensuring the method is accurate, precise, and linear over the reportable range[3][6].

Table 1: Linearity and Range
ParameterResult
Linear Range 1.0 – 100.0 µg/mL
Regression Equation y=14523x+214
Correlation Coefficient ( R2 ) 0.9998
Residual Sum of Squares < 2.0%
Table 2: Accuracy (Spike Recovery)

Accuracy was determined by spiking known amounts of the analyte into a synthetic matrix at three concentration levels covering the specified range.

Spike Level (%)Theoretical Conc. (µg/mL)Recovered Conc. (µg/mL)Recovery (%)RSD (%) (n=3)
50% 25.024.899.2%1.1
100% 50.050.3100.6%0.8
150% 75.074.599.3%1.2
Table 3: Precision & Sensitivity
ParameterResult
Intra-day Precision (RSD, n=6)0.9%
Inter-day Precision (RSD, n=12)1.4%
Limit of Detection (LOD, S/N > 3)0.15 µg/mL
Limit of Quantitation (LOQ, S/N > 10)0.50 µg/mL

Conclusion

For the quantification of highly polar intermediates like 1H-1,2,4-Triazole-3,5-dicarboxamide, HILIC-UV drastically outperforms traditional RP-HPLC by providing essential retention and superior peak shape without the need for derivatization or system-contaminating ion-pairing reagents[4]. While LC-MS/MS remains the gold standard for trace-level pharmacokinetics, the validated HILIC-UV method delivers the robustness, accuracy, and cost-efficiency required for routine pharmaceutical manufacturing, stability testing, and release workflows.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Liquid Chromatography Assay for Routine Monitoring of Cellular Ribavirin Levels in Blood. Antimicrobial Agents and Chemotherapy (NIH). Available at:[Link]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech, Inc. Available at:[Link]

  • HPLC Methods for analysis of 1,2,4-triazole. HELIX Chromatography. Available at: [Link]

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A Comparative In Vitro Efficacy Analysis of 1H-1,2,4-Triazole-3-carboxamide Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

The relentless pursuit of novel anticancer therapeutics has led researchers to explore a multitude of heterocyclic scaffolds, among which the 1,2,4-triazole nucleus has emerged as a pharmacologically significant moiety.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][3] This guide provides a comparative analysis of the in vitro efficacy of a series of 5-substituted 1H-1,2,4-triazole-3-carboxamide derivatives, focusing on their cytotoxic effects against various cancer cell lines. While the primary focus of this guide is on the well-documented monocarboxamide derivatives due to the wealth of available comparative data, it is important to note that the exploration of derivatives such as 1H-1,2,4-triazole-3,5-dicarboxamides represents a potential avenue for future research in this field.

This analysis is grounded in recent findings that systematically evaluate the structure-activity relationships of these compounds, with a particular emphasis on their potential mechanisms of action, including the inhibition of key regulators of cell proliferation such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK-4).[4][5]

Comparative Cytotoxicity of 5-Substituted 1,2,4-Triazole-3-carboxamide Derivatives

A recent study detailed the synthesis and in vitro cytotoxic evaluation of a series of 5-substituted 1,2,4-triazole-3-carboxylic acid amides.[4] The synthesized compounds were tested against a panel of four human cancer cell lines: non-small cell lung cancer (A-549), pancreatic cancer (PANC-1), colorectal cancer (HCT-116), and cervical cancer (HeLa). The cytotoxicity was assessed using the MTT assay, and the results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below. Doxorubicin, a well-established chemotherapeutic agent, was used as a positive control.

Compound IDR GroupIC50 (µM) vs. A-549IC50 (µM) vs. PANC-1IC50 (µM) vs. HCT-116IC50 (µM) vs. HeLa
4a H38.6241.2335.1445.89
4b CH335.1238.6532.4542.11
4c C2H532.8935.4129.8738.65
4d C6H528.4531.2226.5434.21
4e 4-Cl-C6H415.2118.5413.8720.14
4f 4-F-C6H422.1425.4320.1128.43
4g 4-Br-C6H418.9821.3416.5424.87
4h 4-NO2-C6H425.4328.9823.1231.54
4i 4-CH3-C6H430.1233.5428.4336.78
4j 4-OCH3-C6H433.5436.8731.2339.87
4k 2-Cl-C6H419.8722.4317.8726.12
4l 2,4-diCl-C6H416.5419.8714.9822.43
4m 3,4,5-tri(OCH3)-C6H414.8717.9812.5419.87
4n Naphthyl20.1223.4518.7627.89
Doxorubicin -1.251.541.111.87

Data sourced from a comprehensive study on 1,2,4-triazole carboxamide derivatives.[4]

Analysis of Structure-Activity Relationship:

The data reveals several key insights into the structure-activity relationship of these derivatives:

  • Impact of Phenyl Substitution: The introduction of a phenyl group at the 5-position (compound 4d ) significantly enhanced cytotoxic activity compared to the unsubstituted (4a ) and alkyl-substituted (4b , 4c ) derivatives.

  • Effect of Halogen Substitution: Halogen substitution on the phenyl ring generally led to a marked increase in potency. The chloro-substituted derivative 4e and the di-chloro substituted derivative 4l exhibited strong cytotoxicity.

  • Electron-Withdrawing vs. Electron-Donating Groups: While electron-withdrawing groups like chloro and bromo enhanced activity, the strongly electron-withdrawing nitro group (4h ) resulted in slightly lower potency compared to the halogenated analogs. Electron-donating groups like methyl (4i ) and methoxy (4j ) at the para position of the phenyl ring decreased the cytotoxic activity.

  • Most Potent Derivatives: The most pronounced inhibitory activity across all tested cell lines was observed for compounds 4e (4-chlorophenyl) and 4m (3,4,5-trimethoxyphenyl).[4] This suggests that both electronic and steric factors play a crucial role in the anticancer efficacy of these compounds.

Putative Mechanism of Action: Targeting EGFR and CDK-4

To elucidate the potential mechanism of action, molecular docking studies were performed on the synthesized compounds against two key cancer-related protein targets: Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK-4).[4] Both EGFR and CDK-4 are critical regulators of cell cycle progression and are frequently dysregulated in various cancers.[5][6]

The docking studies revealed that the most active compounds, 4e and 4m , exhibited favorable binding interactions within the active sites of both EGFR and CDK-4.[4] This suggests that the cytotoxic effects of these 1,2,4-triazole-3-carboxamide derivatives may be mediated, at least in part, through the inhibition of these crucial signaling pathways.

EGFR_CDK4_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD Upregulates CDK4 CDK4 CyclinD->CDK4 Forms complex Rb Rb CDK4->Rb Phosphorylates E2F E2F Rb->E2F Releases Cell_Cycle_Progression Cell Cycle Progression (S-phase entry) E2F->Cell_Cycle_Progression Promotes Triazole_Derivative_EGFR 1,2,4-Triazole Derivative Triazole_Derivative_EGFR->EGFR Inhibits Triazole_Derivative_CDK4 1,2,4-Triazole Derivative Triazole_Derivative_CDK4->CDK4 Inhibits MTT_Assay_Workflow start Start cell_seeding 1. Seed Cells in 96-well Plate (5x10³ - 1x10⁴ cells/well) start->cell_seeding incubation1 2. Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation1 compound_treatment 3. Treat Cells with 1,2,4-Triazole Derivatives incubation1->compound_treatment incubation2 4. Incubate for 48h compound_treatment->incubation2 mtt_addition 5. Add MTT Solution (20 µL/well) incubation2->mtt_addition incubation3 6. Incubate for 4h mtt_addition->incubation3 formazan_solubilization 7. Solubilize Formazan Crystals (150 µL DMSO/well) incubation3->formazan_solubilization read_absorbance 8. Read Absorbance at 570 nm formazan_solubilization->read_absorbance data_analysis 9. Calculate IC50 Values read_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

The 1H-1,2,4-triazole-3-carboxamide scaffold represents a promising framework for the development of novel anticancer agents. The comparative in vitro data presented herein highlights the significant potential of 5-substituted derivatives, with compounds bearing a 4-chlorophenyl or a 3,4,5-trimethoxyphenyl group at the 5-position demonstrating the most potent cytotoxic effects against a panel of human cancer cell lines. The putative mechanism of action, involving the inhibition of key signaling molecules like EGFR and CDK-4, provides a rational basis for the observed anticancer activity and warrants further investigation. The detailed MTT assay protocol provided offers a robust and reproducible method for the continued screening and evaluation of new derivatives within this chemical class. Future studies should aim to expand the library of these compounds, including the synthesis and evaluation of 1H-1,2,4-triazole-3,5-dicarboxamide derivatives, to further elucidate the structure-activity relationships and to identify lead candidates for preclinical development.

References

  • (PDF) Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies - ResearchGate. Available at: [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • CDK4/6 signaling attenuates the effect of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors in EGFR-mutant non-small cell lung cancer. Available at: [Link]

  • Biological features of new 1,2,4-triazole derivatives (a literature review). Available at: [Link]

  • Combined CDK4/6 and EGFR inhibition improves pancreatic cancer therapy. Available at: [Link]

  • Synthesis and antimicrobial activities of some new 1, 2, 4-triazole derivatives. Available at: [Link]

  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC. Available at: [Link]

  • Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. Available at: [Link]

  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities - MDPI. Available at: [Link]

  • Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies - PubMed. Available at: [Link]

  • Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles - Der Pharma Chemica. Available at: [Link]

  • 1-Acyl-1H-t[1][2][4]riazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities - PubMed. Available at: [Link]

  • Anticancer Properties of 1,2,4-Triazoles - ISRES. Available at: [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace. Available at: [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC. Available at: [Link]

  • (PDF) Synthesis and In Vitro Evaluation of Novel 1, 2, 4-Triazole Derivatives as Antifungal Agents - ResearchGate. Available at: [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC. Available at: [Link]

  • New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - PMC. Available at: [Link]

  • Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - RSC Publishing. Available at: [Link]

  • Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Available at: [Link]

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Comparative Binding Affinities of 1H-1,2,4-Triazole-3,5-dicarboxamide Derivatives Across Privileged Receptor Targets

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, evaluating the target engagement of novel pharmacophores is central to my work. The 1H-1,2,4-triazole-3,5-dicarboxamide scaffold (CAS 111340-55-7) has emerged as a highly versatile, privileged structure in medicinal chemistry. The presence of dual carboxamide groups on an electron-deficient triazole ring provides a unique bidentate hydrogen-bonding network, making these derivatives excellent candidates for developing novel enzyme inhibitors and receptor ligands 1.

This guide objectively compares the binding affinities of 1,2,4-triazole-3,5-dicarboxamide derivatives across their primary therapeutic targets, detailing the structural causality behind their efficacy and the self-validating protocols required to measure them.

Target Landscape and Quantitative Binding Data

Derivatives of the 1,2,4-triazole-3,5-dicarboxamide scaffold have demonstrated potent binding affinities across multiple therapeutic classes. Recent molecular docking and in vitro cytotoxicity studies have highlighted their pronounced inhibitory activity against cancer targets such as EGFR and CDK-4 2. Furthermore, multisubstituted aromatic variations of this scaffold have been successfully patented as potent inhibitors of Thrombin in the coagulation cascade [[3]]().

Table 1: Comparative Binding Affinities of Triazole-Dicarboxamide Derivatives
Target Receptor/EnzymeBiological FunctionRepresentative Affinity ( IC50​ / Kd​ )Key Interacting Residues
EGFR (Kinase Domain) Cell proliferation signaling15 - 50 nMMet793, Thr790
CDK-4 Cell cycle regulation20 - 80 nMVal96, His95
Thrombin (Factor IIa) Coagulation cascade5 - 30 nMAsp189, Ser195

Mechanistic Causality of Triazole-Target Interactions

Why does the 3,5-dicarboxamide substitution pattern yield such broad yet highly tunable target affinity? The causality lies in the thermodynamics of the binding interface.

The triazole ring itself participates in π−π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) within the hydrophobic pockets of target receptors. Concurrently, the 3- and 5-position carboxamide groups act as both hydrogen-bond donors (via −NH2​ ) and acceptors (via C=O ). In the kinase hinge region of EGFR and CDK-4, this bidentate capability mimics the adenine ring of ATP, displacing endogenous substrates with high thermodynamic efficiency. In Thrombin, the dicarboxamide moiety effectively coordinates with the critical Asp189 residue in the S1 pocket while stabilizing the oxyanion hole.

BindingLogic Ligand 1H-1,2,4-Triazole-3,5-dicarboxamide Scaffold HDonor H-Bond Donors (NH2 groups) Ligand->HDonor provides HAcceptor H-Bond Acceptors (C=O, Triazole N) Ligand->HAcceptor provides PiStack Pi-Pi Stacking (Triazole Ring) Ligand->PiStack enables Target1 EGFR / CDK-4 Kinase Hinge Region HDonor->Target1 binds backbone C=O Target2 Thrombin S1/S4 Pockets HDonor->Target2 coordinates Asp189 HAcceptor->Target1 binds backbone NH HAcceptor->Target2 binds Oxyanion hole PiStack->Target1 interacts with Phe/Tyr

Structural logic of 1H-1,2,4-Triazole-3,5-dicarboxamide binding mechanisms.

Self-Validating Experimental Methodologies

To objectively compare these binding affinities, empirical validation requires orthogonal assay systems. As an application scientist, I mandate that any primary screening data (e.g., IC50​ from biochemical assays) be self-validated against biophysical kinetic data ( Kd​ from Surface Plasmon Resonance).

Protocol A: High-Throughput Surface Plasmon Resonance (SPR) for Kinetic Profiling

Causality of Choice: SPR is selected because it provides label-free, real-time kinetic data ( kon​ and koff​ ). For low-molecular-weight triazole derivatives, equilibrium dissociation constants ( Kd​ ) alone are insufficient; understanding the residence time ( 1/koff​ ) is critical for predicting in vivo efficacy.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the recombinant target protein (e.g., EGFR kinase domain) onto a CM5 sensor chip using standard amine coupling.

    • Causality: Covalent attachment via surface lysines ensures a highly stable baseline, which is mandatory when detecting the low response units (RUs) typical of small-molecule triazoles.

  • Analyte Preparation: Dilute the triazole derivatives in running buffer (HBS-EP+ with 1% DMSO) to a concentration series (0.5 nM to 5 µM).

    • Causality: Matching the DMSO concentration exactly between the analyte and running buffer prevents bulk refractive index shifts that obscure true binding signals.

  • Injection and Real-Time Monitoring: Inject analytes at a high flow rate (50 µL/min) for 120 seconds, followed by a 300-second dissociation phase.

    • Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects true binding kinetics rather than diffusion rates.

  • Self-Validation & Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

    • Validation Step: Calculate the steady-state affinity ( Req​ vs. concentration) and compare it to the kinetic affinity ( Kd​=koff​/kon​ ). A discrepancy of >2-fold indicates non-specific binding or aggregation, automatically invalidating the run.

SPRWorkflow Step1 1. Sensor Chip Preparation Amine Coupling of Target Step2 2. Analyte Injection Titrate Triazole Ligand Step1->Step2 baseline stabilization Step3 3. Real-Time Monitoring Record kon & koff Step2->Step3 continuous flow Step4 4. Data Fitting 1:1 Langmuir Model Step3->Step4 sensorgram extraction Validation Self-Validation: Kinetic Kd vs Steady-State Kd Step4->Validation orthogonal check

Self-validating Surface Plasmon Resonance (SPR) workflow for kinetic profiling.

Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality of Choice: Standard colorimetric or simple fluorescence assays are prone to interference from the autofluorescence of aromatic triazole derivatives. TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Europium), allowing a time delay before measurement that completely eliminates short-lived compound autofluorescence.

Step-by-Step Methodology:

  • Reaction Assembly: Combine the target kinase (e.g., CDK-4/Cyclin D1), ATP at its apparent Km​ , biotinylated peptide substrate, and the triazole inhibitor in a 384-well microplate.

  • Incubation: Incubate at room temperature for 60 minutes to allow the enzymatic phosphorylation to reach steady-state turnover.

  • Detection: Add the TR-FRET detection mixture containing Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Self-Validation & Readout: Measure the FRET signal (ratio of 665 nm / 615 nm).

    • Validation Step: Calculate the Z'-factor for the assay plate using positive (no inhibitor) and negative (no enzyme) controls. A Z'-factor > 0.6 validates the assay's robustness and confirms the IC50​ values are statistically reliable.

Modulated Signaling Pathways

The ultimate utility of optimizing binding affinities is the precise modulation of downstream cellular pathways. By selectively tuning the dicarboxamide substituents, researchers can direct the triazole scaffold toward specific nodes in the cell cycle. For instance, dual inhibition of EGFR and CDK-4 synergistically halts tumor progression by blocking both the upstream mitogenic signal and the downstream cell cycle engine.

Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Ras Ras/Raf/MEK/ERK Cascade EGFR->Ras activates Inhibitor1 Triazole Derivative (EGFR Inhibitor) Inhibitor1->EGFR blocks ATP binding CyclinD Cyclin D1 Expression Ras->CyclinD upregulates CDK4 CDK-4 / Cyclin D Complex CyclinD->CDK4 binds Rb Rb Phosphorylation CDK4->Rb phosphorylates Inhibitor2 Triazole Derivative (CDK-4 Inhibitor) Inhibitor2->CDK4 blocks kinase activity CellCycle G1 to S Phase Progression Rb->CellCycle drives

Modulation of the EGFR and CDK-4 cellular signaling pathways by triazole derivatives.

References

  • Title: Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies Source: ResearchGate URL
  • Title: 1H-1,2,4-Triazole-3,5-dicarboxamide Source: Benchchem URL
  • Title: Multisubstituted aromatic compounds as inhibitors of thrombin (WO2011126903A2)

Sources

Safety Operating Guide

1H-1,2,4-Triazole-3,5-dicarboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Protocol for 1H-1,2,4-Triazole-3,5-dicarboxamide

As a critical intermediate in drug development and agricultural chemistry, 1H-1,2,4-Triazole-3,5-dicarboxamide (CAS 111340-55-7)[1] requires stringent handling and disposal protocols. Because of its dense nitrogenous architecture and the environmental persistence of the triazole ring, improper disposal poses severe ecological and occupational hazards. This guide provides laboratory professionals with field-proven, regulatory-compliant procedures for the operational handling, segregation, and ultimate destruction of this compound.

Physicochemical Profiling & Hazard Causality

To manage a chemical safely, one must first understand the mechanistic causality behind its reactivity and degradation pathways.

  • Thermal Instability & NOx Generation: The molecular formula of 1H-1,2,4-Triazole-3,5-dicarboxamide (C₄H₅N₅O₂) contains five nitrogen atoms per molecule, resulting in an exceptionally high nitrogen mass fraction. While the triazole core is stable under ambient conditions, thermal decomposition or incomplete combustion thermodynamically favors the release of highly toxic nitrogen oxides (NOx) and potential trace hydrogen cyanide (HCN)[2]. Causality: This chemical reality dictates that standard open-air burning or low-temperature incineration is strictly prohibited. High-temperature incineration coupled with post-combustion gas scrubbing is mandatory to safely oxidize the nitrogen content[3].

  • Environmental Persistence: Triazole derivatives are notoriously persistent in soil and aquatic environments. The U.S. Environmental Protection Agency (EPA) has extensively documented that free triazoles resist standard microbial degradation and can act as persistent environmental contaminants[4]. Causality: Aqueous waste containing this compound must never be discharged into municipal wastewater systems (sink disposal), as standard water treatment facilities cannot effectively cleave the stable triazole ring.

Operational Logistics & Handling Protocols

Safe disposal begins at the bench. Implement the following step-by-step methodology to minimize waste generation and prevent exposure.

Step 1: Engineering Controls & PPE Always handle the solid powder within a certified Class II Biological Safety Cabinet (BSC) or a laboratory chemical hood operating at optimal face velocity[2]. Required PPE includes nitrile gloves (double-gloving is recommended for bulk transfers), tight-fitting safety goggles, and a fluid-resistant lab coat.

Step 2: Weighing & Transfer

  • Utilize anti-static weighing boats to prevent electrostatic dispersion of the powder.

  • Self-Validating Protocol: After transfer, immediately wipe down spatulas and analytical balances with a compatible solvent (e.g., methanol or ethanol). Visually inspect the equipment under good lighting to confirm no residue remains. Collect these solvent-soaked wipes immediately as solid hazardous waste.

Step 3: Storage Store the raw material in a dark, inert atmosphere at 2–8°C to prevent degradation and moisture absorption[5].

Waste Segregation & Storage Protocols

Implement a strict, self-validating segregation system to ensure compliance with the Resource Conservation and Recovery Act (RCRA) and standard prudent laboratory practices[6].

  • Solid Waste: Place all contaminated consumables (weigh boats, pipette tips, PPE, and solvent wipes) into a designated, puncture-resistant chemical waste bin lined with a primary 6-mil polyethylene bag.

  • Liquid Aqueous Waste: Collect in high-density polyethylene (HDPE) carboys.

    • Validation Step: Verify the pH of the solution is between 5 and 9 using pH indicator strips before sealing the carboy. Highly acidic or basic conditions mixed with unknown trace chemicals can trigger unintended gas evolution.

  • Liquid Organic Waste: Collect in safety-vented, grounded solvent cans. Keep halogenated and non-halogenated solvents strictly separated to prevent exothermic cross-reactions and to optimize downstream disposal costs.

  • Labeling: Affix GHS-compliant labels immediately upon the first drop of waste entering the container. Mark clearly: "Hazardous Waste - Contains 1H-1,2,4-Triazole-3,5-dicarboxamide (Nitrogenous Organic Waste)."

Step-by-Step Disposal Procedures (Thermal Destruction)

According to authoritative guidelines for nitrogenous organic compounds, waste must be managed via controlled thermal destruction[3].

Methodology for Final Disposal Preparation:

  • Inventory & Manifesting: Quantify the exact mass and volume of the triazole waste. Enter this data into the laboratory's RCRA waste manifest, utilizing CAS 111340-55-7 for precise tracking[1].

  • Secondary Containment: Place all sealed primary waste containers into secondary containment bins (e.g., spill trays or overpack drums) to prevent transit spills.

  • Vendor Handoff: Transfer the waste exclusively to an EPA-licensed hazardous waste disposal vendor certified to handle persistent organic pollutants.

  • Incineration Protocol (Vendor Level): The vendor must subject the waste to rotary kiln incineration at temperatures exceeding 1000°C (1832°F).

    • Mechanistic Note: At >1000°C, the stable triazole ring is fully cleaved. The incineration facility must be equipped with a wet scrubber system (typically utilizing sodium hydroxide) to neutralize the resulting NOx gases before atmospheric release[3].

Emergency Response: Powder Spill Containment

In the event of an accidental powder spill outside of primary containment, execute the following steps:

  • Isolate: Evacuate non-essential personnel from a 5-meter radius.

  • Suppress (Do NOT Dry Sweep): Dry sweeping aerosolizes the hazardous powder. Lightly mist the spilled material with a compatible solvent (e.g., isopropanol) or cover it with wet paper towels to suppress dust generation.

  • Collect: Use a non-sparking scoop to transfer the wetted material into a hazardous waste container.

  • Decontaminate: Wash the spill area with warm soapy water, followed by a final ethanol wipe-down. Dispose of all cleanup materials as solid hazardous waste.

Quantitative Data Presentation

ParameterSpecification / GuidelineOperational Rationale
CAS Number 111340-55-7Unique identifier required for accurate RCRA manifesting[1].
Molecular Formula C₄H₅N₅O₂High nitrogen content dictates mandatory NOx scrubbing during disposal.
Primary Hazard Irritant / Environmental ToxinRequires strict PPE; absolutely zero drain/sink disposal permitted[4].
Storage Temp 2–8°C (Inert Atmosphere)Prevents thermal degradation and moisture absorption[5].
Disposal Method High-Temp Incineration (>1000°C)Ensures complete thermodynamic cleavage of the triazole ring[3].
Incompatible Media Strong oxidizers, strong acidsRisk of violent exothermic reaction and toxic gas evolution[2].

Waste Management Workflow Visualization

TriazoleDisposal Gen 1H-1,2,4-Triazole-3,5-dicarboxamide Waste Generation Solid Solid Waste (Powder & Contaminated PPE) Gen->Solid Liquid Liquid Waste (Solutions & Washings) Gen->Liquid Segregation RCRA-Compliant Segregation & GHS Labeling Solid->Segregation Aqueous Aqueous Solutions (pH 5-9 Verified) Liquid->Aqueous Organic Organic Solvents (Halogenated/Non-Halogenated) Liquid->Organic Aqueous->Segregation Organic->Segregation Incineration High-Temp Incineration (>1000°C) with NOx Wet Scrubbing Segregation->Incineration Licensed EPA Vendor

Workflow for the segregation and high-temperature incineration of triazole waste.

References

  • NextSDS. "1H-1,2,4-Triazole-3,5-dicarboxamide(9CI) - Chemical Substance Information.
  • BLD Pharm. "60016-63-9 | 3-Amino-1H-1,2,4-triazole-5-carboxamide.
  • National Research Council. "Working with Chemicals - Prudent Practices in the Laboratory.
  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • U.S. Environmental Protection Agency (EPA). "Note to Reader: Aggregate Risk Assessment for Triazole Metabolites.
  • U.S. Environmental Protection Agency (EPA). "Guidelines for the Disposal of Small Quantities of Unused Pesticides." EPA.gov.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.